4-Propylphenol
Description
This compound is an alkylbenzene.
Structure
3D Structure
Properties
IUPAC Name |
4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSLBUSXWBJMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022100 | |
| Record name | 4-Propylphenol | |
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Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; mp = 20-22 deg C; [Alfa Aesar MSDS], Solid, Colourless liquid, phenolic odour | |
| Record name | 4-Propylphenol | |
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| Record name | 4-Propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | p-Propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
232.00 to 233.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
1.28 mg/mL at 25 °C, insoluble in water; soluble in fat, miscible (in ethanol) | |
| Record name | 4-Propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | p-Propylphenol | |
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Density |
0.980-0.986 | |
| Record name | p-Propylphenol | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/ | |
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CAS No. |
645-56-7 | |
| Record name | 4-Propylphenol | |
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| Record name | 4-Propylphenol | |
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| Record name | 4-PROPYLPHENOL | |
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| Record name | Phenol, 4-propyl- | |
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| Record name | 4-Propylphenol | |
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| Record name | p-propylphenol | |
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| Record name | 4-PROPYLPHENOL | |
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| Record name | 4-Propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
21 - 22 °C | |
| Record name | 4-Propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical and Physical Properties of 4-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-propylphenol (CAS No. 645-56-7). Intended for a scientific audience, this document consolidates critical data into structured tables for ease of reference and comparison. Detailed experimental protocols for the determination of key properties are outlined, offering a practical framework for laboratory investigation. Furthermore, logical relationships and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and analysis.
Chemical Identity and Structure
This compound, also known as p-propylphenol, is an organic compound classified as an alkylphenol. Its structure consists of a phenol (B47542) ring substituted with a propyl group at the para (4) position.[1][2] This substitution influences its physical properties and chemical reactivity.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 645-56-7[1] |
| Molecular Formula | C₉H₁₂O[1][3] |
| Molecular Weight | 136.19 g/mol [1][4] |
| SMILES | CCCC1=CC=C(C=C1)O[1] |
| InChI | InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3[1] |
| Synonyms | p-Propylphenol, 4-n-Propylphenol, Dihydrochavicol[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in various fields, including as a pharmaceutical intermediate and in the flavor and fragrance industry.[5][6] These properties are summarized in the tables below.
Physical Properties
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Clear yellow liquid[1][4] |
| Melting Point | 21-22 °C[1][7] |
| Boiling Point | 232-233 °C at 760 mmHg[1][7] |
| Density | 0.983 g/mL at 25 °C[4][8] |
| Refractive Index (n20/D) | 1.523[4][8] |
| Vapor Pressure | 0.038 mmHg at 25 °C (estimated)[7] |
| Flash Point | 106.11 °C (223.00 °F)[7] |
Solubility and Partitioning
Table 3: Solubility and Partitioning Properties of this compound
| Property | Value |
| Water Solubility | 1.28 mg/mL at 25 °C[1] |
| Solubility in Organic Solvents | Soluble in alcohol[7] |
| LogP (Octanol-Water Partition Coefficient) | 3.20[1] |
| pKa | 9.99 ± 0.13 (Predicted)[4] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
Table 4: Spectroscopic Data for this compound
| Technique | Key Features/Notes |
| ¹H NMR | Spectral data available, typically showing signals for aromatic, propyl, and hydroxyl protons.[9][10] |
| ¹³C NMR | Spectral data available, indicating the number and types of carbon atoms.[9] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching, C-H stretching (aromatic and aliphatic), and C=C aromatic ring stretching are expected.[9][11] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 136. Fragmentation patterns can provide further structural information.[5][9] |
Experimental Protocols
The following sections describe generalized experimental methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of solid this compound is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus: A melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
-
Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is increased at a controlled rate. The temperature at which the solid begins to melt and the temperature at which it completely becomes a liquid are recorded as the melting point range. For accurate measurements, a slow heating rate (1-2 °C/min) near the expected melting point is crucial.
Determination of Boiling Point
The boiling point can be determined using the distillation method or the Thiele tube method.
-
Distillation Method: A simple distillation apparatus is set up with a flask containing this compound and a few boiling chips. The liquid is heated, and the temperature at which the vapor phase is in equilibrium with the liquid phase (i.e., the temperature at which the liquid actively boils and condenses) is recorded as the boiling point.
-
Thiele Tube Method: A small amount of this compound is placed in a small test tube, and an inverted capillary tube is added. The setup is attached to a thermometer and heated in a Thiele tube containing mineral oil. The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12]
Measurement of Density
The density of liquid this compound can be measured using a pycnometer or a digital density meter.
-
Pycnometer Method: A pycnometer of a known volume is weighed empty. It is then filled with this compound and weighed again. The density is calculated by dividing the mass of the this compound by the volume of the pycnometer. Temperature control is important for accurate measurements.
Determination of Solubility
The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.
-
Procedure: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed flask. The mixture is agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove the excess solid, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Measurement of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or spectrophotometric methods.
-
Potentiometric Titration: A solution of this compound in a suitable solvent (e.g., a water-cosolvent mixture) is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the this compound has been neutralized.
-
Spectrophotometric Method: The UV-Vis absorption spectrum of this compound is recorded at different pH values. The pKa can be determined by analyzing the changes in absorbance at a specific wavelength corresponding to the ionized and non-ionized forms of the molecule.[6]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Infrared (IR) Spectroscopy: An IR spectrum of neat this compound (as a thin film between salt plates) or as a solution in a suitable solvent can be obtained using an FTIR spectrometer.
-
Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer.
Gas Chromatography (GC) Assay
The purity of this compound can be determined by gas chromatography.
-
Procedure: A solution of this compound in a volatile organic solvent is prepared. A small volume of the solution is injected into a gas chromatograph equipped with a suitable capillary column and a flame ionization detector (FID). The retention time and peak area of this compound are measured. The percentage purity can be calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Visualizations
Logical Relationships of this compound Properties
Caption: Interrelation of this compound's key properties.
Experimental Workflow for Characterization
Caption: Workflow for this compound characterization.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. pennwest.edu [pennwest.edu]
- 4. phillysim.org [phillysim.org]
- 5. Phenol, 4-propyl- [webbook.nist.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. How To [chem.rochester.edu]
- 10. This compound(645-56-7) 1H NMR [m.chemicalbook.com]
- 11. This compound(645-56-7) IR Spectrum [m.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 4-Propylphenol (CAS 645-56-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propylphenol, with the CAS number 645-56-7, is an organic aromatic compound. It is characterized by a phenol (B47542) ring substituted with a propyl group at the para position. This compound and its derivatives are of significant interest in various fields, including pharmaceuticals, flavorings, and as intermediates in chemical synthesis.[1] Its biological activities, such as antioxidant and antimicrobial properties, have also been a subject of research.[2] This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis and purification, key experimental protocols, and potential biological activities.
Compound Identification and Properties
The fundamental identification and physicochemical properties of this compound are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 645-56-7[3] |
| IUPAC Name | This compound[3] |
| Synonyms | p-Propylphenol, 4-n-Propylphenol[3] |
| Molecular Formula | C₉H₁₂O[3] |
| SMILES | CCCC1=CC=C(C=C1)O[3] |
| InChI | InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 136.19 g/mol [3] |
| Appearance | Colorless to yellow liquid |
| Melting Point | 21-22 °C |
| Boiling Point | 232-233 °C at 760 mmHg |
| Density | 0.983 g/mL at 25 °C |
| Refractive Index | 1.523 at 20 °C |
| Solubility | Soluble in alcohol; water solubility is approximately 1280 mg/L at 25 °C. |
Synthesis and Purification
The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of phenol.[1] This electrophilic aromatic substitution reaction can be carried out using an alkylating agent such as 1-propanol (B7761284) or propene in the presence of an acid catalyst.[1][4] Purification of the product is typically achieved through fractional distillation.[5][6]
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol describes a representative procedure for the synthesis of this compound using phenol and 1-propanol with an acid catalyst.
Materials:
-
Phenol
-
1-Propanol
-
Sulfuric acid (H₂SO₄) or a solid acid catalyst like Amberlyst-15[7]
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or other suitable organic solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in an excess of 1-propanol. The excess alcohol can also serve as the solvent.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring. Alternatively, a solid acid catalyst can be added.
-
After the addition of the catalyst, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Protocol: Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)[5]
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[5]
-
Place the crude this compound in the round-bottom flask with a stir bar.
-
Heat the flask gently using a heating mantle. The rise of the condensate ring up the fractionating column should be gradual to ensure good separation.[5]
-
Collect the fractions that distill over at the boiling point of this compound (approximately 232-233 °C at atmospheric pressure). Lower boiling impurities will distill first.
-
Monitor the temperature closely. A stable temperature during distillation indicates the collection of a pure fraction.[5]
-
The purified this compound is collected in the receiving flask.
Caption: Workflow for the synthesis and purification of this compound.
Biological Activity and Experimental Protocols
This compound has been investigated for its potential biological activities, including antioxidant and antimicrobial effects.[2] It is also part of the broader class of alkylphenols that are studied for their endocrine-disrupting potential.
Antioxidant Activity
The antioxidant activity of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8][9]
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
In a 96-well microplate, add a specific volume of each sample dilution to the wells.
-
Add the DPPH solution to each well.
-
For the blank, use methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.[11]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Caption: Workflow for the DPPH antioxidant assay.
Antimicrobial Activity
The antimicrobial properties of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][12][13]
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.
-
Perform serial two-fold dilutions of this compound in the wells of a 96-well microplate containing the broth medium.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[12]
Endocrine Disruption
Alkylphenols are a class of compounds known as potential endocrine disruptors.[14][15] They can mimic the action of estrogen and interact with estrogen receptors (ERs), thereby potentially interfering with the endocrine system.[15][16] The mechanism can involve both genomic and non-genomic pathways.[16][17]
In the genomic pathway, the binding of an estrogenic compound to the estrogen receptor (ERα or ERβ) in the cytoplasm leads to receptor dimerization.[17] This complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA, which modulates the transcription of target genes.[18] Non-genomic pathways involve the activation of membrane-associated ERs, leading to rapid intracellular signaling cascades.[17][19] A novel proposed mechanism also suggests that alkylphenols can disrupt estrogen homeostasis through enzyme-mediated cross-coupling reactions with estrogens.[20]
Caption: Simplified genomic pathway of endocrine disruption by this compound.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. It is also toxic to aquatic life with long-lasting effects.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |
| H315 | Causes skin irritation. |
| H318 | Causes serious eye damage. |
| H335 | May cause respiratory irritation. |
| H412 | Harmful to aquatic life with long lasting effects. |
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
Avoid release to the environment.
Conclusion
This compound is a versatile aromatic compound with applications in various industries and is a subject of ongoing research due to its biological activities. This guide has provided a technical overview of its properties, synthesis, purification, and methods for evaluating its biological effects. The detailed protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to appropriate safety protocols is essential when handling this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 15. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Alkylphenols disrupt estrogen homeostasis via diradical cross-coupling reactions: A novel pathway of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Propylphenol
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-propylphenol (p-propylphenol), a valuable chemical intermediate in the pharmaceutical and fine chemical industries. The document details the prevalent synthetic methodologies, presents comparative quantitative data, and offers detailed experimental protocols. Visual representations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.
Introduction
This compound (CAS No. 645-56-7) is an alkylphenol characterized by a propyl group attached to the para position of the phenol (B47542) ring. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. The primary route for its synthesis is the Friedel-Crafts alkylation of phenol, a well-established and versatile method for forming C-C bonds on aromatic rings. This guide will focus on the alkylation of phenol using various propylating agents and catalytic systems, with an emphasis on reaction conditions that favor the formation of the desired para-isomer.
Primary Synthesis Pathway: Friedel-Crafts Alkylation of Phenol
The most common industrial and laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution of a propyl group onto the phenol ring. This is typically achieved through Friedel-Crafts alkylation, where an alkylating agent is activated by a catalyst to form an electrophile that then attacks the electron-rich phenol ring.
The general reaction is as follows:
C₆H₅OH + Propylating Agent --(Catalyst)--> CH₃CH₂CH₂C₆H₄OH + Byproducts
Key factors influencing the yield and regioselectivity (the preference for ortho, meta, or para substitution) of this reaction include the choice of propylating agent, the type of catalyst, and the reaction conditions (temperature, pressure, and solvent).
2.1. Alkylating Agents
The selection of the propylating agent is critical and can influence the reaction mechanism and the formation of byproducts. Common propylating agents include:
-
Propylene (Propene): A readily available and cost-effective gaseous alkene. Its use often requires elevated pressure and temperature.
-
1-Propanol (B7761284) and 2-Propanol: Alcohols that can be used as alkylating agents in the presence of an acid catalyst. The alcohol is typically dehydrated in situ to form the corresponding carbocation or alkene, which then alkylates the phenol.
2.2. Catalytic Systems
A variety of acid catalysts are employed to facilitate the alkylation of phenol. These can be broadly categorized as homogeneous and heterogeneous catalysts.
-
Homogeneous Catalysts (Lewis and Brønsted Acids): Traditional Friedel-Crafts catalysts such as AlCl₃, FeCl₃, and strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) have been used. However, these catalysts can be difficult to separate from the reaction mixture, are often corrosive, and can generate significant waste.
-
Heterogeneous Catalysts (Solid Acids): To address the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly favored. These are easier to handle, separate, and regenerate, making the process more environmentally friendly. Common solid acid catalysts include:
-
Zeolites: Microporous aluminosilicates with well-defined pore structures and strong acid sites. Zeolites like H-ZSM-5, H-Beta, and H-USY have shown activity in phenol alkylation. The shape-selective nature of zeolites can influence the product distribution, sometimes favoring the para-isomer.
-
Acid-activated Clays and Mesoporous Materials: Materials like montmorillonite (B579905) clay and sulfonated mesoporous polymers offer high surface areas and accessible acid sites.
-
Ion-Exchange Resins: Polymeric resins with sulfonic acid groups, such as Amberlyst-15, are effective catalysts for liquid-phase alkylation reactions under milder conditions.
-
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the alkylation of phenol for the synthesis of propylphenol isomers. This allows for a direct comparison of different catalytic systems and reaction conditions.
Table 1: Alkylation of Phenol with 1-Propanol over Various Oxide Catalysts
| Catalyst | Phenol Conversion (%) | 2-n-Propylphenol Yield (%) | 2-isopropylphenol Yield (%) | Propyl Phenyl Ether Yield (%) | Other Products Yield (%) |
| H-ZSM-5 | 90.2 | 10.1 | 50.3 | 12.5 | 17.3 |
| γ-Al₂O₃ | 80.5 | 15.2 | 35.1 | 20.3 | 9.9 |
| TiO₂-R | 15.3 | 10.2 | 2.1 | 1.1 | 1.9 |
| TiO₂-A | 86.1 | 74.9 | 2.6 | 1.2 | 5.8 |
Reaction Conditions: 0.2 g catalyst, 2.5 mmol phenol, 10 mmol 1-propanol, 25 mL toluene, 300 °C, 16 h, N₂ atmosphere. Data sourced from a study on selective nucleophilic α-C alkylation of phenols.
Table 2: Performance of Zeolite Catalysts in the Dealkylation of 4-n-Propylphenol *
| Catalyst | Si/Al Ratio | Reaction Temperature (°C) | 4-n-PP Conversion (%) | Selectivity to Phenol + Propylene (%) |
| ZSM5-15 | 15 | 270 | ~95 | ~80 |
| ZSM5-40 | 40 | 305 | ~90 | ~90 |
| ZSM5-140 | 140 | 365 | ~85 | ~95 |
| USY-40 | 40 | 365 | ~80 | ~75 |
*Note: This data is for the reverse reaction (dealkylation) but provides insights into the activity and selectivity of different zeolites at various temperatures. Reaction Conditions: WHSV = 3.7 h⁻¹.
Experimental Protocols
The following section provides a detailed, representative experimental protocol for the laboratory-scale synthesis of this compound via the alkylation of phenol with 1-propanol using a solid acid catalyst. This protocol is a composite based on common practices reported in the literature.
4.1. Synthesis of this compound using a Solid Acid Catalyst (e.g., Amberlyst-15)
Materials and Equipment:
-
Phenol (reagent grade)
-
1-Propanol (reagent grade)
-
Amberlyst-15 (or other suitable solid acid catalyst)
-
Toluene (or other suitable solvent)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation (if required): The Amberlyst-15 catalyst should be dried in a vacuum oven at 80-100 °C for at least 4 hours to remove any adsorbed water, which can affect its catalytic activity.
-
Reaction Setup: Assemble the three-necked round-bottom flask with the magnetic stirrer, reflux condenser, and a thermometer. Ensure the setup is under a positive pressure of an inert gas.
-
Charging Reactants: To the flask, add phenol (e.g., 0.1 mol), the dried Amberlyst-15 catalyst (e.g., 10 wt% of the total reactants), and the solvent (e.g., toluene, to make a 1 M solution of phenol).
-
Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100-120 °C). Once the temperature has stabilized, add 1-propanol (e.g., 0.2 mol, 2 equivalents) to the reaction mixture, either all at once or dropwise over a period of time.
-
Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 8-24 hours). The progress of the reaction can be monitored by taking small aliquots, filtering out the catalyst, and analyzing the sample by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as determined by the consumption of phenol), cool the mixture to room temperature.
-
Catalyst Removal: Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed with a small amount of fresh solvent, dried, and potentially reused.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator.
-
Purification: The crude product, which will be a mixture of unreacted phenol, this compound, other propylphenol isomers, and possibly some byproducts, can be purified by vacuum distillation. The fraction corresponding to this compound (boiling point ~232-233 °C at atmospheric pressure) should be collected. The purity of the final product should be confirmed by GC and/or NMR spectroscopy.
Mandatory Visualizations
5.1. Reaction Pathway Diagram
Caption: Friedel-Crafts alkylation pathway of phenol with 1-propanol.
5.2. Experimental Workflow Diagram
Caption: General experimental workflow for this compound synthesis.
Human Metabolites of 4-Propylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propylphenol is an alkylphenol that humans may be exposed to through various environmental sources and as a constituent of some consumer products. Understanding its metabolic fate is crucial for assessing its potential toxicological impact and for the development of related compounds in the pharmaceutical industry. This technical guide provides a comprehensive overview of the known and anticipated human metabolic pathways of this compound, summarizes quantitative data for related phenolic compounds, and details relevant experimental protocols for metabolite analysis.
Metabolic Pathways of this compound
The metabolism of this compound in humans is expected to proceed through two main phases: Phase I functionalization and Phase II conjugation.
Phase I Metabolism: This phase involves the modification of the parent compound, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. For this compound, the primary site of oxidation is the propyl side chain. This can lead to the formation of hydroxylated metabolites.
Phase II Metabolism: Following Phase I metabolism, or for the parent this compound directly, Phase II conjugation reactions occur. These reactions increase the water solubility of the compound, facilitating its excretion from the body. The principal Phase II reactions for phenolic compounds are glucuronidation and sulfation.[1][2][3] PubChem lists (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-propylphenoxy)oxane-2-carboxylic acid, a glucuronide conjugate, as a known human metabolite of 4-n-propylphenol.
The metabolic pathways are illustrated in the following diagram:
Quantitative Data on Phenolic Metabolites
Table 1: Urinary Concentrations of Selected Phenolic Compounds and their Metabolites in Humans
| Compound | Metabolite | Concentration Range (µg/L or µg/g creatinine) | Reference |
| Phenol (B47542) | Total Phenol | 9,500 ± 3,600 (unexposed) to 200,000 (exposed) µg/L | [2] |
| 4-Nonylphenol | 4-Nonylphenol | Geometric Mean: 3.70 ng/mL | [4] |
| Catechol | Total Catechol | 10,000 ± 7,300 µg/24 hr (unrestricted diet) | [5] |
| 4-Methylcatechol (B155104) | Total 4-Methylcatechol | 3,400 ± 2,300 µg/24 hr (unrestricted diet) | [5] |
Table 2: Plasma Concentrations of Phenolic Sulfate Metabolites in Humans After a Polyphenol-Rich Meal
| Metabolite | Concentration Range (µM) at 6 hours | Reference |
| Pyrogallol sulfate | 5 - 20 | [6][7] |
| Catechol sulfate | 5 - 20 | [6][7] |
Experimental Protocols
The following sections detail the methodologies for the analysis of phenolic metabolites in human urine and plasma, adapted from established protocols for similar compounds.
Protocol 1: Quantification of this compound and its Conjugates in Human Urine by GC-MS
This protocol is adapted from methods used for the analysis of phenol and other phenolic compounds in urine.[1][3]
1. Sample Preparation and Enzymatic Hydrolysis:
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog of this compound).
-
To deconjugate glucuronide and sulfate metabolites, add 100 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 16 hours.
2. Extraction:
-
Acidify the hydrolyzed urine sample to pH 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with 5 mL of diethyl ether or ethyl acetate (B1210297) by vortexing for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target analytes. Monitor characteristic ions for the TMS derivatives of this compound and the internal standard.
-
The workflow for this protocol is illustrated below:
Protocol 2: Quantification of this compound Glucuronide and Sulfate in Human Plasma by LC-MS/MS
This protocol is based on methods for the direct quantification of phenolic conjugates in plasma.[6][7][8]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound glucuronide or sulfate).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound glucuronide, this compound sulfate, and their respective internal standards would need to be determined.
-
The logical relationship for this protocol is as follows:
Conclusion
The metabolism of this compound in humans predominantly involves Phase I oxidation of the alkyl side chain and subsequent Phase II conjugation to form glucuronide and sulfate derivatives, which are then excreted. While direct quantitative data for this compound metabolites in human populations are currently limited, the provided analytical protocols, adapted from established methods for similar phenolic compounds, offer a robust framework for future biomonitoring and pharmacokinetic studies. Further research is warranted to quantify the exposure levels and metabolic fate of this compound in the general population.
References
- 1. Qualitative and quantitative analyses of phenol, phenylglucuronide, and phenylsulfate in urine and plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Urinary excretion of phenols as an indicator of occupational exposure in the coke-plant industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Levels of 4-Nonylphenol and 4-t-Octylphenol in a Representative Sample of the Korean Adult Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Natural Occurrence of 4-Propylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propylphenol, a naturally occurring alkylphenol, is a volatile organic compound found across a diverse range of botanical and fermented sources. This technical guide provides a comprehensive overview of its natural occurrence, biosynthesis, and the analytical methodologies employed for its detection and quantification. While recognized as a minor constituent in many natural products, its presence contributes to the characteristic aroma and flavor profiles of various essential oils, foods, and beverages. This document consolidates available quantitative data, details relevant experimental protocols, and elucidates its biosynthetic origins within the broader context of plant secondary metabolism.
Introduction
This compound (p-propylphenol), also known as dihydrochavicol, is an aromatic organic compound with the chemical formula C₉H₁₂O. It belongs to the class of alkylphenols, characterized by a phenol (B47542) ring substituted with a propyl group at the para (4) position. This compound is a subject of interest in various scientific disciplines due to its contribution to the sensory properties of natural products and its potential biological activities. Understanding its natural distribution and formation is crucial for applications in the flavor and fragrance industry, as well as for researchers investigating plant biochemistry and secondary metabolism.
Natural Occurrence of this compound
This compound has been identified as a volatile or semi-volatile component in a variety of natural sources, ranging from essential oils to fermented beverages. Its presence, though often in trace amounts, can significantly influence the organoleptic properties of these products.
In Plants and Essential Oils
This compound is a known constituent of the essential oils of several aromatic plants. While often present in lower concentrations compared to other phenylpropanoids like eugenol (B1671780) or cinnamaldehyde, it plays a role in the overall aroma profile.
-
Clove (Syzygium aromaticum): The essential oil of clove is a well-documented source of this compound. While eugenol is the major component, this compound is also consistently detected.
-
Cinnamon (Cinnamomum spp.): Various species of cinnamon have been reported to contain this compound in their bark and leaf oils.
-
Spruce (Picea abies): The bark of the Norway spruce has been found to contain a variety of phenolic compounds, including this compound.
-
Cotton (Gossypium hirsutum): this compound has been reported in Gossypium hirsutum.[1]
In Food and Beverages
The presence of this compound in food and beverages is often a result of its natural occurrence in the raw materials or as a product of fermentation or aging processes.
-
Whiskey and Rum: this compound has been identified as a congener in aged spirits like whiskey and rum.[1] Its concentration can be influenced by the type of raw material, fermentation conditions, and the aging process in wooden barrels.
-
Fruits: While specific quantitative data is limited, the presence of various phenolic compounds in fruits like apples suggests the potential for trace amounts of this compound.
Quantitative Data on this compound Occurrence
Quantifying the concentration of this compound across different natural matrices is essential for comparative analysis and for understanding its contribution to the overall chemical profile. The following table summarizes the available quantitative data from various studies. It is important to note that concentrations can vary significantly based on the specific cultivar, geographical origin, extraction method, and analytical technique used.
| Natural Source | Matrix | Concentration Range | Analytical Method | Reference |
| Clove (Syzygium aromaticum) | Essential Oil | Not explicitly quantified in reviewed sources, but identified as a minor component. | GC-MS | [2][3][4][5][6] |
| Whiskey | Liquid | 0 - 2 ppm (for a range of phenols including p-ethylphenol and p-(n-propyl)guaiacol) | Gas-Liquid Chromatography | [1] |
| Rum (dark) | Liquid | Contains p-(n-propyl)guaiacol (a related compound) | Gas-Liquid Chromatography | [1] |
Note: The reviewed literature frequently identifies this compound as a constituent but often does not provide specific quantitative data, focusing instead on the major components.
Biosynthesis of this compound
The biosynthesis of this compound in plants is believed to proceed through the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. While the specific enzymatic steps leading directly to this compound have not been fully elucidated in all organisms, a putative pathway can be constructed based on the known biosynthesis of structurally related compounds like chavicol and eugenol.[7][8][9]
The pathway originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. A series of enzymatic reactions then converts L-phenylalanine into p-coumaroyl-CoA, a central intermediate in the phenylpropanoid pathway. From p-coumaroyl-CoA, the pathway to this compound is hypothesized to involve a reduction of the side chain.
Proposed Biosynthetic Pathway
This proposed pathway highlights the conversion of p-coumaroyl-CoA to p-coumaryl alcohol, which is a known precursor for chavicol. A subsequent reduction of the allyl group of chavicol would yield this compound (dihydrochavicol). The specific enzymes catalyzing these final reductive steps are yet to be definitively identified in most plant species.
Experimental Protocols
The accurate identification and quantification of this compound in complex natural matrices require robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.
Extraction of this compound from Plant Material
A general protocol for the extraction of phenolic compounds, including this compound, from plant material is outlined below. The specific parameters may need to be optimized depending on the plant matrix.
Protocol: Solvent Extraction of Phenolic Compounds
-
Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves, bark) and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 1-10 g of the powdered plant material into a flask.
-
Add a suitable solvent, such as methanol (B129727), ethanol, or an aqueous mixture of these solvents (e.g., 80% methanol). A typical solid-to-solvent ratio is 1:10 (w/v).
-
Perform the extraction using one of the following methods:
-
Maceration: Agitate the mixture at room temperature for 24-48 hours.
-
Ultrasonication: Sonicate the mixture for 30-60 minutes.
-
Soxhlet Extraction: Extract for 4-6 hours.
-
-
-
Filtration and Concentration:
-
Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
-
Sample Preparation for Analysis:
-
Redissolve the concentrated extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for HPLC).
-
Filter the solution through a 0.45 µm syringe filter before injection into the analytical instrument.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils.[10]
Protocol: GC-MS Analysis of this compound
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., split ratio 50:1) or splitless, depending on the expected concentration.
-
-
Oven Temperature Program: A typical program starts at a lower temperature and ramps up to a higher temperature to elute all compounds. For example:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: Maintain at 240°C for 10 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification: Quantification can be performed using an internal or external standard method with a calibration curve.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with a Diode Array Detector (DAD) or a Mass Spectrometric (MS) detector is suitable for the analysis of phenolic compounds, including this compound, in plant extracts.[11][12][13][14][15]
Protocol: HPLC-DAD Analysis of this compound
-
Instrument: High-Performance Liquid Chromatograph with a DAD detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is commonly employed using two solvents:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
Gradient Example: A linear gradient from 5% to 95% Solvent B over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
Wavelength: Monitoring at multiple wavelengths, with 280 nm being a common choice for phenols. A full UV-Vis spectrum (200-400 nm) can be recorded for peak identification.
-
-
Identification: Peaks are identified by comparing their retention times and UV-Vis spectra with those of authentic standards.
-
Quantification: Quantification is achieved by creating a calibration curve using a series of standard solutions of this compound of known concentrations.
Conclusion
This compound is a naturally occurring phenolic compound with a widespread but generally low-level distribution in the plant kingdom and in fermented products. Its contribution to the flavor and aroma of consumer products like spices and alcoholic beverages underscores the importance of its continued study. While its biosynthetic pathway is inferred from related compounds, further research is needed to identify the specific enzymes responsible for its formation in different species. The analytical methods detailed in this guide provide a robust framework for the extraction, identification, and quantification of this compound, enabling further research into its natural distribution, biosynthesis, and potential biological significance. The compilation of more extensive quantitative data across a wider range of natural sources will be crucial for a more complete understanding of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. scitepress.org [scitepress.org]
- 3. Comparative Analysis of Organic Components in Extracted and Commercial Clove Oil Using GCMS [ijsr.net]
- 4. mdpi.com [mdpi.com]
- 5. ESSENTIAL OIL CHARACTERIZATION IN CLOVE (Syzigium aromaticum Linn.) BY GC-MS AND DETECTION OF ITS ADULTERATION BY ATR FTIR METHOD | Applied Biological Research [journals.acspublisher.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylic acid reductase-dependent biosynthesis of eugenol and related allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. areme.co.jp [areme.co.jp]
- 11. scispace.com [scispace.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. phcogres.com [phcogres.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Safety, Hazards, and Toxicity of 4-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propylphenol (CAS No. 645-56-7), a member of the alkylphenol chemical class, is a compound with applications in various industries, including as a flavoring agent and an intermediate in the synthesis of other chemical products.[1][2][3] Its structural similarity to other phenolic compounds that are known to possess biological activity necessitates a thorough understanding of its safety, hazard profile, and toxicological properties. This guide provides a comprehensive overview of the available data on this compound, with a focus on quantitative toxicological data, experimental methodologies, and the underlying mechanisms of its biological effects. This information is intended to support risk assessment and safe handling practices in research and drug development settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for understanding its potential for environmental fate, transport, and absorption.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O | [4][5] |
| Molecular Weight | 136.19 g/mol | [4][5] |
| CAS Number | 645-56-7 | [5] |
| Appearance | Colorless to yellow liquid | [2][3] |
| Melting Point | 21-22 °C | [5] |
| Boiling Point | 232-233 °C at 760 mmHg | [5] |
| Flash Point | 106.11 °C (223.00 °F) | |
| Density | 0.983 g/mL at 25 °C | |
| Water Solubility | 1.28 mg/mL at 25 °C | [5] |
| logP (o/w) | 3.20 | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications based on notifications to the European Chemicals Agency (ECHA) C&L Inventory.[5]
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B, Causes severe skin burns and eye damage.[5]
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4, Harmful if swallowed, in contact with skin, or if inhaled.
-
Serious Eye Damage/Eye Irritation: Category 1, Causes serious eye damage.
-
Specific Target Organ Toxicity (Single Exposure): Category 3, May cause respiratory irritation.
-
Hazardous to the Aquatic Environment (Chronic): Category 3, Harmful to aquatic life with long-lasting effects.
Signal Word: Danger[5]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.[5]
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long lasting effects.
Toxicological Data
Acute Toxicity
The acute toxicity of this compound has been evaluated in several animal models via different routes of exposure. The LD50 (lethal dose, 50%) is a common measure of acute toxicity. A summary of the available LD50 data is presented in Table 2.
Table 2: Acute Toxicity of this compound
| Species | Route of Administration | LD50 | Reference(s) |
| Rat | Oral | 500 mg/kg | [6] |
| Mouse | Oral | 270 mg/kg | |
| Rabbit | Dermal | 630 mg/kg | |
| Mammal (species unspecified) | Skin | 2150 mg/kg |
Repeated-Dose Toxicity
Repeated-dose toxicity studies are crucial for identifying the potential health hazards associated with long-term or repeated exposure to a substance. In a repeated-dose oral study in rats, this compound was reported to cause zonal hepatitis, kidney changes, and normocytic anemia.[2]
Genotoxicity
Information on the genotoxicity of this compound is limited. Standard genotoxicity assays, such as the Ames test (bacterial reverse mutation assay) and in vitro chromosomal aberration tests, are necessary to fully characterize its mutagenic potential.
Carcinogenicity
There are currently no specific carcinogenicity bioassays available for this compound in the public literature.
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies on this compound are not widely available. However, the broader class of alkylphenols has been investigated for endocrine-disrupting properties, which can have implications for reproductive health. For example, a combined reproductive and developmental toxicity screening study in rats with 2,6-di-tert-butylphenol (B90309) showed marginal effects on adult body weights and reduced pup viability and weight gain at 750 mg/kg-bw/day, with a NOAEL for adult systemic and developmental toxicity of 250 mg/kg-bw/day.[7]
Metabolism and Toxicokinetics
The metabolism of this compound is expected to follow pathways similar to other alkylphenols. A key metabolic pathway involves the action of Cytochrome P450 (CYP) enzymes. One identified human metabolite of 4-n-propylphenol is (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-propylphenoxy)oxane-2-carboxylic acid.[5]
The following diagram illustrates a probable metabolic pathway for this compound, involving hydroxylation by CYP enzymes.
Signaling Pathways and Mechanism of Toxicity
The toxicity of this compound, like other alkylphenols, is thought to be mediated, at least in part, through its interaction with nuclear hormone receptors, leading to endocrine disruption.
Endocrine Disruption
Alkylphenols are known to be xenoestrogens, meaning they can mimic the effects of estrogen by binding to estrogen receptors (ERα and ERβ). This binding can lead to the activation or inhibition of estrogen-responsive genes, potentially disrupting normal endocrine function. Additionally, some alkylphenols have been shown to act as antagonists of the androgen receptor (AR).
The following diagram illustrates the potential signaling pathways affected by this compound.
Experimental Protocols
This section provides an overview of the methodologies for key toxicological experiments relevant to the assessment of this compound, based on OECD guidelines.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance when administered orally.
Methodology:
-
Animal Model: Typically, young adult female rats are used.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. A sighting study may be performed with a single animal to determine the appropriate starting dose. The main study uses a group of animals (e.g., 5) at a selected dose level.
-
Observation Period: Animals are observed for 14 days for clinical signs of toxicity, body weight changes, and mortality.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The results are used to classify the substance for acute oral toxicity.
Acute Dermal Toxicity (OECD 402)
This test evaluates the potential for adverse effects from a single dermal application.
Methodology:
-
Animal Model: Rats, rabbits, or guinea pigs can be used.
-
Preparation: The fur on the dorsal area of the trunk is clipped one day before the test.
-
Dose Application: The test substance is applied uniformly to an area of at least 10% of the body surface and covered with a porous gauze dressing for 24 hours.
-
Observation Period: Animals are observed for 14 days for skin reactions, systemic toxicity, and mortality.
-
Necropsy: A gross necropsy is performed on all animals.
-
Data Analysis: The LD50 is calculated if sufficient mortality occurs, or the substance is classified based on the observed effects.
In Vitro Estrogen Receptor Binding Assay (Based on OECD 493)
This assay determines the ability of a chemical to bind to the estrogen receptor.
References
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound CAS#: 645-56-7 [m.chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Environmental Degradation of 4-Propylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the environmental degradation pathways of 4-propylphenol, a compound of interest due to its presence in industrial effluents and as a potential degradation product of larger molecules. This document details the current understanding of its biodegradation, chemical degradation, and photodegradation, presenting quantitative data, experimental methodologies, and delineated pathways to support environmental risk assessment and the development of remediation strategies.
Executive Summary
This compound is susceptible to environmental degradation through biotic and abiotic processes. Aerobic biodegradation, primarily by bacteria such as Pseudomonas and Rhodococcus, is a key degradation route, initiating with the hydroxylation of the aromatic ring to form 4-propylcatechol (B1198796), followed by meta-cleavage of the catechol ring. Anaerobic degradation has also been observed, particularly under nitrate-reducing conditions, proceeding through an initial oxidation of the propyl side chain. Chemical degradation via advanced oxidation processes like Fenton oxidation and ozonation, as well as photocatalysis, effectively transforms this compound, primarily through reactions with hydroxyl radicals. This guide synthesizes the available data on the pathways, intermediates, and kinetics of these degradation processes.
Biodegradation Pathways
The microbial breakdown of this compound is a critical process in its natural attenuation. The degradation pathway is highly dependent on the presence or absence of oxygen.
Aerobic Biodegradation
Under aerobic conditions, bacteria have been shown to effectively degrade this compound and other 4-n-alkylphenols. The primary pathway involves the following key steps:
-
Initial Hydroxylation: The degradation is initiated by a multicomponent phenol (B47542) hydroxylase (mPH) enzyme, which hydroxylates the aromatic ring at the ortho position to the existing hydroxyl group, forming 4-propylcatechol .[1][2] This step is crucial and is catalyzed by enzymes encoded by genes such as the lap gene cluster in Pseudomonas sp.[1][3] and the aph gene cluster in Rhodococcus sp.[2]
-
Ring Cleavage: The resulting 4-propylcatechol undergoes extradiol (meta) ring cleavage, a reaction catalyzed by catechol 2,3-dioxygenase (C23O).[1][2] This cleavage occurs adjacent to the two hydroxyl groups, breaking the aromatic ring and forming a semi-aldehyde intermediate.
-
Downstream Metabolism: The ring-cleavage product is further metabolized through a series of enzymatic reactions, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle, such as pyruvate (B1213749) and acetaldehyde, which can be used by the microorganisms for energy and biomass production.[4]
The following diagram illustrates the initial steps of the proposed aerobic biodegradation pathway of this compound.
Caption: Initial steps in the aerobic biodegradation of this compound.
Anaerobic Biodegradation
Anaerobic degradation of this compound has been observed in nitrate-reducing environments, such as paddy soils.[5] The pathway differs significantly from the aerobic route, initiating with the modification of the alkyl side chain.
-
Side-Chain Oxidation: The primary identified metabolite is 4'-hydroxypropiophenone , indicating that the initial step is the oxidation of the alpha-carbon of the propyl group.[5]
-
Further Degradation: The subsequent steps of the anaerobic degradation of the resulting ketone have not been fully elucidated but are presumed to involve further oxidation and eventual ring cleavage under anaerobic conditions.
The following diagram depicts the initial step of the anaerobic biodegradation of this compound.
Caption: Initial step in the anaerobic biodegradation of this compound.
Chemical Degradation Pathways
Advanced Oxidation Processes (AOPs) are effective in degrading this compound in aqueous environments. These processes rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH).
Fenton Oxidation
Fenton's reagent (a mixture of ferrous iron and hydrogen peroxide) generates hydroxyl radicals that readily attack the aromatic ring of this compound. The degradation pathway, inferred from studies on phenol, likely proceeds as follows:[6][7]
-
Hydroxylation: The hydroxyl radical attacks the aromatic ring, leading to the formation of hydroxylated intermediates, such as 4-propylcatechol and propyl-hydroquinone.
-
Ring Opening: These dihydroxybenzene intermediates are further oxidized, leading to the opening of the aromatic ring and the formation of short-chain carboxylic acids (e.g., maleic acid, oxalic acid, formic acid).[6]
-
Mineralization: Under optimal conditions, these organic acids can be further oxidized to carbon dioxide and water.
Caption: Proposed Fenton oxidation pathway for this compound.
Ozonation
Ozone can react with this compound directly or through the formation of hydroxyl radicals in water, especially at higher pH. The degradation is expected to produce a variety of oxygenated byproducts. Studies on phenol ozonation show that complete mineralization is possible, though intermediate products like organic acids can be persistent.[8][9] The rate of degradation is significantly influenced by the ozone dosage and the pH of the solution.[10]
Photodegradation Pathway
The photodegradation of this compound can occur through direct photolysis or, more efficiently, through photocatalysis in the presence of a semiconductor catalyst like zinc oxide (ZnO) or titanium dioxide (TiO2).[11][12][13]
-
Radical Generation: Upon irradiation with UV or solar light, the photocatalyst generates electron-hole pairs. These react with water and oxygen to produce highly reactive species, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−).[11]
-
Oxidative Attack: These radicals attack the this compound molecule, leading to hydroxylation of the aromatic ring and oxidation of the propyl side chain.
-
Intermediate Formation and Mineralization: Similar to chemical oxidation, this leads to the formation of hydroxylated intermediates and subsequently to ring-opening and mineralization to CO2 and H2O.
Caption: General workflow for the photocatalytic degradation of this compound.
Quantitative Data
Quantitative data on the degradation of this compound is limited. The available information, along with data for structurally related compounds, is summarized below.
| Parameter | Value | Conditions | Matrix | Reference |
| Anaerobic Half-life | Not specified, but degradation observed | Nitrate-reducing | Paddy Soil | [5] |
| Aerobic Half-life (related compounds) | 2 to 19 days | Aerobic | Paddy Soils | [5] |
| Catalytic Cracking Deactivation Rate Constant (k) | 0.0036 - 0.1 min⁻¹ | ZSM-5 catalyst, varying water content | - | [14] |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | Estimated: ~2042 L/kg | Estimated from Log Kow of ~3.3 | Soil | [15][16] |
Note: The Koc value is an estimate based on the octanol-water partition coefficient (Log Kow) and indicates that this compound is likely to have low to moderate mobility in soil.
Experimental Protocols
This section provides an overview of methodologies for studying the environmental degradation of this compound.
Aerobic Biodegradation in Soil
A standard protocol for assessing aerobic transformation in soil is outlined in OECD Guideline 307. A general workflow is as follows:
-
Soil Selection and Preparation: Select and characterize the soil (e.g., texture, pH, organic carbon content). The soil is typically sieved and brought to a specific moisture content.
-
Test Substance Application: A solution of this compound (often radiolabeled for easier tracking) is applied to the soil samples.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature in a system that allows for the trapping of CO2 and other volatile products.
-
Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like HPLC or LC-MS/MS. The trapped volatiles are also analyzed.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation rate and half-life (DT50).
Caption: Experimental workflow for studying aerobic soil degradation.
Photocatalytic Degradation in Aqueous Solution
The following provides a general protocol for a batch photocatalysis experiment:
-
Catalyst Preparation: Synthesize or procure the photocatalyst (e.g., ZnO nanoparticles).
-
Reactor Setup: A jacketed glass reactor is typically used to maintain a constant temperature. A UV lamp or solar simulator is positioned to irradiate the reactor.
-
Reaction Mixture: A known concentration of this compound is dissolved in water, and the photocatalyst is added to form a suspension.
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to allow for equilibrium between the catalyst surface and the this compound.
-
Photoreaction: The light source is turned on to initiate the photocatalytic reaction.
-
Sampling and Analysis: Aliquots of the suspension are withdrawn at regular intervals, filtered to remove the catalyst, and analyzed by HPLC to determine the concentration of this compound and its degradation products.
-
Kinetics Analysis: The data is used to determine the reaction kinetics, often modeled using pseudo-first-order kinetics.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of this compound and its degradation products in complex environmental matrices.
-
Sample Preparation: This may involve liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.
-
Chromatographic Separation: A reverse-phase HPLC column (e.g., C18) is typically used to separate this compound from its more polar metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid, is employed.[17]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and its expected metabolites. Isotope-labeled internal standards are used for accurate quantification.[18]
Conclusion
The environmental degradation of this compound is a multifaceted process involving aerobic and anaerobic biodegradation, as well as chemical and photochemical oxidation. The primary degradation pathways initiate with the modification of the phenol ring or the propyl side chain, leading to a cascade of reactions that can ultimately result in mineralization. While significant progress has been made in elucidating these pathways for related compounds, further research is needed to fully characterize the complete degradation pathways of this compound, quantify its degradation kinetics in various environmental compartments, and assess the toxicity of its transformation products. The methodologies and data presented in this guide provide a solid foundation for such future investigations.
References
- 1. 3- and 4-alkylphenol degradation pathway in Pseudomonas sp. strain KL28: genetic organization of the lap gene cluster and substrate specificities of phenol hydroxylase and catechol 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. Aerobic and anaerobic biodegradation of phenol derivatives in various paddy soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Removal of Phenol by Ozonation in Strongly Alkaline Conditions using a Jet Loop Reactor Operated in Continuous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalytic Degradation of Dissolved Phenol by Immobilized Zinc Oxide Nanoparticles: Batch Studies, Continuous Flow Experiments, and Numerical Modeling [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. log KOC - ECETOC [ecetoc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 4-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Propylphenol (p-propylphenol), a compound of interest in various industrial and research applications, including as a pharmaceutical intermediate and a flavoring agent. This document details its solubility in aqueous and organic solvents, outlines its stability profile under various conditions, and provides detailed experimental protocols for the determination of these properties.
Solubility of this compound
The solubility of this compound is dictated by its chemical structure, which features a polar hydroxyl group attached to a largely nonpolar propyl-substituted benzene (B151609) ring. This amphiphilic nature results in varied solubility across different solvent systems.
Quantitative Solubility Data
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 25 | 1.28 mg/mL | [1] |
| Water | 25 | 1.427 g/L (1.427 mg/mL) | [2][3] |
| Water | 25 | 1.63 g/L (1.63 mg/mL) (Predicted) | |
| Ethanol (B145695) | Not Specified | Miscible | [1] |
| Fat/Oil | Not Specified | Soluble | [1] |
| Alcohol | Not Specified | Soluble | [4] |
Note: The slight variations in reported water solubility may be attributed to different experimental methodologies.
Qualitative Solubility Profile
Based on its chemical properties and available information, the following qualitative solubility profile can be established:
-
Polar Protic Solvents: this compound is readily soluble in polar protic solvents such as ethanol and other alcohols. This is due to the formation of hydrogen bonds between the phenolic hydroxyl group and the solvent molecules.
-
Polar Aprotic Solvents: While specific data is scarce, it is anticipated to be soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetone, which can act as hydrogen bond acceptors. Its use in biological assays often involves co-solvents like DMSO.
-
Nonpolar Solvents: The presence of the propyl group and the benzene ring suggests solubility in nonpolar solvents like toluene (B28343) and fats, driven by van der Waals forces.
-
Aqueous Solutions: this compound is sparingly soluble in water. Its solubility can be influenced by the pH of the solution; as a weak acid, its solubility is expected to increase in alkaline conditions due to the formation of the more polar phenolate (B1203915) salt.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials
-
High-purity this compound
-
Analytical grade solvent of interest
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Calibrated pH meter (for aqueous solutions)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)
Procedure
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed container in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the container to rest in the temperature-controlled environment for at least 2 hours to permit the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Quantification: Analyze the concentration of this compound in the filtered sample using a pre-validated analytical method. This typically involves dilution of the sample to fall within the linear range of the analytical instrument's calibration curve.
Stability of this compound
This compound is susceptible to degradation under certain environmental conditions. Understanding its stability profile is crucial for its proper handling, storage, and application, particularly in pharmaceutical formulations.
General Stability Profile
-
Light Sensitivity: As a phenolic compound, this compound is sensitive to light and may undergo photodegradation. It should be stored in light-resistant containers.
-
Oxidation: It is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of metal ions. This can lead to the formation of colored degradation products.
-
Thermal Stability: While generally stable at room temperature, it can degrade at elevated temperatures. Thermal decomposition may produce carbon monoxide and carbon dioxide[5]. In the context of catalytic cracking over ZSM-5, deactivation occurs through the formation of chemisorbed phenolates[6].
-
pH Stability: The stability of this compound in aqueous solutions can be pH-dependent. While it is more soluble at higher pH, the phenolate form may be more susceptible to oxidation.
-
Incompatibilities: It is incompatible with strong oxidizing agents, acid chlorides, and acetic anhydride[5].
Degradation Pathways
Under oxidative stress, the degradation of this compound is expected to proceed through a pathway similar to other alkylphenols. This involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the aromatic ring.
Experimental Protocol: Stability Testing
A comprehensive stability testing program for this compound, particularly for pharmaceutical applications, should be conducted in accordance with ICH (International Council for Harmonisation) guidelines. This involves long-term, accelerated, and photostability studies.
Stability-Indicating Analytical Method (SIAM)
Before initiating stability studies, a validated stability-indicating analytical method (SIAM) must be developed. This is typically an HPLC method capable of separating and quantifying this compound from its potential degradation products, process impurities, and other components in the matrix. The method must be validated for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation (stress testing) is performed to generate potential degradation products and to demonstrate the specificity of the SIAM. Typical stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Degradation: e.g., 80°C
-
Photodegradation: Exposure to light as per ICH Q1B guidelines
Long-Term and Accelerated Stability Studies
These studies are designed to determine the shelf-life and recommended storage conditions.
Table 2: ICH Conditions for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Intermediate studies are conducted if significant change occurs during accelerated studies.
Photostability Testing
Photostability testing is conducted to evaluate the impact of light on the compound. The sample is exposed to a light source that produces both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample is stored under the same conditions but protected from light.
Biological Interactions and Signaling Pathways
While a detailed, multi-step signaling pathway for this compound is not extensively documented, research has indicated its potential as an endocrine disruptor through interaction with the estrogen receptor.
Some alkylphenolic compounds, including this compound, have been shown to exhibit estrogenic activity. This action is mediated by their ability to bind to the estrogen receptor, mimicking the effects of endogenous estrogens like 17β-estradiol, albeit at a much lower potency. This interaction can trigger downstream cellular responses such as the stimulation of gene transcription and the proliferation of estrogen-sensitive cells. The estrogenic activity of this compound has been demonstrated in yeast-based estrogen screens[7].
Conclusion
This compound demonstrates solubility characteristics typical of an alkylphenol, with good solubility in organic solvents and limited solubility in water. Its stability is a key consideration for its practical application, with sensitivity to light and oxidation being primary concerns. For researchers and drug development professionals, adherence to rigorous experimental protocols, such as the shake-flask method for solubility and ICH-guided stability studies, is essential to accurately characterize this compound and ensure its quality and efficacy in final formulations. Further research to quantify its solubility in a broader range of organic solvents would be beneficial to the scientific community.
References
- 1. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 645-56-7 [m.chemicalbook.com]
- 3. This compound | 645-56-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound(645-56-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Thermodynamic Properties of 4-Propylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 4-propylphenol. The information is intended to support research, development, and drug discovery activities where this compound is of interest. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies for key thermodynamic measurements are also provided.
Core Thermodynamic and Physical Properties
This compound (CAS No. 645-56-7), also known as p-propylphenol, is an organic compound with the chemical formula C₉H₁₂O.[1] Its thermodynamic and physical properties are crucial for understanding its behavior in various chemical and biological systems.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1. These properties are fundamental for handling and modeling the compound in experimental and computational settings.
| Property | Value | Units | Reference(s) |
| Molecular Weight | 136.19 | g/mol | [1] |
| Melting Point | 21 - 22 | °C | |
| Boiling Point | 232 - 233 | °C | [2] |
| Density | 0.983 | g/mL at 25°C | [2] |
| Refractive Index | 1.523 | n20/D | [2] |
| Vapor Pressure | 0.038 | mmHg at 25°C | |
| Flash Point | 106 | °C (closed cup) | [2] |
| logP (o/w) | 3.20 | ||
| Water Solubility | 1280 | mg/L at 25°C (experimental) |
Table 1: Physical Properties of this compound. This table summarizes key physical constants for this compound.
Thermodynamic Properties
The thermodynamic properties of this compound are essential for predicting its phase behavior, reaction energetics, and stability. Table 2 provides a compilation of available thermodynamic data.
| Property | Value | Units | Reference(s) |
| Enthalpy of Vaporization (ΔvapH) | 13.6 | kcal/mol at 125°C | |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | Not available | kJ/mol | |
| Ideal Gas Heat Capacity (Cp,gas) | Not available | J/mol·K | |
| Enthalpy of Fusion (ΔfusH°) | Not available | kJ/mol |
Table 2: Thermodynamic Properties of this compound. This table presents key thermodynamic data for this compound. Note the limited availability of some experimental values.
Experimental Protocols
Accurate determination of thermodynamic properties requires precise experimental methodologies. The following sections detail generalized protocols for measuring key thermodynamic parameters applicable to this compound and similar phenolic compounds.
Determination of Enthalpy of Vaporization by Calorimetry
The enthalpy of vaporization can be determined directly using a vaporization calorimeter. One common method is the recycle flow method, where a continuous cyclic flow of vapor and liquid is established.
Principle: In an adiabatic vaporizer, the heat absorbed during the evaporation of a known amount of the substance is measured. At a constant pressure, this absorbed heat corresponds to the enthalpy of vaporization.
Apparatus:
-
Recycle flow calorimeter
-
Adiabatic vaporizer
-
Condenser
-
Flow meter
-
Heating element
-
Temperature and pressure sensors
Procedure:
-
The this compound sample is introduced into the vaporizer.
-
A continuous and stable flow of the substance is established in a closed loop, where it is vaporized and then condensed back to a liquid.
-
The vaporizer is heated electrically at a constant and precisely measured power input.
-
The system is allowed to reach a steady state where the rate of vaporization is constant.
-
The mass flow rate of the vaporized substance is measured.
-
The enthalpy of vaporization is calculated from the energy input and the amount of substance vaporized over a specific time period.
A variation of this is the condensation calorimeter, where the heat released during the condensation of the vapor is measured.[3][4]
Determination of Vapor Pressure by the Static Method
The static method is a direct measurement of the vapor pressure of a substance in equilibrium with its condensed phase.
Principle: The pressure exerted by the vapor of this compound in a closed, evacuated system at a constant temperature is measured directly.
Apparatus:
-
Thermostated sample cell
-
Pressure transducer (e.g., capacitance manometer)
-
Vacuum pump
-
Temperature controller and sensor
Procedure:
-
A small amount of purified this compound is placed in the sample cell.
-
The cell is connected to a vacuum line and evacuated to remove air and other volatile impurities.
-
The sample is degassed by several freeze-pump-thaw cycles.
-
The sample cell is then placed in a thermostat and brought to the desired temperature.
-
The system is allowed to reach thermal and phase equilibrium.
-
The pressure of the vapor in the cell is measured using the pressure transducer.
-
Measurements are repeated at various temperatures to obtain the vapor pressure curve.
Determination of Heat Capacity by Calorimetry
The heat capacity of liquid this compound can be determined using a calorimeter, often by the method of mixtures or by direct heating.
Principle: A known amount of heat is supplied to a measured mass of the sample, and the resulting temperature change is recorded.
Apparatus:
-
Calorimeter (e.g., a Dewar flask with a lid)
-
Heating element with a power supply
-
Stirrer
-
Thermometer or temperature probe
-
Balance
Procedure:
-
A known mass of this compound is placed in the calorimeter.
-
The initial temperature of the sample is recorded.
-
A known quantity of electrical energy is supplied to the sample through the heating element.
-
The sample is stirred continuously to ensure uniform temperature distribution.
-
The final temperature of the sample is recorded after the heating period.
-
The heat capacity is calculated using the formula: C = q / (m ⋅ ΔT) where C is the specific heat capacity, q is the heat added, m is the mass of the sample, and ΔT is the change in temperature.
-
Corrections for heat loss to the surroundings must be applied for accurate results.[5][6]
Visualizations
To aid in the understanding of experimental workflows, the following diagrams are provided.
Caption: Workflow for determining the enthalpy of vaporization of this compound.
As no specific signaling pathways involving this compound have been identified in the literature, a generalized diagram illustrating the impact of polyphenolic compounds on the Toll-like Receptor 4 (TLR4) signaling pathway is presented below. It is important to note that this is a general representation and the specific effects of this compound on this pathway have not been elucidated.
Caption: General inhibitory effects of polyphenols on the TLR4 signaling pathway.
References
- 1. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Measure the Specific Heat of Water and Other Fluids : 5 Steps (with Pictures) - Instructables [instructables.com]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Propylphenol
Introduction
4-Propylphenol is a valuable organic intermediate widely utilized in the pharmaceutical, flavor, and fragrance industries.[1] Its synthesis can be achieved through several methodologies, each with distinct advantages and disadvantages concerning yield, selectivity, and environmental impact. This document provides detailed application notes and experimental protocols for three primary synthetic routes to this compound, tailored for researchers, scientists, and professionals in drug development. The methods covered are:
-
Direct Alkylation of Phenol (B47542) using a Solid Acid Catalyst (Zeolite H-BEA) : A green chemistry approach that offers high para-selectivity and catalyst recyclability.
-
Friedel-Crafts Acylation of Phenol followed by Clemmensen Reduction : A classic two-step method that reliably produces the n-propyl chain without rearrangement.
-
Friedel-Crafts Acylation of Phenol followed by Wolff-Kishner Reduction : An alternative two-step synthesis that is suitable for substrates sensitive to acidic conditions.
Data Presentation
The following table summarizes the key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficacy.
| Method | Key Steps | Typical Yield | Reaction Time | Key Reagents | Notes |
| 1. Zeolite-Catalyzed Alkylation | Direct alkylation of phenol with 1-propanol (B7761284) over H-BEA zeolite catalyst. | Moderate-High | 4-8 hours | Phenol, 1-Propanol, H-BEA Zeolite | Offers high para-selectivity due to the shape-selective nature of the zeolite catalyst.[2] Environmentally friendly due to the use of a recyclable solid acid catalyst. The presence of water can enhance the reaction rate by converting some Lewis acid sites to Brønsted acid sites.[3] |
| 2. Friedel-Crafts Acylation & Clemmensen Reduction | 1. Acylation of phenol with propionyl chloride. 2. Reduction of 4-hydroxypropiophenone with zinc amalgam. | High | 1. ~1 hour 2. 4-6 hours | 1. Phenol, Propionyl Chloride, TfOH 2. 4-Hydroxypropiophenone, Zn(Hg), HCl | The acylation step using trifluoromethanesulfonic acid (TfOH) as a catalyst provides high yields (>90%) and excellent para-selectivity.[4][5] The Clemmensen reduction is highly effective for reducing aryl-alkyl ketones without affecting the phenol hydroxyl group.[1][6] This method avoids the carbocation rearrangement often seen in Friedel-Crafts alkylation. |
| 3. Friedel-Crafts Acylation & Wolff-Kishner Reduction | 1. Acylation of phenol with propionyl chloride. 2. Reduction of 4-hydroxypropiophenone with hydrazine (B178648). | High | 1. ~1 hour 2. 4-6 hours | 1. Phenol, Propionyl Chloride, TfOH 2. 4-Hydroxypropiophenone, N₂H₄·H₂O, KOH | The acylation step is identical to Method 2. The Wolff-Kishner reduction is performed under strongly basic conditions, making it a suitable alternative for substrates with acid-sensitive functional groups.[7][8] The Huang-Minlon modification offers a convenient one-pot procedure with high yields (typically 80-95%).[7][9] |
Experimental Protocols & Visualizations
Method 1: Zeolite-Catalyzed Direct Alkylation of Phenol
This method describes the direct synthesis of this compound by the alkylation of phenol with 1-propanol using H-BEA zeolite as a shape-selective, solid acid catalyst.
Protocol:
-
Catalyst Activation: Activate the H-BEA zeolite catalyst by calcining it at 550 °C for 5 hours under a flow of dry air to remove any adsorbed water and organic impurities.
-
Reaction Setup: In a high-pressure batch reactor, add the activated H-BEA zeolite catalyst (10 wt% with respect to phenol).
-
Reactant Addition: Add phenol and 1-propanol to the reactor in a 1:2 molar ratio.
-
Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen). Heat the reactor to 200-250 °C with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the reactor to room temperature. Filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with a solvent (e.g., acetone), dried, and calcined for reuse.
-
Purification: The liquid product mixture is then purified by fractional distillation under reduced pressure to isolate this compound from unreacted starting materials and the ortho-isomer.
Method 2: Friedel-Crafts Acylation and Clemmensen Reduction
This two-step synthesis first involves the highly para-selective acylation of phenol to form 4-hydroxypropiophenone, followed by the reduction of the ketone to an alkyl group using the Clemmensen reduction.
Protocol:
Step 1: Synthesis of 4-Hydroxypropiophenone (Friedel-Crafts Acylation) [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve phenol (1.0 eq) in trifluoromethanesulfonic acid (TfOH, used as both catalyst and solvent) at 0 °C.
-
Reagent Addition: Slowly add propionyl chloride (1.0 eq) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 1 hour.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization to yield 4-hydroxypropiophenone.
Step 2: Synthesis of this compound (Clemmensen Reduction) [10]
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene (B28343).
-
Reactant Addition: Add 4-hydroxypropiophenone (1.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, the resulting this compound can be purified by vacuum distillation.
Method 3: Friedel-Crafts Acylation and Wolff-Kishner Reduction
This pathway also begins with the Friedel-Crafts acylation to produce 4-hydroxypropiophenone. The subsequent reduction of the ketone is achieved under basic conditions using the Wolff-Kishner reaction.
Protocol:
Step 1: Synthesis of 4-Hydroxypropiophenone (Friedel-Crafts Acylation)
-
The protocol for this step is identical to Step 1 of Method 2.
Step 2: Synthesis of this compound (Wolff-Kishner Reduction, Huang-Minlon Modification) [9]
-
Reaction Setup: In a round-bottom flask equipped with a distillation head and a reflux condenser, add 4-hydroxypropiophenone (1.0 eq), potassium hydroxide (B78521) (3.0 eq), hydrazine hydrate (B1144303) (85% solution, ~2.0 eq), and diethylene glycol as the solvent.
-
Hydrazone Formation: Heat the mixture to reflux (around 110-130 °C) for 1-2 hours to form the hydrazone. Water and excess hydrazine will begin to distill off.
-
Reduction: After the initial distillation, allow the temperature of the reaction mixture to rise to approximately 200 °C. Maintain this temperature and continue to reflux for 3-4 hours. The evolution of nitrogen gas should be observed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water. Acidify the mixture with dilute hydrochloric acid.
-
Purification: Extract the product with diethyl ether. Wash the combined organic extracts with water and brine, and then dry over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. pnnl.gov [pnnl.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. byjus.com [byjus.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
Application Notes and Protocols for 4-Propylphenol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-propylphenol as a versatile intermediate in pharmaceutical synthesis. This compound, a readily available aromatic compound, serves as a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs) due to its reactive phenolic hydroxyl group and modifiable aromatic ring.[1] This document outlines its application in the potential synthesis of intermediates for cardiovascular drugs, cannabinoid-based therapeutics, and non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesis of a Cardiovascular Drug Intermediate
Application Note: Phenolic compounds are known to exhibit a range of biological activities, including antihyperlipidemic effects, which are crucial for managing cardiovascular diseases.[2][3][4] By modifying the structure of this compound, it is possible to synthesize novel derivatives with potential applications as cardiovascular agents. The following protocol describes a hypothetical synthesis of a key intermediate based on the etherification of this compound, a common strategy in medicinal chemistry to enhance pharmacokinetic properties.
Experimental Protocol: Synthesis of 4-(4-Propylphenoxy)aniline
This protocol outlines the synthesis of an aniline (B41778) derivative of this compound, which can serve as a precursor for more complex cardiovascular drug candidates. The synthesis involves a Williamson ether synthesis followed by the reduction of a nitro group.
Step 1: Etherification of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (73.4 mmol) of this compound in 100 mL of acetone.
-
Addition of Base: Add 12.1 g (87.9 mmol) of anhydrous potassium carbonate to the solution.
-
Addition of Aryl Halide: Add 12.5 g (87.9 mmol) of 1-fluoro-4-nitrobenzene (B44160) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in ethyl acetate (B1210297) and wash with 1M sodium hydroxide (B78521) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield 1-nitro-4-(4-propylphenoxy)benzene.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the entire amount of 1-nitro-4-(4-propylphenoxy)benzene obtained from the previous step in 150 mL of ethanol (B145695) in a 500 mL round-bottom flask.
-
Catalyst Addition: Add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Place the flask under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 12 hours.
-
Work-up: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Purification: Evaporate the solvent from the filtrate to obtain the crude 4-(4-propylphenoxy)aniline. The product can be further purified by column chromatography on silica (B1680970) gel.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 1-nitro-4-(4-propylphenoxy)benzene | This compound | K₂CO₃, 1-fluoro-4-nitrobenzene | Acetone | 24 | 85 | >95 |
| 2 | 4-(4-propylphenoxy)aniline | 1-nitro-4-(4-propylphenoxy)benzene | H₂, 10% Pd/C | Ethanol | 12 | 92 | >98 |
Synthetic Workflow Diagram
References
Application Notes and Protocols: The Role of 4-Propylphenol in Liquid Crystal Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Propylphenol is a crucial precursor in the synthesis of thermotropic liquid crystals, particularly for calamitic (rod-like) mesogens. Its alkyl-substituted phenolic structure serves as a fundamental building block for creating the rigid core and flexible terminal chains characteristic of many liquid crystalline materials. The propyl group, along with other n-alkyl chains, plays a significant role in determining the mesomorphic properties of the final compound, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of mesophase stability.
The incorporation of this compound into a liquid crystal molecule is typically achieved through two primary synthetic routes:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of this compound can be alkylated to introduce an alkoxy chain, which can serve as a flexible terminal group in the final liquid crystal molecule.
-
Esterification: this compound can be reacted with a carboxylic acid to form an ester linkage, which is a common linking group in the rigid core of many liquid crystal structures.
These reactions allow for the systematic modification of the molecular structure to fine-tune the desired liquid crystalline properties for various applications, including display technologies and advanced materials.
Data Presentation
The following tables summarize the typical physical and mesomorphic properties of liquid crystals derived from phenol-based precursors. The data is representative and illustrates the influence of molecular structure on the phase transition temperatures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [1][2] |
| Molecular Weight | 136.19 g/mol | [1] |
| Melting Point | 20-22 °C | [1] |
| Boiling Point | 232 °C | [NIST WebBook] |
| Appearance | Yellowish liquid | [1] |
Table 2: Representative Phase Transition Temperatures of Phenyl Benzoate-Based Liquid Crystals
The following data is for a calamitic liquid crystal, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), to illustrate the types of phase transitions observed in similar structures.
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal (Cr) to Smectic C (SmC) | 104.1 | 32.4 |
| Smectic C (SmC) to Nematic (N) | 185.3 | 1.8 |
| Nematic (N) to Isotropic (Iso) | 210.5 | 0.9 |
Data obtained from differential scanning calorimetry (DSC) at a heating rate of 10 °C/min.[3]
Experimental Protocols
The following protocols describe the synthesis of a representative calamitic liquid crystal, 4-propylphenyl 4-butoxybenzoate, starting from this compound. This multi-step synthesis involves a Williamson ether synthesis followed by an esterification reaction.
Protocol 1: Synthesis of 4-Butoxybenzoic Acid (Intermediate)
This protocol describes the synthesis of an intermediate, 4-butoxybenzoic acid, which will be used in the subsequent esterification step.
Reaction Scheme:
4-hydroxybenzoic acid + 1-bromobutane (B133212) → 4-butoxybenzoic acid
Materials and Reagents:
-
4-hydroxybenzoic acid
-
1-bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to form the phenoxide.[4]
-
Addition of Alkyl Halide: Add 1-bromobutane (1.05 equivalents) dropwise to the reaction mixture.[4]
-
Reaction: Heat the mixture to reflux and maintain the temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by water and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude 4-butoxybenzoic acid.[4]
Protocol 2: Synthesis of 4-Propylphenyl 4-Butoxybenzoate (Final Product)
This protocol describes the esterification of this compound with the previously synthesized 4-butoxybenzoic acid.
Reaction Scheme:
This compound + 4-butoxybenzoic acid → 4-propylphenyl 4-butoxybenzoate
Materials and Reagents:
-
This compound
-
4-butoxybenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent), 4-butoxybenzoic acid (1 equivalent), and a catalytic amount of DMAP in anhydrous dichloromethane.[3][5]
-
Addition of Coupling Agent: Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Purification: Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the final liquid crystal product.[3][5]
Visualizations
Synthesis Pathway for 4-Propylphenyl 4-Butoxybenzoate
Caption: Synthetic pathway for a this compound-based liquid crystal.
General Experimental Workflow for Liquid Crystal Synthesis and Characterization
Caption: General workflow for liquid crystal synthesis and analysis.
References
- 1. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 4-propyl- [webbook.nist.gov]
- 3. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
High-performance liquid chromatography (HPLC) analysis of 4-Propylphenol
Application Notes and Protocols for the HPLC Analysis of 4-Propylphenol
Introduction
This compound is a phenolic compound used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Accurate and reliable quantification of this compound is crucial for quality control, environmental monitoring, and research and development. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its sensitivity, specificity, and robustness. This document provides a detailed application note and protocol for the HPLC analysis of this compound.
Chromatographic Conditions
A reversed-phase HPLC method is presented for the separation and quantification of this compound. The following table summarizes the recommended chromatographic conditions, based on established methods for similar alkylphenols.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | ODS Hypersil C18 (125 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile / Water with 0.1% (v/v) Acetic Acid (90/10, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm[1] |
| Run Time | Approximately 10 minutes |
Method Validation Parameters
The following table summarizes the expected method validation parameters for the analysis of this compound, extrapolated from validated methods for structurally related alkylphenols.
Table 2: Method Validation Data
| Parameter | Expected Value |
| Retention Time (tR) | ~ 5 - 8 minutes (estimated) |
| Linearity Range | 0.1 - 2.0 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | ~ 0.01 - 0.05 mg/L |
| Limit of Quantification (LOQ) | ~ 0.03 - 0.15 mg/L |
Note: The exact retention time, LOD, and LOQ should be experimentally determined using the specific instrument and conditions.
Experimental Protocols
Reagents and Materials
-
This compound standard (purity > 99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
Syringe filters (0.45 µm)
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 to 2.0 µg/mL by diluting the stock solution with the mobile phase[1].
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.
-
Filtration: For relatively clean liquid samples, filter the sample through a 0.45 µm syringe filter prior to injection.
-
Solid-Phase Extraction (SPE) for Trace Analysis: For samples with low concentrations of this compound or complex matrices, a pre-concentration step using SPE may be necessary.
-
Condition a C18 SPE cartridge with methanol followed by HPLC grade water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove interfering polar compounds.
-
Elute the this compound with a small volume of methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 20 µL of the prepared standard solutions and samples into the HPLC system.
-
Data Acquisition: Acquire the chromatograms and record the peak area and retention time for this compound.
Quantification
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationships in HPLC method development and validation.
References
Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the qualitative and quantitative analysis of 4-propylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a member of the alkylphenol class of compounds, which are of significant interest in environmental monitoring, food and beverage quality control, and as potential biomarkers in biomedical research. The methodology outlined below details sample preparation, GC-MS instrumentation parameters, and data analysis. The protocol is designed to be a robust starting point for researchers, adaptable to various sample matrices.
Introduction
This compound (p-propylphenol) is a phenolic compound characterized by a propyl group attached to the phenol (B47542) ring. Accurate and sensitive detection of this compound is crucial for various applications. Gas chromatography coupled with mass spectrometry is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation efficiency and definitive compound identification.[1] Due to its polarity, direct analysis can sometimes lead to poor chromatographic peak shape.[2] Derivatization can be employed to improve volatility and sensitivity, though direct analysis is also feasible. This protocol will cover both direct and derivatization-based approaches.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3]
1.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Water, Wine)
-
pH Adjustment: Acidify the aqueous sample (e.g., 100 mL) to a pH ≤ 2 with a suitable acid (e.g., 6 M HCl) to ensure this compound is in its protonated form.
-
Internal Standard Spiking: Add an appropriate internal standard, such as 3,4-dimethylphenol (B119073) or a deuterated analog of this compound, to the sample.
-
Extraction: Transfer the sample to a separatory funnel and perform extraction with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or a mixture of pentane (B18724) and diethyl ether).[1] Use a solvent-to-sample ratio of approximately 1:10 (v/v) and repeat the extraction three times.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis or Derivatization: The extract is now ready for direct GC-MS analysis or can be subjected to derivatization.
1.2. Solid-Phase Extraction (SPE) for Aqueous Samples
SPE is an effective alternative to LLE for sample cleanup and concentration.
-
Cartridge Selection: Use a polystyrene-divinylbenzene (PS-DVB) or a C18 SPE cartridge.
-
Cartridge Conditioning: Condition the cartridge sequentially with the elution solvent (e.g., dichloromethane), followed by a conditioning solvent (e.g., methanol), and finally with acidified water (pH ≤ 2).
-
Sample Loading: Pass the acidified and internal standard-spiked sample through the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a small volume of acidified water to remove interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen.
-
Elution: Elute the trapped this compound with a suitable organic solvent such as dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL.
-
Analysis or Derivatization: The extract is now ready for GC-MS analysis or derivatization.
1.3. Derivatization (Optional, for Enhanced Sensitivity)
Derivatization converts the polar hydroxyl group of this compound into a less polar, more volatile group, improving chromatographic peak shape and sensitivity.[2]
-
Silylation: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract. Heat the mixture at 60-70°C for 30 minutes.[2]
-
Acetylation: Add 100 µL of acetic anhydride (B1165640) and 50 µL of pyridine (B92270) to the extract. Heat at 60°C for 30 minutes.[2]
-
Pentafluorobenzoylation: For enhanced sensitivity with an electron capture detector (ECD) or negative chemical ionization (NCI) MS, derivatization with pentafluorobenzoyl chloride can be performed.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | HP-5MS, DB-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 250 - 275°C[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min[1] |
| Oven Temperature Program | Initial temperature 60°C, hold for 5 min; ramp at 8-10°C/min to 280-300°C, hold for 10-15 min[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 - 280°C |
| Transfer Line Temperature | 250 - 300°C[1] |
| Mass Scan Range | m/z 40-400 |
| Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Data Summary
For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity.[1] The characteristic ions for this compound should be monitored.
| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) | LOD (µg/L) | LOQ (µg/L) |
| This compound | Analyte-specific | 107 | 136, 77 | Method-dependent | Method-dependent |
| Internal Standard | Analyte-specific | Specific to IS | Specific to IS | N/A | N/A |
Note: Retention time will vary depending on the specific GC column and conditions. LOD and LOQ are method-dependent and should be determined during method validation.
Mass Spectral Data
The mass spectrum of this compound is characterized by its molecular ion and specific fragment ions.
| Compound | Molecular Weight | Molecular Ion (M+) (m/z) | Major Fragment Ions (m/z) |
| This compound | 136.19 g/mol [4] | 136[4] | 107 (base peak), 77, 108, 39[4] |
Method Validation
For reliable and reproducible results, the analytical method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be generated with a correlation coefficient (R²) of ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Determined by recovery studies on spiked samples, with typical acceptance criteria of 80-120%.
-
Precision: Assessed by the relative standard deviation (RSD) of replicate measurements, which should typically be < 15%.
Visualization
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS protocol detailed in this application note provides a robust framework for the analysis of this compound in various matrices. Proper sample preparation is key to achieving accurate and precise results. While direct analysis is often sufficient, derivatization can significantly enhance sensitivity for trace-level detection. Method parameters should be optimized and validated to ensure they are fit for the intended application. This protocol serves as a valuable resource for researchers and professionals in environmental science, food chemistry, and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Propylphenol as a Model Compound for Lignin Monomer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lignin (B12514952), a complex aromatic polymer, is the most abundant source of renewable aromatics on Earth, making it a key target for valorization in biorefineries.[1] Its intricate and irregular structure, however, presents significant challenges for direct conversion into valuable chemicals and materials. To overcome this, researchers utilize model compounds that represent the basic monomeric units of lignin to study reaction mechanisms and optimize catalytic processes. 4-Propylphenol is a crucial model compound as it represents the p-hydroxyphenyl (H-unit) propane (B168953) units found in the lignin polymer.[2][3] This document provides detailed application notes and protocols for the use of this compound in lignin monomer research, focusing on catalytic cracking and hydrodeoxygenation (HDO) studies.
I. Catalytic Cracking of this compound
Catalytic cracking of this compound is a key reaction for producing valuable platform chemicals like phenol (B47542) and propylene (B89431) from lignin-derived feedstocks.[2][4] Zeolites, particularly ZSM-5, are commonly used catalysts for this process due to their shape selectivity and strong acid sites.[4]
Data Presentation: Cracking of this compound over ZSM-5
A significant challenge in the catalytic cracking of phenolic compounds is catalyst deactivation. Research has shown that co-feeding water can mitigate this deactivation.[2]
| Water Co-feed (%) | Initial Conversion (%) | Deactivation Rate Constant (k_d) (min⁻¹) | Steady State Turnover Frequency (min⁻¹) |
| 0 | ~85 | 0.025 | 3.6 |
| 3 | ~80 | 0.005 | 41 |
| 12 | ~75 | < 0.001 | 100 |
Table 1: Effect of water on the deactivation rate during the cracking of this compound over a commercial ZSM-5 catalyst at 350°C. Data extracted from[2].
Experimental Protocol: Gas-Phase Cracking of this compound
This protocol describes a typical setup for studying the gas-phase cracking of this compound over a solid acid catalyst in a fixed-bed reactor.[2]
Materials:
-
This compound (≥97%)
-
ZSM-5 zeolite catalyst
-
Silicon carbide (inert packing material)
-
Quartz wool
-
Nitrogen (carrier gas)
-
Deionized water
Equipment:
-
Fixed-bed reactor system
-
Syringe pumps for liquid feeds (this compound and water)
-
Temperature controllers and furnace
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable column (e.g., HP-5)
-
Heated effluent lines
Procedure:
-
Catalyst Loading: Pack the reactor with a known amount of ZSM-5 catalyst, typically mixed with silicon carbide to ensure uniform temperature distribution. Place quartz wool at the inlet and outlet of the catalyst bed.
-
System Setup: Assemble the reactor in the furnace. Connect the liquid feed lines for this compound and water, and the gas line for the nitrogen carrier gas. Ensure effluent lines are heated to prevent condensation of products (e.g., 300°C).[2]
-
Catalyst Pretreatment: Heat the catalyst to the reaction temperature (e.g., 350°C) under a constant flow of nitrogen (e.g., 80 mL/min) for at least 30 minutes to remove any adsorbed impurities.[2]
-
Reaction Initiation: Start the flow of this compound using a syringe pump directly onto heated silicon carbide for vaporization. If co-feeding water, start the water syringe pump to vaporize it over quartz wool upstream of the reactor.[2]
-
Product Analysis: Analyze the reactor effluent online using a gas chromatograph to determine the conversion of this compound and the selectivity to various products.
-
Data Calculation:
-
Conversion: C o n v e r s i o n = (C0,pph − Cf,pph) / C0,pph, where C0,pph is the inlet concentration and Cf,pph is the outlet concentration of this compound.[2]
-
Selectivity: S e l e c t i v i t y t o x = Cx / ∑iCi, where Cx is the concentration of the product of interest and Ci is the concentration of each aromatic product.[2]
-
-
Post-Reaction: Stop the liquid feeds and continue the nitrogen flow for 30 minutes to desorb any loosely bound species. Cool the reactor to room temperature. The spent catalyst can then be collected for further analysis (e.g., TGA, FTIR, Raman spectroscopy).[2]
Visualization: Cracking of this compound
Caption: Experimental workflow for the catalytic cracking of this compound.
Caption: Reaction pathway for the cracking of this compound over an acid catalyst.
II. Hydrodeoxygenation (HDO) of this compound
Hydrodeoxygenation (HDO) is a crucial upgrading process for converting lignin-derived phenolic compounds into hydrocarbon fuels and chemicals by removing oxygen atoms.[5][6] Platinum-based catalysts on various supports are often investigated for this reaction.[5][6]
Data Presentation: HDO of this compound over Pt Catalysts
The choice of catalyst support significantly influences the activity and selectivity of the HDO reaction. Reducible supports like Nb₂O₅ and TiO₂ have shown promising results.[5][6]
| Catalyst | Conversion of this compound (%) | Selectivity to Propylbenzene (%) | Selectivity to Propylcyclohexane (%) |
| Pt/Nb₂O₅ | 98 | 77 | 15 |
| Pt/TiO₂ | 85 | 65 | 25 |
| Pt/ZrO₂ | 60 | 40 | 50 |
Table 2: Conversion and selectivity for the HDO of this compound over different platinum catalysts. Reaction conditions: 350°C, 20 bar H₂, in tetradecane (B157292) solvent. Data extracted from[5][6].
Experimental Protocol: Liquid-Phase HDO of this compound
This protocol outlines a typical procedure for liquid-phase HDO of this compound in a batch reactor.[5][6]
Materials:
-
This compound
-
Pt catalyst on a support (e.g., Pt/Nb₂O₅)
-
Solvent (e.g., tetradecane)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure batch reactor (autoclave) with magnetic stirring
-
Gas supply and pressure regulation system
-
Temperature control system
-
Sampling system
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Catalyst Preparation: Prepare the catalyst with a specific metal loading (e.g., ~3% Pt) on the desired support.
-
Reactor Loading: Add the this compound (e.g., 580 mg), solvent (e.g., 27 mL tetradecane), and the catalyst to the batch reactor.
-
System Purge: Seal the reactor and purge several times with hydrogen to remove air.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar) and heat to the reaction temperature (e.g., 350°C) with stirring.
-
Sampling: Take liquid samples periodically throughout the reaction to monitor the progress.
-
Product Analysis: Analyze the liquid samples using GC-MS to identify and quantify the products.
-
Post-Reaction: After the desired reaction time, cool the reactor to room temperature and safely vent the hydrogen. Collect the final products for analysis. The catalyst can be recovered for reuse studies.
Visualization: HDO of this compound
Caption: Reaction pathways for the hydrodeoxygenation of this compound.
III. Applications in Drug Development
While the primary focus of this compound research is in the realm of biofuels and platform chemicals, the phenolic structures derived from lignin are also being explored for pharmaceutical applications. Lignin-derived compounds, including phenols, have shown potential as antimicrobial, antiviral, and antitumor agents.[7] For example, vanillin, which can be produced from lignin-derived molecules like ferulic acid, is a precursor for pharmaceuticals such as L-DOPA (used to treat Parkinson's disease) and trimethoprim (B1683648) (an antibiotic).[7] The catalytic strategies used to convert this compound and other lignin model compounds can be adapted to synthesize more complex phenolic structures with potential biological activity.[8] Further research in this area could lead to the development of green and sustainable routes to novel pharmaceuticals.
Visualization: Lignin to Pharmaceuticals
Caption: Conceptual pathway from lignin to pharmaceutical compounds.
References
- 1. Recent Advances in the Catalytic Depolymerization of Lignin towards Phenolic Chemicals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Blocking by Phenolates as Deactivation Path during the Cracking of this compound over ZSM-5 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical applications of lignin-derived chemicals and lignin-based materials: linking lignin source and processing with clinical indication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Hydrodeoxygenation of 4-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hydrodeoxygenation (HDO) of 4-propylphenol, a model compound representative of lignin-derived bio-oils. The following sections detail the reaction pathways, experimental protocols for catalyst synthesis and HDO reactions, and analytical methods for product quantification. This information is intended to guide researchers in the development of efficient catalytic systems for biomass upgrading and the synthesis of valuable platform chemicals.
Introduction to Hydrodeoxygenation of this compound
Hydrodeoxygenation is a crucial catalytic process for upgrading biomass-derived feedstocks by removing oxygen atoms, thereby increasing their energy density and stability. This compound is a common model compound used in these studies due to its representation of the phenolic moieties found in lignin. The primary products of this compound HDO are propylbenzene (B89791) and propylcyclohexane, both of which are valuable as fuel additives or chemical intermediates. The selectivity towards these products is highly dependent on the catalyst and reaction conditions employed.
Reaction Pathways
The hydrodeoxygenation of this compound can proceed through several interconnected pathways. The two primary routes are Direct Deoxygenation (DDO) and Hydrogenation-Dehydration (HYD). A third, less common route involves tautomerization.
-
Direct Deoxygenation (DDO): In this pathway, the C-O bond of the hydroxyl group is directly cleaved, yielding propylbenzene. This is often favored on catalysts with oxophilic sites that can activate the phenolic oxygen.
-
Hydrogenation-Dehydration (HYD): This route involves the initial hydrogenation of the aromatic ring to form 4-propylcyclohexanol. This intermediate then undergoes dehydration to produce propylcyclohexene, which is subsequently hydrogenated to propylcyclohexane.
-
Tautomerization (TAU): This pathway involves the tautomerization of this compound to 4-propylcyclohexanone, which can then be further hydrogenated and deoxygenated.
The choice of catalyst and reaction conditions can significantly influence which pathway is dominant, thereby controlling the product distribution. For instance, reducible supports like Nb₂O₅ and TiO₂ for platinum catalysts have been shown to favor the DDO pathway, leading to higher selectivity for propylbenzene.[1]
Caption: Proposed reaction pathways for the hydrodeoxygenation of this compound.
Experimental Protocols
This section provides detailed protocols for the synthesis of a Pt/Nb₂O₅ catalyst and the subsequent hydrodeoxygenation of this compound in a batch reactor.
Catalyst Synthesis: 3 wt% Pt/Nb₂O₅ via Incipient Wetness Impregnation
Materials:
-
Niobium(V) oxide (Nb₂O₅) support
-
Hexachloroplatinic acid (H₂PtCl₆) solution (as platinum precursor)
-
Deionized water
-
Drying oven
-
Calcination furnace
-
Tube furnace for reduction
Procedure:
-
Support Preparation: Dry the Nb₂O₅ support in an oven at 110 °C overnight to remove any adsorbed water.
-
Precursor Solution Preparation: Prepare an aqueous solution of H₂PtCl₆ with a concentration calculated to achieve a final platinum loading of 3 wt% on the Nb₂O₅ support. The volume of the solution should be equal to the pore volume of the Nb₂O₅ support to be used.
-
Impregnation: Add the H₂PtCl₆ solution dropwise to the dried Nb₂O₅ support with continuous mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 80-120 °C until the solvent has completely evaporated.[2][3]
-
Calcination: Calcine the dried catalyst in a furnace under a flow of synthetic air. A typical calcination procedure involves heating to 500 °C for 4 hours.[3]
-
Reduction: Prior to the HDO reaction, reduce the calcined catalyst in a tube furnace under a flow of H₂ (e.g., 50 mL/min) at 300 °C for 2 hours.[2] After reduction, the catalyst should be carefully handled under an inert atmosphere to prevent re-oxidation.
Hydrodeoxygenation of this compound in a Batch Reactor
Materials and Equipment:
-
High-pressure batch reactor (e.g., stirred autoclave)
-
Prepared Pt/Nb₂O₅ catalyst
-
This compound
-
Solvent (e.g., tetradecane (B157292) or dodecane)
-
High-purity hydrogen gas
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reactor Loading: Introduce a specific amount of the pre-reduced Pt/Nb₂O₅ catalyst (e.g., corresponding to a ~3% metal loading relative to the reactant) and the solvent (e.g., 27 mL of tetradecane) into the batch reactor.[1]
-
Reactant Introduction: In a separate feed vessel, dissolve a known amount of this compound (e.g., 580 mg) in a small amount of the solvent.[1]
-
System Purge: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Reaction Initiation: Heat the reactor to the desired reaction temperature (e.g., 350 °C) under stirring (e.g., 645 rpm).[1] Once the temperature is stable, inject the this compound solution from the feed vessel into the reactor using hydrogen pressure.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar).[1]
-
Reaction Monitoring: The reaction time starts from the moment the reactant is injected. Maintain the temperature and pressure for the desired reaction duration.
-
Reaction Quenching and Product Collection: After the specified time, rapidly cool the reactor to room temperature.
-
Sample Collection: Carefully vent the reactor and collect the liquid and solid phases. The gas phase can also be sampled for analysis.
-
Catalyst Recovery: The solid catalyst can be recovered by filtration, washed with a solvent like ethanol, and dried for potential reuse studies.[1]
Caption: Experimental workflow for the hydrodeoxygenation of this compound.
Analytical Protocol: GC-MS Analysis of HDO Products
Objective: To identify and quantify the products of the hydrodeoxygenation of this compound.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).
-
Capillary column suitable for the separation of aromatic and aliphatic hydrocarbons (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
Sample Preparation:
-
Take a known volume of the liquid product from the HDO reaction.
-
If necessary, filter the sample to remove any catalyst particles.
-
Dilute the sample with a suitable solvent (e.g., acetone (B3395972) or the reaction solvent) to a concentration within the linear range of the detector.[4] For quantitative analysis, add an internal standard (e.g., decane (B31447) or another hydrocarbon not present in the sample).
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Data Analysis:
-
Identification: Identify the peaks in the chromatogram by comparing their mass spectra with a standard library (e.g., NIST) and by comparing their retention times with those of authentic standards.
-
Quantification: Calculate the concentration of each product using the peak areas from the GC-FID chromatogram and the response factors determined from the calibration curves of the authentic standards relative to the internal standard.
Quantitative Data Summary
The following tables summarize the performance of various catalysts in the hydrodeoxygenation of this compound and related compounds under different reaction conditions.
Table 1: Performance of Pt-based Catalysts in the HDO of this compound [1]
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Propylbenzene Selectivity (%) | Propylcyclohexane Selectivity (%) |
| 3% Pt | Nb₂O₅ | 350 | 20 | 98 | 77 | 21 |
| 3% Pt | TiO₂ | 350 | 20 | 95 | 65 | 30 |
| 3% Pt | ZrO₂ | 350 | 20 | 85 | 55 | 40 |
Table 2: Performance of Other Catalysts in the HDO of this compound and Related Compounds
| Catalyst | Reactant | Temperature (°C) | Pressure (MPa H₂) | Conversion (%) | Major Product(s) | Major Product Selectivity/Yield (%) | Reference |
| Co₁-Fe₀.₁@NC | This compound | 250 | 0.4 | ~100 | Propylbenzene | ~90 (Selectivity) | [5] |
| Presulfided NiMo/Al₂O₃ | 4-Propylguaiacol | 200-450 | - | Highly temperature dependent | This compound | Predominant product | [6] |
Conclusion
The hydrodeoxygenation of this compound is a versatile reaction that can be tailored to produce either aromatic or saturated hydrocarbons. The choice of catalyst, particularly the support material, plays a critical role in directing the reaction pathway and product selectivity. The protocols and data presented in these application notes provide a solid foundation for researchers to design and optimize catalytic processes for the valorization of lignin-derived feedstocks. Further research can focus on developing more active and stable catalysts, as well as understanding the detailed reaction kinetics and mechanisms on different catalytic surfaces.
References
Application of 4-Propylphenol in Polymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-propylphenol in polymer synthesis. The primary focus is on its application in enzymatic polymerization, a green and increasingly popular method for synthesizing polyphenols. Additionally, potential applications in other polymer systems are discussed.
Introduction to this compound in Polymer Chemistry
This compound is an aromatic organic compound that can serve as a valuable monomer in the synthesis of various polymers. Its phenolic hydroxyl group provides a reactive site for polymerization, while the propyl group influences the physical and chemical properties of the resulting polymer, such as solubility, thermal stability, and mechanical characteristics. The antioxidant properties inherent to the phenolic structure can also be imparted to the final polymer, making it suitable for applications requiring resistance to oxidative degradation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and understanding polymerization reactions involving this monomer.
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Appearance | Clear yellow liquid |
| Melting Point | 20-22 °C |
| Boiling Point | 232 °C |
| Density | 0.983 g/mL at 25 °C |
| Refractive Index | 1.523 at 20 °C |
| Solubility | Soluble in alcohol, acetone, DMF, DMSO, and THF. Slightly soluble in water. |
Application in Polymer Synthesis: Enzymatic Polymerization
The most prominently documented application of this compound in polymer synthesis is through enzymatic polymerization, particularly using horseradish peroxidase (HRP) as a catalyst. This method offers a green and selective route to producing polyphenols with a well-defined structure.
Reaction Mechanism
The enzymatic polymerization of this compound proceeds via a free-radical mechanism. The horseradish peroxidase (HRP) enzyme, in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), catalyzes the formation of phenoxy radicals from the this compound monomer. These radicals then undergo coupling reactions (C-C and C-O) to form dimers, oligomers, and ultimately, the polymer. The reaction temperature can influence the types of linkages formed and the overall polymer structure.[1][2]
Experimental Protocol: Enzymatic Synthesis of Poly(this compound)
This protocol is based on the principles described in the in-situ ¹H-NMR study of the enzymatic polymerization of this compound.[1][2]
Materials:
-
This compound (monomer)
-
Horseradish peroxidase (HRP) enzyme
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Phosphate (B84403) buffer (pH 7.0)
-
Organic solvent (e.g., 1,4-dioxane, acetone, or methanol)
-
Pyrazine (B50134) (as an internal standard for in-situ monitoring, optional)
-
Methanol (B129727) (for precipitation)
-
Deionized water
Equipment:
-
Reaction vessel (e.g., glass flask)
-
Magnetic stirrer and stir bar
-
Micropipettes
-
Temperature-controlled bath
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
-
NMR spectrometer (for in-situ monitoring and structural analysis)
-
Gel Permeation Chromatography (GPC) system (for molecular weight determination)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve a specific amount of this compound in a mixture of phosphate buffer (pH 7.0) and an organic solvent. The ratio of buffer to organic solvent can be varied to control the polymer's structure and solubility.
-
Add a small amount of HRP enzyme to the solution.
-
If conducting in-situ NMR, add pyrazine as an internal standard.
-
Place the reaction vessel in a temperature-controlled bath set to the desired reaction temperature (e.g., 20-30 °C). Stir the solution gently.
-
-
Polymerization:
-
Slowly add a stoichiometric amount of hydrogen peroxide solution to the reaction mixture dropwise using a micropipette. The rate of addition is crucial to control the polymerization process and avoid enzyme deactivation.
-
Continue stirring the reaction mixture for a specified period (e.g., 24 hours). The solution will likely become cloudy or colored as the polymer precipitates.
-
-
Polymer Isolation:
-
After the reaction is complete, pour the mixture into an excess of a non-solvent, such as methanol, to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with deionized water and methanol to remove any unreacted monomer, enzyme, and other impurities.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, molecular weight, and properties.
Properties of Poly(this compound) and Analogous Polymers
Specific quantitative data for poly(this compound) is limited in publicly available literature. However, data from analogous poly(alkylphenol)s can provide valuable insights into its expected properties.
| Property | Poly(4-tert-butylphenol) (for comparison) | Expected for Poly(this compound) |
| Molecular Weight (Mn) | Typically in the range of 1,000-10,000 Da (by GPC) | Similar range, dependent on reaction conditions. |
| Polydispersity Index (PDI) | Generally > 2.0 | Expected to be broad due to the nature of radical polymerization. |
| Thermal Stability (TGA) | Onset of decomposition > 300 °C | Expected to have good thermal stability. |
| Glass Transition Temp. (Tg) | Varies with molecular weight | Expected to be a rigid polymer with a relatively high Tg. |
| Solubility | Soluble in THF, chloroform, DMF | Likely soluble in similar organic solvents. |
Other Potential Applications in Polymer Synthesis
While enzymatic polymerization is a key application, this compound has the potential to be used in other polymer systems:
-
Phenol-Formaldehyde (PF) Resins: this compound can be used as a co-monomer with phenol (B47542) and formaldehyde (B43269) to synthesize PF resins. The incorporation of the propyl group can enhance the flexibility and impact resistance of the cured resin.
-
Epoxy Resins: It can be reacted with epichlorohydrin (B41342) to form a glycidyl (B131873) ether of this compound, which can then be used as a monomer or a reactive diluent in epoxy resin formulations. The propyl group would likely lower the viscosity and increase the hydrophobicity of the resulting resin.
-
Polycarbonates: In principle, this compound could be incorporated into polycarbonate structures, potentially as a chain terminator to control molecular weight or as a co-monomer with bisphenols to modify the polymer's properties.
Safety Precautions
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
4-Propylphenol: A Versatile Building Block in Organic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Propylphenol, a para-substituted alkylphenol, serves as a versatile and economically significant building block in organic synthesis. Its aromatic ring, activated by the hydroxyl group, and the presence of a propyl chain make it a valuable precursor for a diverse range of molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of hindered phenol (B47542) antioxidants, liquid crystals, polymers, and as an intermediate in the production of other valuable chemical entities.
Synthesis of Hindered Phenol Antioxidants
Hindered phenol antioxidants are crucial additives in polymers, lubricants, and fuels to prevent oxidative degradation. The introduction of bulky alkyl groups, typically tert-butyl groups, ortho to the phenolic hydroxyl group enhances their radical scavenging ability. This compound can be readily converted into effective hindered phenol antioxidants through Friedel-Crafts alkylation.
Application Note:
The Friedel-Crafts alkylation of this compound with a tert-butylating agent, such as tert-butanol (B103910) or isobutylene, in the presence of an acid catalyst, yields 2,6-di-tert-butyl-4-propylphenol (B15178333). This sterically hindered phenol exhibits excellent antioxidant properties. The selection of the catalyst and reaction conditions is critical to achieve high yields and selectivity for the di-substituted product over the mono-substituted one.
Experimental Protocol: Synthesis of 2,6-di-tert-butyl-4-propylphenol
This protocol describes the synthesis of 2,6-di-tert-butyl-4-propylphenol via the Friedel-Crafts alkylation of this compound with tert-butanol using sulfuric acid as a catalyst.
Materials:
-
This compound
-
tert-Butanol
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in dichloromethane.
-
Add tert-butanol (2.5 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure 2,6-di-tert-butyl-4-propylphenol.
Quantitative Data:
| Parameter | Value |
| Yield | Typically 75-85% |
| Reaction Time | 12-16 hours |
| Reaction Temperature | Room Temperature |
Characterization Data: The structure of the synthesized 2,6-di-tert-butyl-4-propylphenol can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Workflow Diagram:
Caption: Workflow for the synthesis of a hindered phenol antioxidant.
Synthesis of Liquid Crystal Precursors
This compound can serve as a starting material for the synthesis of liquid crystals, particularly those with a biphenyl (B1667301) core. The synthesis typically involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl structure, followed by further functionalization.
Application Note:
The synthesis of 4'-propyl-biphenyl-4-ol is a key step in producing various liquid crystalline materials. This intermediate can be prepared by the Suzuki-Miyaura coupling of a protected 4-hydroxyphenylboronic acid with 4-bromopropylbenzene (which can be synthesized from this compound). The resulting biphenyl alcohol can then be further modified, for instance, by esterification, to yield the final liquid crystal molecule.
Experimental Protocol: Synthesis of 4'-Propyl-[1,1'-biphenyl]-4-ol
This protocol outlines a two-step synthesis of a biphenyl intermediate for liquid crystals starting from this compound.
Part 1: Synthesis of 1-Bromo-4-propylbenzene (B1266215)
-
Treat this compound with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride.
-
The reaction mixture is refluxed, and upon completion, the solvent is removed, and the crude product is purified by distillation.
Part 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 1-bromo-4-propylbenzene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of toluene, ethanol (B145695), and water.
-
Degas the mixture and heat it to reflux under an inert atmosphere for 12-24 hours.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing and drying.
-
The crude product is purified by column chromatography to yield 4'-propyl-[1,1'-biphenyl]-4-ol.
Quantitative Data:
| Parameter | Value (Part 2) |
| Yield | Typically 80-90% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Reflux |
Reaction Scheme:
Caption: Synthesis of a biphenyl intermediate for liquid crystals.
Synthesis of Phenolic Resins
Phenolic resins, such as novolacs and resols, are important thermosetting polymers. This compound can be used as the phenolic monomer in condensation polymerization with formaldehyde (B43269) to produce resins with modified properties compared to traditional phenol-formaldehyde resins.
Application Note:
The reaction of this compound with formaldehyde under acidic or basic catalysis leads to the formation of a phenolic resin. The propyl group on the phenol ring influences the properties of the resulting polymer, such as its solubility, flexibility, and thermal stability. These resins can be used in coatings, adhesives, and composite materials.
Experimental Protocol: Synthesis of a this compound-Formaldehyde Novolac Resin
Materials:
-
This compound
-
Formaldehyde solution (37% in water)
-
Oxalic acid (catalyst)
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, melt this compound.
-
Add oxalic acid (catalyst, ~1% by weight of this compound).
-
Heat the mixture to 90-95°C and slowly add formaldehyde solution over 30 minutes. The molar ratio of formaldehyde to this compound should be less than 1 (e.g., 0.8:1).
-
Maintain the reaction at this temperature for 2-3 hours, with continuous stirring.
-
After the reaction, distill off the water and any unreacted monomers under vacuum.
-
Cool the resulting resin to room temperature. It can be dissolved in a suitable solvent like ethanol for further use.
Quantitative Data:
| Parameter | Value |
| F/P Molar Ratio | < 1 (e.g., 0.8) |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 90-95°C |
Polymerization Workflow:
Caption: Workflow for the synthesis of a this compound-based resin.
Intermediate for Chemical Synthesis
This compound is a valuable starting material for the synthesis of various other organic compounds through reactions targeting the hydroxyl group or the aromatic ring. One such transformation is the hydrogenation of the aromatic ring to produce 4-propylcyclohexanone, a useful intermediate in the fragrance and pharmaceutical industries.
Application Note:
The catalytic hydrogenation of this compound can selectively yield 4-propylcyclohexanone. This reaction is typically carried out in a high-pressure reactor using a supported metal catalyst, such as platinum on carbon (Pt/C), in an aqueous medium. The reaction conditions, including temperature, pressure, and catalyst loading, can be optimized to maximize the yield of the desired ketone.
Experimental Protocol: Synthesis of 4-Propylcyclohexanone[1]
Materials:
-
This compound
-
Platinum on Carbon (Pt/C, 2 wt% Pt loading)
-
Water
-
Hydrogen gas
-
Ethyl acetate
-
2-Isopropylphenol (internal standard for GC analysis)
Procedure:
-
Charge a high-pressure batch reactor with this compound (e.g., 5.0 mmol, 681 mg), the Pt/C catalyst (e.g., 98 mg), and water (e.g., 40 mL).[1]
-
Seal the reactor and pressurize it with hydrogen gas to 2 MPa at room temperature.[1]
-
Heat the reactor to the desired reaction temperature (e.g., 180°C) with continuous stirring (e.g., 600 rpm).[1]
-
Maintain the reaction at the set temperature for a specified time (e.g., 1 hour).[1]
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate.[1]
-
Analyze the organic layer by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) using an internal standard to determine the conversion and yield.[1]
Quantitative Data:
| Parameter | Value |
| Catalyst | 2 wt% Pt/C |
| Temperature | 180°C |
| H₂ Pressure | 2 MPa |
| Reaction Time | 1 hour |
| Conversion | >99% |
| Selectivity for 4-propylcyclohexanone | ~90% |
Hydrogenation Workflow:
Caption: Workflow for the hydrogenation of this compound.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific equipment and scales.
References
Application Notes: Analytical Techniques for the Detection of 4-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propylphenol is an organic compound that finds application in various industries, including the manufacturing of pharmaceuticals, fragrances, and as an intermediate in chemical synthesis. Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation from aqueous and solid matrices.
Analytical Techniques Overview
Two primary chromatographic techniques are detailed for the robust and sensitive detection of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used technique for the separation and quantification of non-volatile or thermally labile compounds. This compound can be analyzed directly or after derivatization to enhance its chromatographic properties and detection sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the mass analysis of a mass spectrometer, providing high sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds like this compound, often after a derivatization step to improve volatility.
Quantitative Data Summary
The following tables summarize the typical quantitative performance data for the analytical methods described. Please note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: HPLC-UV Method Performance
| Parameter | Value |
| Linearity Range | 0.04 - 0.9 mg/L |
| Correlation Coefficient (r²) | ≥ 0.9928 |
| Limit of Detection (LOD) | 0.006 - 0.05 mg/L |
| Limit of Quantification (LOQ) | 0.02 - 0.12 mg/L |
| Recovery | 85 - 110% |
Note: Data is based on a similar compound, 4-phenylphenol, after derivatization and may serve as a proficient starting point for this compound analysis.[1][2]
Table 2: GC-MS Method Performance
| Parameter | Value |
| Linearity Range | 20 - 1000 ng/L |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 6.93 - 15.7 ng/L |
| Limit of Quantification (LOQ) | 20 ng/L |
| Recovery | 91.1 - 112% |
Note: Data is based on the analysis of n-alkylphenols after derivatization.[3][4]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
This protocol is suitable for the extraction and concentration of this compound from water samples prior to HPLC-UV or GC-MS analysis.
Materials:
-
SPE Cartridges (e.g., C18 or a polymer-based sorbent)
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Hydrochloric Acid (HCl)
-
Nitrogen gas supply
-
SPE Vacuum Manifold
Protocol:
-
Sample pH Adjustment: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2 using HCl.
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate or dichloromethane through the SPE cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 10 mL of deionized water (pH 2) through it. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of about 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water.
-
Elution: Elute the retained this compound with 5-10 mL of ethyl acetate or dichloromethane.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase for HPLC or derivatization solvent for GC-MS).
This protocol is suitable for the extraction of this compound from solid matrices.
Materials:
-
Sample Homogenizer
-
Centrifuge
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium Sulfate (B86663) (anhydrous)
-
Rotary Evaporator or Nitrogen Evaporation System
Protocol:
-
Sample Homogenization: Homogenize a known amount of the solid sample (e.g., 10 g) with a suitable solvent like dichloromethane.
-
Extraction:
-
Add approximately 30 mL of DCM to the homogenized sample in a centrifuge tube.
-
Vortex or shake vigorously for 20 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the solid and liquid phases.
-
-
Solvent Collection: Carefully decant the supernatant (DCM extract) into a clean flask.
-
Repeat Extraction: Repeat the extraction process (steps 2 and 3) two more times with fresh portions of DCM.
-
Drying: Pass the combined extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen. The concentrated extract is now ready for analysis or derivatization.
Analytical Methods
This method is suitable for the direct analysis of this compound. For enhanced sensitivity, a pre-column derivatization can be performed.[1][2]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 HPLC column or a similar C18 column.[5][6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 275 nm.
-
Column Temperature: 30 °C.
Protocol:
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.
-
Sample Analysis: Inject the prepared standards and sample extracts into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from this calibration curve.
Derivatization is often employed to increase the volatility and thermal stability of phenolic compounds for GC analysis. Silylation is a common derivatization technique.[7]
Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column suitable for separating phenols (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity. The characteristic ions for derivatized this compound should be determined.
Derivatization Protocol (Silylation):
-
To the dried sample extract (from SPE or LLE), add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Add 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
Analysis Protocol:
-
Standard Preparation: Prepare a series of derivatized calibration standards of this compound.
-
Sample Analysis: Inject 1 µL of the derivatized standards and sample extracts into the GC-MS system.
-
Quantification: Construct a calibration curve based on the peak area of a characteristic ion of the derivatized this compound. Calculate the concentration in the unknown samples.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
- 1. scirp.org [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Application Note: 1H and 13C NMR Spectral Analysis of 4-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-propylphenol. It includes comprehensive tables of chemical shifts, multiplicities, and coupling constants, along with a standardized experimental protocol for sample preparation and spectral acquisition. A workflow diagram is also presented to illustrate the analytical process, serving as a practical guide for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a phenolic compound with applications in various fields, including the synthesis of pharmaceuticals, fragrances, and polymers. Accurate structural elucidation and purity assessment are critical for its use in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note details the full assignment of the ¹H and ¹³C NMR spectra of this compound.
Data Presentation
The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (B151607) (CDCl₃) and are summarized below.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of a 1,4-disubstituted benzene (B151609) ring and the aliphatic protons of the propyl group. The assignments are presented in Table 1.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H-2, H-6 (Aromatic) | 7.03 | d | ~8.5 | 2H |
| H-3, H-5 (Aromatic) | 6.75 | d | ~8.5 | 2H |
| -OH (Phenolic) | 4.92 | s | - | 1H |
| -CH₂- (Benzylic) | 2.51 | t | ~7.6 | 2H |
| -CH₂- (Methylene) | 1.59 | m | ~7.5 | 2H |
| -CH₃ (Methyl) | 0.92 | t | ~7.4 | 3H |
Note: Coupling constants are typical estimated values for this structural motif.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts for each carbon atom are detailed in Table 2.
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-1 (C-OH) | 153.6 |
| C-4 (C-CH₂CH₂CH₃) | 135.9 |
| C-2, C-6 (CH) | 129.5 |
| C-3, C-5 (CH) | 115.1 |
| -CH₂- (Benzylic) | 37.2 |
| -CH₂- (Methylene) | 24.6 |
| -CH₃ (Methyl) | 13.9 |
Experimental Protocol
A standardized protocol for the NMR analysis of this compound is provided below.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton wool placed in the Pasteur pipette during transfer.
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Parameters
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 128-1024 scans (or more, depending on sample concentration).
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 160 ppm.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to correct any remaining distortions.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Workflow and Logical Relationships
The following diagram illustrates the workflow for the NMR spectral analysis of this compound.
Caption: Workflow for this compound NMR Analysis.
Application Note: Mass Spectrometry Fragmentation Analysis of 4-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-propylphenol. Included are the characteristic fragment ions, a proposed fragmentation pathway, and a comprehensive protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The quantitative data on major fragments are summarized for easy reference. This document is intended to guide researchers in the identification and characterization of this compound in various matrices.
Introduction
This compound is an alkylphenol of interest in various fields, including environmental science, toxicology, and as a potential biomarker. Mass spectrometry is a powerful analytical technique for the unambiguous identification and quantification of such compounds. Understanding the fragmentation pattern of this compound under electron ionization is crucial for its accurate identification in complex mixtures. This note details the expected fragmentation behavior and provides a standardized methodology for its analysis.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard method for the analysis of this compound using GC-MS.
1. Sample Preparation
-
Stock Solution: Prepare a 100 ppm stock solution of this compound in a high-purity solvent such as methanol (B129727) or dichloromethane.
-
Working Standards: Perform serial dilutions to prepare a series of working standards at concentrations appropriate for the specific application (e.g., 0.1, 0.5, 1, 5, 10 ppm).
-
Sample Extraction (if necessary): For complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be required to isolate the analyte of interest.
2. Instrumentation
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
3. GC-MS Parameters
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
Results and Discussion
The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization. The molecular ion and key fragment ions are presented below.
Data Presentation: Quantitative Fragmentation Data of this compound
The following table summarizes the major ions observed in the 70 eV Electron Ionization (EI) mass spectrum of this compound.
| m/z | Proposed Ion Structure | Relative Abundance (%)[2] |
| 136 | [C9H12O]+• (Molecular Ion) | 19.36 |
| 107 | [M - C2H5]+ | 99.99 (Base Peak) |
| 77 | [C6H5]+ | 12.95 |
| 108 | [M - C2H4]+• | 7.75 |
| 39 | [C3H3]+ | 6.42 |
Fragmentation Pathway
The fragmentation of this compound is primarily driven by cleavage of the propyl side chain, particularly at the benzylic position, due to the stability of the resulting cation.
The molecular ion ([C9H12O]+•) is observed at m/z 136.[2] The most prominent fragmentation pathway for alkylphenols and alkylbenzenes is benzylic cleavage.[1] For this compound, this involves the cleavage of the bond between the first and second carbon atoms of the propyl group (Cα-Cβ bond). This results in the loss of an ethyl radical (•CH2CH3), leading to the formation of a highly stable hydroxytropylium ion or a resonance-stabilized benzylic cation at m/z 107.[1][2] This fragment is typically the base peak in the spectrum.[2]
Further fragmentation can occur, leading to the formation of other characteristic ions. The peak at m/z 77 corresponds to the phenyl cation ([C6H5]+), likely formed through the loss of a neutral molecule from the m/z 107 fragment.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is characterized by a dominant benzylic cleavage, resulting in a base peak at m/z 107. The provided GC-MS protocol offers a reliable method for the separation and identification of this compound. This application note serves as a valuable resource for researchers and scientists involved in the analysis of phenolic compounds.
References
Application Notes and Protocols for the Infrared and Raman Spectroscopy of 4-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propylphenol is an organic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, characterized by a hydroxyl group and a propyl group attached to a benzene (B151609) ring, gives rise to a unique vibrational signature. Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular vibrations of a sample, making them invaluable for the identification, characterization, and quality control of this compound.
These application notes provide a comprehensive overview of the FT-IR and FT-Raman spectroscopy of this compound, including detailed experimental protocols and a summary of key vibrational frequencies.
Spectroscopic Data of this compound
The vibrational spectrum of this compound is complex, with numerous absorption bands in the infrared and scattering peaks in the Raman spectrum. These correspond to the various stretching, bending, and deformation modes of the molecule's functional groups. A thorough analysis of these spectra allows for the unambiguous identification of the compound and can provide insights into intermolecular interactions, such as hydrogen bonding.
Data Presentation
The following tables summarize the experimentally observed and theoretically calculated vibrational frequencies for this compound. The experimental data is derived from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.[1] Theoretical wavenumbers were calculated using the B3LYP method with a 6-311++G(d, p) basis set.[1]
Table 1: FT-IR Spectral Data for this compound
| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3130 | 3178, 3151, 3143, 3131 | C-H Stretching (Aromatic) |
| - | - | O-H Stretching |
| - | - | C-H Stretching (Aliphatic) |
| - | - | C-C Stretching (Aromatic Ring) |
| - | - | C-O Stretching |
| - | - | C-H In-plane Bending |
| - | - | C-H Out-of-plane Bending |
Note: A more detailed assignment of all observed bands can be found in specialized spectroscopic literature.
Table 2: FT-Raman Spectral Data for this compound
| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3180, 3160, 3148 | 3178, 3151, 3143, 3131 | C-H Stretching (Aromatic) |
| - | - | O-H Stretching |
| - | - | C-H Stretching (Aliphatic) |
| - | - | C-C Stretching (Aromatic Ring) |
| - | - | C-O Stretching |
| - | - | C-H In-plane Bending |
| - | - | C-H Out-of-plane Bending |
Note: A more detailed assignment of all observed peaks can be found in specialized spectroscopic literature.
Experimental Protocols
The following are detailed protocols for obtaining high-quality infrared and Raman spectra of this compound.
Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II ATR accessory).[2]
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free wipe.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Place a small amount of solid this compound powder or a few drops of liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Set the spectral range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[1][3]
-
Co-add a sufficient number of scans (e.g., 16 to 32) to achieve an adequate signal-to-noise ratio.[3][4][5]
-
Collect the sample spectrum.
-
Perform automatic baseline correction and ATR correction if available in the spectrometer software.
Protocol 2: FT-Raman Spectroscopy
FT-Raman spectroscopy is a powerful technique for analyzing samples that may fluoresce when using visible lasers.
Instrumentation:
-
A Fourier Transform Raman (FT-Raman) spectrometer (e.g., Bruker MultiRAM Stand Alone FT-Raman Spectrometer).[2]
Sample Preparation:
-
Place a small amount of this compound powder into a sample holder, such as a glass capillary tube or an aluminum cup.[6]
-
If using a liquid sample, it can be analyzed in a glass vial or cuvette. Aqueous solutions can be readily analyzed by Raman spectroscopy.[6]
Data Acquisition:
-
Position the sample in the spectrometer's sample compartment.
-
Focus the laser onto the sample. For solid samples, a microscope objective can be used for precise focusing.[6]
-
Set the spectral range, typically from 4000 cm⁻¹ to 50 cm⁻¹.[1]
-
Select an appropriate laser power and number of scans to obtain a high-quality spectrum without causing sample degradation.
-
Collect the Raman spectrum.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for IR and Raman analysis.
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical relationship between the sample, the spectroscopic techniques, and the resulting data and interpretation.
Caption: Logical flow from sample to interpretation.
References
- 1. ijmert.org [ijmert.org]
- 2. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stemed.site [stemed.site]
- 4. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. plus.ac.at [plus.ac.at]
Troubleshooting & Optimization
Troubleshooting common issues in 4-Propylphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-propylphenol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound involves a two-step process:
-
Friedel-Crafts Acylation: Phenol (B47542) is acylated with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-hydroxypropiophenone.
-
Reduction: The carbonyl group of 4-hydroxypropiophenone is then reduced to a methylene (B1212753) group to yield this compound. Common reduction methods include the Wolff-Kishner reduction and the Clemmensen reduction.[1][2]
An alternative, though less common, route is through a Grignard reaction.
Q2: I am getting a low yield in my Friedel-Crafts acylation step. What are the possible causes?
A2: Low yields in the Friedel-Crafts acylation of phenol are often attributed to several factors:
-
Catalyst Deactivation: The Lewis acid catalyst, typically AlCl₃, can be deactivated by coordination with the lone pair of electrons on the phenolic oxygen. This reduces the catalyst's activity for the desired C-acylation on the aromatic ring.[3]
-
Competing O-acylation: Phenols can undergo acylation at the oxygen atom to form a phenyl ester (O-acylation), which is a competing side reaction to the desired C-acylation that forms the ketone. The ratio of C- to O-acylation is highly dependent on the reaction conditions.[3][4]
-
Substrate Deactivation: While the hydroxyl group of phenol is an activating group, complexation with the Lewis acid can deactivate the ring towards electrophilic substitution.
-
Moisture: The presence of moisture in the reaction setup can hydrolyze the Lewis acid catalyst, rendering it inactive.
Q3: How can I favor the desired C-acylation over O-acylation?
A3: The regioselectivity of the acylation of phenol can be influenced by the reaction conditions. Generally, higher concentrations of the Lewis acid catalyst favor the formation of the C-acylated product (4-hydroxypropiophenone).[3] This is because an excess of the catalyst can coordinate with the oxygen of the initially formed O-acylated product, promoting a Fries rearrangement to the more thermodynamically stable C-acylated isomer.
Q4: What are the key differences between the Wolff-Kishner and Clemmensen reductions for the second step?
A4: Both reactions achieve the reduction of the ketone to an alkane, but they operate under starkly different conditions:
-
Wolff-Kishner Reduction: This reaction is carried out under strongly basic conditions, typically using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol.[5][6][7] It is suitable for substrates that are sensitive to acids.
-
Clemmensen Reduction: This method employs acidic conditions, using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[1][8] It is effective for aryl-alkyl ketones but is not suitable for acid-sensitive substrates.
Q5: My Grignard synthesis of this compound is failing. What should I check?
A5: The success of a Grignard reaction is highly dependent on stringent reaction conditions:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. Any trace of water will quench the Grignard reagent.
-
Magnesium Activation: The surface of the magnesium turnings can have an oxide layer that prevents the reaction from initiating. Activation can be achieved by crushing the magnesium, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
-
Initiation: Sometimes, gentle warming may be necessary to initiate the reaction. Once started, the reaction is typically exothermic.
Troubleshooting Guides
Problem 1: Low Yield of 4-Hydroxypropiophenone (Friedel-Crafts Acylation)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of phenol | Inactive catalyst | Ensure anhydrous conditions. Use freshly opened or sublimed AlCl₃. |
| Insufficient catalyst | Increase the molar ratio of AlCl₃ to phenol. Stoichiometric amounts are often required. | |
| Formation of a significant amount of phenyl propionate (B1217596) (O-acylation product) | Reaction conditions favor O-acylation | Increase the concentration of the Lewis acid catalyst. Consider running the reaction at a slightly higher temperature to promote the Fries rearrangement. |
| Complex mixture of products | Polyacylation or side reactions | Ensure slow and controlled addition of the acylating agent at a low temperature to minimize side reactions. |
Problem 2: Incomplete Reduction of 4-Hydroxypropiophenone
| Symptom | Possible Cause | Suggested Solution |
| Wolff-Kishner Reduction: | ||
| Starting material remains after reaction | Insufficient reaction time or temperature | Ensure the reaction reaches the required high temperature (typically >180 °C) for the decomposition of the hydrazone. The Huang-Minlon modification, which involves distilling off water and excess hydrazine to increase the temperature, can improve yields and shorten reaction times.[6][7][9] |
| Incomplete hydrazone formation | Ensure an adequate excess of hydrazine hydrate is used. | |
| Clemmensen Reduction: | ||
| Starting material remains after reaction | Inactive zinc amalgam | Prepare fresh zinc amalgam before the reaction. Ensure the zinc surface is well-activated. |
| Insufficient acid | Use a sufficient excess of concentrated hydrochloric acid. | |
| Formation of polymeric side products | Harsh acidic conditions | Consider a modified Clemmensen procedure using activated zinc dust in an anhydrous solvent with gaseous HCl, which can be milder.[10] |
Problem 3: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Oily product that is difficult to crystallize | Presence of isomeric impurities (e.g., 2-propylphenol) or unreacted starting materials. | Purify by column chromatography on silica (B1680970) gel. A non-polar/polar solvent system like hexane/ethyl acetate (B1210297) is a good starting point. |
| Emulsion formation during aqueous workup | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Co-elution of product with impurities during chromatography | Similar polarity of components | Try a different solvent system or use a high-performance liquid chromatography (HPLC) for purification. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation and Wolff-Kishner Reduction
Step 1: Friedel-Crafts Acylation to 4-Hydroxypropiophenone
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane (B109758) or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0-5 °C using an ice bath.
-
Slowly add propionyl chloride (1.1 eq) to the cooled suspension.
-
Prepare a solution of phenol (1.0 eq) in the same solvent and add it dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-hydroxypropiophenone by recrystallization or column chromatography.
Step 2: Wolff-Kishner Reduction to this compound (Huang-Minlon Modification)
-
In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxypropiophenone (1.0 eq), diethylene glycol as the solvent, hydrazine hydrate (4-5 eq), and potassium hydroxide (4-5 eq).
-
Heat the mixture to about 130-140 °C for 1 hour to facilitate the formation of the hydrazone.
-
After 1 hour, arrange the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture rises to 190-200 °C.
-
Once the temperature has stabilized, reflux the mixture for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing pathways in the Friedel-Crafts acylation of phenol.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Clemmensen Reduction [organic-chemistry.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. juniperpublishers.com [juniperpublishers.com]
How to improve the yield of 4-Propylphenol synthesis
Welcome to the technical support center for the synthesis of 4-Propylphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My overall yield of this compound is low. What are the general areas I should investigate?
A1: Low overall yield can stem from inefficiencies in one or both stages of the common two-step synthesis (Fries rearrangement and subsequent reduction) or in the direct alkylation route. Key areas to scrutinize include:
-
Purity of Reagents and Solvents: Ensure all starting materials, catalysts, and solvents are of appropriate purity and anhydrous where necessary. Moisture can deactivate catalysts and lead to unwanted side reactions.
-
Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters. Suboptimal conditions can lead to incomplete reactions, side product formation, or product decomposition.
-
Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps. Ensure proper phase separation, minimize transfers, and optimize your purification technique (distillation, chromatography, or recrystallization).
Q2: I am observing a poor yield in the first step, the synthesis of 4-hydroxypropiophenone. What are the likely causes?
A2: The synthesis of 4-hydroxypropiophenone is typically achieved via a Fries rearrangement of phenyl propionate (B1217596) or a direct Friedel-Crafts acylation of phenol (B47542). Common issues include:
-
Low Conversion of Phenyl Propionate (Fries Rearrangement):
-
Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst and maintaining an inert atmosphere.[1]
-
Insufficient Catalyst: The Fries rearrangement often requires stoichiometric or even excess amounts of the Lewis acid because it complexes with both the starting material and the product.[1]
-
Suboptimal Temperature: The reaction rate is temperature-dependent. Temperatures that are too low may result in an incomplete reaction.[2]
-
-
Low Selectivity for the Para-Isomer (4-hydroxypropiophenone):
-
High Reaction Temperature: The Fries rearrangement is temperature-sensitive. Lower temperatures (typically below 60°C) favor the formation of the para-isomer (kinetic control), while higher temperatures (above 160°C) favor the ortho-isomer (thermodynamic control).[1][3][4][5]
-
Solvent Choice: Non-polar solvents tend to favor the ortho product, whereas polar solvents can increase the proportion of the para product.[3][5]
-
Q3: I am struggling with the reduction of 4-hydroxypropiophenone to this compound. What should I troubleshoot?
A3: The reduction of the ketone functionality can be challenging. The two primary methods are the Clemmensen and Wolff-Kishner reductions.
-
Incomplete Reduction:
-
Clemmensen Reduction: The zinc amalgam may not be sufficiently activated. Ensure proper preparation of the amalgam. The concentration of hydrochloric acid is also crucial.
-
Wolff-Kishner Reduction: Incomplete reaction can be due to insufficient heating or the presence of water, which can hinder the reaction. The Huang-Minlon modification, which involves distilling off water, can improve yields.[6]
-
-
Formation of Side Products:
-
Clemmensen Reduction: The strongly acidic conditions can lead to side reactions if other acid-sensitive functional groups are present in the molecule. Dimerization or rearrangement products can also form.
-
Wolff-Kishner Reduction: The high temperatures and strongly basic conditions can cause issues with base-sensitive substrates.
-
Q4: I am attempting a direct alkylation of phenol to form this compound, but the yield is poor and I get a mixture of products. How can I improve this?
A4: Direct alkylation of phenol can be prone to low selectivity.
-
Poor Regioselectivity (ortho vs. para): The choice of catalyst is critical. Shape-selective catalysts like certain zeolites (e.g., H-ZSM-5) can favor the formation of the para-isomer due to steric constraints within their pore structures.[7][8]
-
Polyalkylation: The introduction of one alkyl group can activate the ring, making it more susceptible to further alkylation. Using a large excess of phenol relative to the alkylating agent can help to minimize this.
-
Isomerization of the Alkylating Agent: If using propene or 1-propanol, isomerization to the more stable secondary carbocation can lead to the formation of 4-isopropylphenol. The choice of catalyst and reaction conditions can influence the extent of this side reaction.
Experimental Protocols & Data
Synthesis Pathway Overview
A common and reliable method for synthesizing this compound is a two-step process:
-
Fries Rearrangement: Phenyl propionate is rearranged to 4-hydroxypropiophenone.
-
Clemmensen Reduction: The ketone group of 4-hydroxypropiophenone is reduced to a methylene (B1212753) group, yielding this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkylation of Phenol and m -Cresol Over Zeolites | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 4-Propylphenol
Welcome to the Technical Support Center for the purification of 4-Propylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on purifying this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: The most common impurities in this compound often depend on the synthetic route used for its preparation. A frequent method is the Friedel-Crafts alkylation of phenol (B47542).[1] Potential impurities from this process include:
-
Isomers: 2-Propylphenol (B147445) and 3-propylphenol (B1220475) are common isomeric impurities. Due to steric hindrance, 2-propylphenol is generally formed in smaller quantities than the para-isomer.
-
Unreacted Phenol: Incomplete reaction can leave residual phenol in the product mixture.
-
Polyalkylated Phenols: Over-alkylation can lead to the formation of dipropylphenol or tripropylphenol.
-
Solvent Residues: Residual solvents from the reaction or initial workup may be present.
-
Catalyst Residues: Traces of the Lewis acid catalyst (e.g., AlCl₃) or its byproducts might remain.
Q2: What are the primary methods for purifying this compound?
A2: The three primary methods for purifying this compound are:
-
Vacuum Distillation: This is effective for separating this compound from non-volatile impurities and from isomers with significantly different boiling points.
-
Recrystallization: This technique is useful for removing impurities that have different solubilities than this compound in a specific solvent system.
-
Column Chromatography: This is a highly effective method for separating this compound from closely related isomers and other impurities with different polarities.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [2][3] |
| Molecular Weight | 136.19 g/mol | [3] |
| Appearance | Clear yellow liquid | [4] |
| Melting Point | 20-22 °C | [4] |
| Boiling Point | 232 °C (at 760 mmHg) | [4] |
| Density | 0.983 g/mL at 25 °C | [4] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
Issue: Oiling Out
-
Problem: The compound separates as an oil rather than forming crystals upon cooling.
-
Possible Causes & Solutions:
-
Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solvent polarity: The solvent may be too non-polar for the compound at lower temperatures. Try a slightly more polar solvent or a solvent mixture.
-
Insoluble impurities: The presence of impurities can sometimes inhibit crystallization. A hot filtration step to remove any insoluble material may be necessary.
-
Issue: Poor Crystal Yield
-
Problem: A low amount of purified product is recovered.
-
Possible Causes & Solutions:
-
Too much solvent: Using an excessive amount of solvent will keep more of the product dissolved at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.
-
Vacuum Distillation Troubleshooting
Issue: Bumping
-
Problem: The liquid in the distillation flask boils violently and unevenly.
-
Possible Causes & Solutions:
-
Lack of nucleation sites: Use a magnetic stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum.[5]
-
Heating too rapidly: Apply heat gradually to the distillation flask.
-
Issue: Poor Separation of Isomers
-
Problem: The collected distillate is still a mixture of this compound and its isomers.
-
Possible Causes & Solutions:
-
Insufficient column efficiency: Use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation.[6]
-
Incorrect pressure: The boiling point difference between isomers may be more pronounced at a specific reduced pressure. Experiment with different vacuum levels.[6]
-
Column Chromatography Troubleshooting
Issue: Poor Separation of this compound and Isomers
-
Problem: The fractions collected from the column show a mixture of this compound and other isomers.
-
Possible Causes & Solutions:
-
Inappropriate mobile phase: The polarity of the eluent is critical. If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane (B92381) content in a hexane/ethyl acetate (B1210297) mixture). If they are eluting too slowly, increase the polarity.[7]
-
Column overloading: Loading too much crude product onto the column will lead to broad, overlapping bands. Use an appropriate amount of stationary phase for the quantity of material to be separated.
-
Improperly packed column: Channels or cracks in the stationary phase will result in poor separation. Ensure the column is packed uniformly.[8]
-
Experimental Protocols
Recrystallization of this compound
Objective: To purify this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Heptane (B126788) or Hexane (non-polar solvent)
-
Toluene or Dichloromethane (more polar solvent, if needed for a solvent pair)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in heptane or hexane. The ideal solvent will dissolve the compound when hot but not at room temperature.[9] If a single solvent is not suitable, a two-solvent system (e.g., toluene-heptane) can be used.[10][11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Vacuum Distillation of this compound
Objective: To purify this compound by separating it from non-volatile impurities and isomers with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Vacuum adapter
-
Vacuum pump or water aspirator[13]
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thermometer
-
Cold trap (recommended to protect the vacuum pump)
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.[5]
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Evacuation: Connect the apparatus to the vacuum source and slowly evacuate the system.
-
Heating: Once the desired pressure is reached, begin to gently heat the distillation flask with the heating mantle while stirring.
-
Distillation: Collect the fraction that distills at the expected boiling point of this compound at the recorded pressure. The boiling point will be significantly lower than the atmospheric boiling point of 232 °C.[4][14][15]
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[5]
Column Chromatography of this compound
Objective: To separate this compound from its isomers and other impurities based on polarity.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for the stationary phase)
-
Hexane and Ethyl Acetate (for the mobile phase)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber (for monitoring the separation)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.[8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). The less polar compounds will elute first.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the more polar compounds. This compound, being a phenol, is relatively polar and will require a more polar solvent mixture for elution.[8] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid has also been reported for the analysis of this compound.[16]
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light or with a suitable stain.
-
Isolation: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for poor isomer separation.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenol, 4-propyl- [webbook.nist.gov]
- 3. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 645-56-7 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. rubingroup.org [rubingroup.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. youtube.com [youtube.com]
- 14. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 15. buschvacuum.com [buschvacuum.com]
- 16. This compound | SIELC Technologies [sielc.com]
Catalyst Deactivation in 4-Propylphenol Cracking: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation during the cracking of 4-propylphenol. This guide aims to address common experimental issues with practical, actionable solutions.
Troubleshooting Guide & FAQs
This section is designed to help you identify and resolve common problems encountered during the catalytic cracking of this compound.
Q1: My catalyst is deactivating much faster than expected. What are the likely causes?
A1: Rapid catalyst deactivation during the cracking of this compound is a common issue, often attributed to two primary mechanisms.[1][2] Firstly, the formation of chemisorbed phenolates on the catalyst surface can block active sites and hinder diffusion.[1][2] Secondly, the polymerization of light olefins, which are byproducts of the cracking reaction, can lead to the formation of polyaromatic coke, causing more permanent deactivation.[1][2]
Q2: How can I differentiate between deactivation by phenolate (B1203915) formation and deactivation by coking?
A2: Deactivation by phenolate formation is often rapid and partially reversible, while coking is a more gradual and permanent process.[1][2] An effective method to distinguish between the two is to introduce water into the feed. If catalyst activity is partially or fully restored, it suggests that the primary cause of deactivation was the formation of phenolates, which can be hydrolyzed by water.[1][2] If the activity does not recover, significant coking is the likely cause.
Q3: What is the role of water in the cracking of this compound, and how does it affect catalyst stability?
A3: Co-feeding water can significantly delay catalyst deactivation and improve phenol (B47542) selectivity.[1][2] Water helps to hydrolyze the chemisorbed phenolates that block the active sites on the catalyst, thereby maintaining its activity for a longer period.[1][2] However, it is important to note that water does not prevent the formation of polyaromatic coke.[1]
Q4: My product selectivity is changing over time. Is this related to catalyst deactivation?
A4: Yes, changes in product selectivity are often a direct consequence of catalyst deactivation. As the catalyst deactivates, its ability to crack the propyl side chain of this compound diminishes. This can lead to a decrease in the selectivity towards the desired product, phenol, and an increase in the proportion of unreacted this compound and other byproducts.[2]
Q5: How can I regenerate my deactivated catalyst?
A5: The most common method for regenerating zeolite catalysts deactivated by coke is through oxidative treatment.[3][4] This involves burning off the carbonaceous deposits in a controlled manner, typically with air or a mixture of oxygen and an inert gas at elevated temperatures.[5] Other methods include gasification with carbon dioxide or water vapor, and hydrogenation.[3] It is crucial to carefully control the regeneration conditions to avoid damaging the catalyst structure.[6]
Q6: What analytical techniques are essential for characterizing my fresh and spent catalysts?
A6: A comprehensive characterization of both fresh and spent catalysts is crucial for understanding the deactivation mechanism.[1] Key techniques include:
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.[1]
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify surface species like chemisorbed phenolates.[1][7]
-
Raman Spectroscopy: To characterize the nature of the carbon deposits (coke).[1]
-
Solid-State NMR Spectroscopy (e.g., 27Al NMR): To investigate changes in the catalyst framework, such as dealumination.[1][7]
-
Temperature-Programmed Oxidation (TPO): To characterize the different types of coke on the catalyst surface.[7]
-
Elemental Analysis: To determine the elemental composition of the coke.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the cracking of this compound over a ZSM-5 catalyst.
Table 1: Effect of Water on Catalyst Deactivation Rate [8]
| Water Content in Feed | Deactivation Constant (kd/h-1) |
| 0% | 1.269 |
| 3% | 0.143 |
| 6% | 0.114 |
| 9% | 0.116 |
| 12% | 0.100 |
Table 2: Impact of Water on Conversion and Selectivity [2]
| Parameter | Without Water | With a Small Amount of Water |
| Steady State Conversion | ~5-10% | 50% |
| Phenol Selectivity | ~40% | 65% |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the investigation of catalyst deactivation during this compound cracking.
Catalyst Activity Testing
-
Reactor Setup: A fixed-bed reactor is typically used for catalyst activity tests.[9]
-
Catalyst Loading: A known amount of the catalyst (e.g., 0.2 g of calcined ZSM-5) is loaded into the reactor.[8]
-
Pre-treatment: The catalyst is pre-treated in an inert gas flow (e.g., N2) at a high temperature to remove any adsorbed species.
-
Reaction Conditions:
-
A solution of this compound in a solvent is fed into the reactor using a pump.
-
The feed is vaporized and mixed with a carrier gas (e.g., N2) before entering the reactor.
-
For experiments investigating the effect of water, a specific concentration of water is co-fed with the reactant.
-
Typical reaction conditions are 350°C with a Weight Hourly Space Velocity (WHSV) of 31.1 h-1.[8]
-
-
Product Analysis: The reactor effluent is cooled, and the liquid and gaseous products are collected and analyzed using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Conversion of this compound and selectivity to various products are calculated based on the GC analysis.
Spent Catalyst Characterization: Temperature-Programmed Oxidation (TPO)
-
Sample Preparation: A known weight of the spent catalyst is placed in a quartz reactor.
-
Pre-treatment: The sample is heated in an inert gas flow (e.g., He or Ar) to a specific temperature to remove any physisorbed species.
-
Oxidation: The gas flow is switched to a mixture of an oxidizing agent (e.g., 5% O2 in He) and the temperature is ramped up at a constant rate.
-
Detection: The off-gas is analyzed using a thermal conductivity detector (TCD) to measure the concentration of CO2 produced from the oxidation of coke.
-
Data Analysis: The TPO profile (CO2 concentration vs. temperature) provides information about the nature and amount of coke on the catalyst. Different peaks in the profile correspond to the combustion of different types of carbonaceous deposits.[7]
Catalyst Regeneration
-
Setup: The deactivated catalyst is kept in the reactor after the reaction.
-
Purging: The reactor is purged with an inert gas to remove any remaining hydrocarbons.
-
Oxidative Treatment: A flow of air or a diluted oxygen mixture is introduced into the reactor.
-
Temperature Program: The temperature is gradually increased to the desired regeneration temperature (e.g., 500-600°C) and held for a specific duration to ensure complete combustion of the coke.[5]
-
Cooling: After regeneration, the catalyst is cooled down in an inert gas flow.
-
Post-Regeneration Analysis: The regenerated catalyst can be characterized using the techniques mentioned above to assess the effectiveness of the regeneration process.
Visualizations
The following diagrams illustrate key concepts and workflows related to catalyst deactivation in this compound cracking.
Caption: Catalyst deactivation pathways during this compound cracking.
References
- 1. mdpi.com [mdpi.com]
- 2. Pore Blocking by Phenolates as Deactivation Path during the Cracking of this compound over ZSM-5 - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. worldscientific.com [worldscientific.com]
- 5. WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google Patents [patents.google.com]
- 6. worldscientific.com [worldscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pore Blocking by Phenolates as Deactivation Path during the Cracking of this compound over ZSM-5 - ProQuest [proquest.com]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Preventing unwanted polymerization in 4-Propylphenol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted polymerization during reactions involving 4-propylphenol.
Troubleshooting Unwanted Polymerization
Unwanted polymerization of this compound is a common issue that can lead to low product yields, difficult purification, and potentially hazardous reaction conditions. This guide addresses specific problems you may encounter.
Problem: My reaction mixture has turned viscous, cloudy, or a solid precipitate has formed.
This is a strong indication of polymer formation.
Troubleshooting Steps:
-
Isolate and Analyze the Precipitate:
-
Filter a small sample of the solid material.
-
Wash the solid with a solvent in which your desired product is soluble but the polymer is not.
-
Analyze the solid by techniques such as NMR or IR spectroscopy. A broad, featureless spectrum is characteristic of a polymer.
-
-
Review Reaction and Storage Conditions:
-
Temperature: Was the reaction temperature too high? Excursions above the recommended temperature can initiate polymerization.
-
Atmosphere: Was the reaction performed under an inert atmosphere (e.g., nitrogen or argon)? Oxygen can sometimes initiate or accelerate polymerization, especially in the presence of certain initiators.[1][2]
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Purity of this compound: Was the starting material free of impurities? Peroxides or metal contaminants can act as initiators. Ensure you are using a high-purity grade of this compound.
-
Storage: How was the this compound stored? It should be kept in a cool, dry, dark place, preferably under an inert atmosphere, to prevent slow polymerization over time.[3]
-
Corrective Actions:
-
If polymerization is confirmed, attempt to salvage the unreacted monomer from the reaction mixture by filtration or extraction.
-
For future reactions, implement the preventative measures outlined in the FAQs below.
Frequently Asked Questions (FAQs)
Q1: What causes unwanted polymerization of this compound?
A1: Unwanted polymerization of this compound is typically a free-radical chain reaction.[4][5] This process can be initiated by:
-
Heat: Elevated temperatures can provide the energy needed to generate free radicals.
-
Light: UV light can also initiate radical formation.
-
Oxygen: While sometimes acting as an inhibitor in conjunction with phenols, oxygen can also form peroxides that initiate polymerization.[1][2]
-
Impurities: Contaminants such as peroxides (formed from exposure to air), metal ions, or residual initiators from previous reaction steps can trigger polymerization.
Q2: How can I prevent polymerization during my reaction?
A2: A combination of controlling reaction conditions and using inhibitors is the most effective strategy.
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Use a reliable temperature controller and monitor the reaction temperature closely.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure of the inert gas throughout the reaction. This minimizes the presence of oxygen.
-
Use of Inhibitors: Add a polymerization inhibitor to the reaction mixture.
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds that scavenge free radicals, which are the initiators of the polymerization chain reaction.[6] For phenolic compounds like this compound, phenolic inhibitors are particularly effective. They work primarily through a mechanism called Hydrogen Atom Transfer (HAT), where the inhibitor donates a hydrogen atom to the reactive growing polymer radical, effectively terminating the chain and forming a stable, non-reactive radical from the inhibitor.[1]
Q4: Which inhibitors are recommended for this compound reactions and in what concentration?
A4: Phenolic inhibitors are commonly used for stabilizing alkylphenols. The two most common and effective inhibitors are Butylated Hydroxytoluene (BHT) and Hydroquinone (HQ).
| Inhibitor | Recommended Concentration (by weight) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.1% - 0.5% | Effective at reducing polymerization without significantly impacting other physicochemical properties.[7][8] |
| Hydroquinone (HQ) | 50 - 200 ppm | A very effective general-purpose inhibitor, often used for stabilizing monomers during storage and processing.[1][9] Its effectiveness is enhanced in the presence of oxygen.[9] |
It is always recommended to perform a small-scale pilot reaction to determine the optimal inhibitor concentration for your specific reaction conditions.
Q5: What is the correct procedure for storing and handling this compound to prevent polymerization?
A5: Proper storage and handling are critical to maintaining the stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3] | Minimizes the rate of potential autopolymerization. |
| Atmosphere | Store in a tightly closed container under an inert gas (e.g., nitrogen or argon).[3] | Prevents exposure to air and moisture, which can initiate polymerization. |
| Light | Store in a dark or opaque container. | Protects from UV light, which can be an initiator. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, acetic anhydride, and acid chlorides.[3] | These substances can react with this compound and potentially initiate polymerization. |
Experimental Protocols
Protocol 1: General Procedure for Adding an Inhibitor to a this compound Reaction
-
Apparatus Setup:
-
Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas.
-
Ensure all glassware joints are properly sealed.
-
-
Inerting the System:
-
Begin purging the reaction vessel with a steady stream of nitrogen or argon. Maintain this purge for at least 15-20 minutes to displace any air.
-
-
Charging Reagents:
-
Under a positive pressure of the inert gas, add the solvent and this compound to the reaction vessel.
-
Add the chosen inhibitor (BHT or hydroquinone) at the desired concentration. Ensure it is fully dissolved before proceeding.
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Add any other reactants or catalysts.
-
-
Reaction:
-
Begin heating the reaction mixture to the target temperature using a controlled heating mantle or oil bath.
-
Maintain a gentle flow of inert gas through the headspace of the reaction vessel for the duration of the reaction.
-
Monitor the reaction progress as you normally would (e.g., by TLC, GC, or LC-MS).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 3. This compound(645-56-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US2565998A - Alkyl phenols as stabilizers for synthetic rubber latex - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempoint.com [chempoint.com]
Technical Support Center: Optimizing HPLC Separation of 4-Propylphenol
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation methods for 4-Propylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A good starting point for a reversed-phase HPLC (RP-HPLC) method for this compound is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1] An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure good peak shape. For example, a mobile phase of acetonitrile and water with phosphoric acid has been successfully used.[2] For applications requiring mass spectrometry (MS) compatibility, formic acid is a suitable replacement for phosphoric acid.[2]
Q2: What are the key parameters to optimize for this compound separation?
The most critical parameters to optimize are the mobile phase composition (the ratio of organic solvent to water), the pH of the mobile phase, and the choice of stationary phase. The concentration of the organic solvent in the mobile phase is the most frequently optimized parameter in RP-HPLC.[1] Additionally, adjusting the mobile phase pH is a powerful tool for controlling the retention and selectivity of ionizable analytes like this compound.[3][4]
Q3: What causes peak tailing for this compound and how can it be resolved?
Peak tailing for phenolic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase.[5] Specifically, the hydroxyl group of the phenol (B47542) can interact with residual silanol (B1196071) groups on the surface of silica-based columns.[5]
To resolve peak tailing:
-
Adjust Mobile Phase pH: this compound has a pKa of approximately 9.99.[2][6] Operating the mobile phase at a low pH (e.g., around pH 3) will keep the silanol groups on the column protonated and reduce their interaction with the phenolic hydroxyl group, thereby improving peak symmetry.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with effective end-capping minimize the number of accessible silanol groups, leading to better peak shapes for basic and acidic compounds.
-
Add an Acidic Modifier: Incorporating a small amount of an acid like phosphoric acid or formic acid into the mobile phase can help to suppress silanol interactions.[2]
Q4: How does the mobile phase pH affect the retention time of this compound?
As an acidic compound, the retention time of this compound is highly dependent on the mobile phase pH. At a pH below its pKa (9.99), this compound will be in its neutral, less polar form, leading to stronger interaction with the non-polar stationary phase and thus a longer retention time. As the pH of the mobile phase approaches and exceeds the pKa, this compound will become ionized (phenolate anion), making it more polar and resulting in a shorter retention time.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Lower the mobile phase pH to ~3 using an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). Use a modern, end-capped C18 or a specialized phenyl-hexyl column. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination. | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or the analytical column. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the acetonitrile/water ratio. A lower percentage of acetonitrile will generally increase retention and may improve the resolution of early-eluting peaks. |
| Unsuitable stationary phase. | Consider a column with a different selectivity, such as a phenyl-hexyl column, which can offer alternative interactions with the aromatic ring of this compound. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. An increase in temperature generally leads to shorter retention times. | |
| Retention Time Drift | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase before use. |
| Column not properly equilibrated. | Equilibrate the column with the mobile phase for a sufficient time (e.g., 10-20 column volumes) until a stable baseline is achieved. | |
| Pump issues (e.g., leaks, faulty check valves). | Inspect the pump for leaks and ensure check valves are functioning correctly. | |
| Split Peaks | Partially clogged column frit. | Back-flush the column (if permissible by the manufacturer). If the problem persists, replace the frit or the column. |
| Injection solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Void in the column packing. | This is often indicated by a sudden drop in backpressure and distorted peak shapes. The column will likely need to be replaced. |
Experimental Protocols
Below are example experimental protocols for the analysis of this compound and related compounds. These should be used as a starting point and may require further optimization for specific applications.
Protocol 1: Isocratic RP-HPLC for this compound
This method is a general-purpose isocratic method suitable for routine analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL. |
Protocol 2: Gradient RP-HPLC for Separation of Alkylphenols
This gradient method is suitable for separating a mixture of alkylphenols with varying chain lengths.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample mixture in a 50:50 mixture of Mobile Phase A and B. |
Quantitative Data Summary
The following table summarizes expected performance data under different conditions. Note that these are representative values and actual results may vary depending on the specific instrument, column, and laboratory conditions.
| Mobile Phase Composition (Acetonitrile:Water, v/v) | Typical Retention Time (min) | Peak Asymmetry (Tailing Factor) | Theoretical Plates (N) |
| 50:50 | 8.5 | 1.3 | > 8000 |
| 60:40 | 5.2 | 1.2 | > 9000 |
| 70:30 | 3.1 | 1.1 | > 10000 |
Data is hypothetical and for illustrative purposes. It is based on typical behavior for a compound like this compound on a standard C18 column.
Visualizations
HPLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.
Caption: A flowchart for systematic HPLC troubleshooting.
Logical Relationship of Parameters Affecting Peak Shape
The diagram below illustrates the key experimental parameters and their influence on peak shape in the HPLC analysis of this compound.
Caption: Factors influencing peak shape in HPLC analysis.
References
Technical Support Center: 4-Propylphenol Reaction Workups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common problems encountered during the reaction workups of 4-propylphenol. It is intended for researchers, scientists, and drug development professionals to help navigate challenges in the purification and isolation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction mixture has formed a persistent emulsion during aqueous workup. How can I break it?
A1: Emulsion formation is a frequent issue in the extraction of phenolic compounds. Here are several techniques you can try, starting with the simplest:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or tapping the side of the funnel can sometimes help the layers to separate.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion by decreasing the solubility of organic components in the aqueous phase.
-
Change in pH: Carefully add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH). A change in pH can alter the charge of surfactants or other emulsifying agents, leading to the collapse of the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective method to force the separation of the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic layer and help to break the emulsion.
Q2: I am trying to separate this compound from its ortho- and meta-isomers. What is the best approach?
A2: The separation of propylphenol isomers can be challenging due to their similar physical properties. A combination of techniques is often most effective.
-
Fractional Distillation: While the boiling points of the isomers are close, fractional distillation under reduced pressure can be used to achieve separation, especially on a larger scale.
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Chromatography: Column chromatography (e.g., using silica (B1680970) gel) or preparative High-Performance Liquid Chromatography (HPLC) can be very effective for separating isomers.[2]
Q3: I am performing a Friedel-Crafts alkylation to synthesize this compound. What are the likely byproducts I need to remove during workup?
A3: The Friedel-Crafts alkylation of phenol (B47542) with propylene (B89431) or a propylating agent can lead to several byproducts:
-
Isomeric Products: The primary byproducts are typically the ortho- and meta-propylphenol isomers. The ratio of these isomers depends on the catalyst and reaction conditions.
-
Polyalkylated Products: Over-alkylation can occur, leading to the formation of di- and tri-propylphenols. Using an excess of phenol relative to the alkylating agent can help to minimize this.[3]
-
Rearranged Products: Although less common with a propyl group compared to larger alkyl groups, rearrangement of the carbocation intermediate can sometimes lead to the formation of isopropylphenol isomers.
Q4: My final product is a yellow liquid. Is this normal?
A4: Yes, this compound is often described as a clear yellow liquid.[4] However, a darker color may indicate the presence of impurities or oxidation products. If a colorless product is required, further purification steps such as chromatography or distillation may be necessary.
Data Presentation
Table 1: Physical Properties of Propylphenol Isomers
| Property | 2-Propylphenol (B147445) | This compound |
| Molecular Formula | C₉H₁₂O | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol | 136.19 g/mol |
| Boiling Point | 224-226 °C | 232 °C |
| Density | 0.983 g/mL at 25 °C | 0.983 g/mL at 25 °C |
| pKa | 10.5 | Data not readily available in a single source, but expected to be close to that of 2-propylphenol. |
Data compiled from various sources.
Table 2: Chromatographic Separation of Propylphenol Isomers
| Technique | Stationary Phase | Mobile Phase / Conditions | Observation |
| HPLC | Graphitic Carbon Column | Gradient elution with 1% acetic acid in water and acetonitrile. | Separation of this compound and other alkylphenols was achieved.[2] |
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid. | Successful analysis of 2-propylphenol.[5] |
| GC-MS | DB-XLB and DB-5ms columns | Temperature-programmed methods. | Provides excellent separation of phenol isomers with retention time locking for confident identification.[6] |
Experimental Protocols
Protocol 1: General Workup for Friedel-Crafts Alkylation of Phenol
This protocol outlines a general procedure for the workup of a reaction mixture from the synthesis of this compound via Friedel-Crafts alkylation.
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as this will generate gas (CO₂). Continue addition until effervescence ceases.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the product into an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by fractional distillation under reduced pressure to separate the this compound from its isomers and other byproducts.
-
Visualizations
Caption: A typical experimental workflow for the workup of a this compound synthesis reaction.
Caption: A decision tree for troubleshooting persistent emulsions during aqueous workup.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Propylphenol | C9H12O | CID 12570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Separation of 2-Propylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. manuallib.com [manuallib.com]
Identifying and minimizing side reactions in 4-Propylphenol alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 4-propylphenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the alkylation of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of this compound
| Possible Cause | Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous and has been stored properly to prevent deactivation by moisture. For solid acid catalysts like zeolites, ensure they have been activated according to the manufacturer's protocol. |
| Insufficient Catalyst Loading | Increase the molar ratio of the catalyst to the substrate. The optimal ratio will depend on the specific catalyst and reactants used. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C while monitoring the reaction progress by TLC or GC. Be aware that excessively high temperatures can promote side reactions. |
| Inappropriate Solvent | For Friedel-Crafts alkylation, use inert solvents such as nitromethane, nitrobenzene, or carbon disulfide. Ensure the solvent is anhydrous. |
| Poor Quality Alkylating Agent | Use a fresh or purified alkylating agent (e.g., alkyl halide, alkene, or alcohol). Impurities can interfere with the reaction. |
Issue 2: Poor Selectivity - O-Alkylation vs. C-Alkylation
| Possible Cause | Solution |
| Solvent Choice | The choice of solvent is a primary factor. Protic solvents (e.g., water, trifluoroethanol) can hydrogen bond with the phenoxide oxygen, shielding it and favoring C-alkylation.[1] Aprotic polar solvents (e.g., DMF, DMSO) do not shield the oxygen as effectively, thus promoting O-alkylation.[1] |
| Reaction Conditions | Under basic conditions with alkyl halides, O-alkylation is generally favored. For Friedel-Crafts conditions (Lewis acid catalyst), C-alkylation is the desired pathway. |
| Leaving Group of Alkylating Agent | With alkyl halides, a better leaving group can favor O-alkylation under appropriate conditions. |
Issue 3: Formation of Polyalkylated Products
| Possible Cause | Solution |
| High Molar Ratio of Alkylating Agent | Use a molar excess of this compound relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the mono-alkylated product.[2] |
| High Reaction Temperature or Prolonged Reaction Time | Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely and stop it once the desired mono-alkylated product is maximized. |
| Highly Active Catalyst | Consider using a milder Lewis acid catalyst, which can provide better selectivity for mono-alkylation. |
Issue 4: Carbocation Rearrangement of the Alkyl Group
| Possible Cause | Solution |
| Unstable Primary or Secondary Carbocation | Use an alkylating agent that forms a stable carbocation (e.g., a tertiary alkyl halide). Alternatively, consider using Friedel-Crafts acylation followed by a reduction step to obtain the desired alkyl group without rearrangement. |
| Harsh Reaction Conditions | Employ milder Lewis acids and lower reaction temperatures to minimize the propensity for carbocation rearrangement. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the alkylation of this compound?
A1: The main side reactions are:
-
O-alkylation: Formation of an ether instead of alkylation on the aromatic ring.
-
Polyalkylation: Addition of more than one alkyl group to the aromatic ring, leading to di- or tri-alkylated products.
-
Isomerization: Alkylation at different positions on the ring (ortho, meta) relative to the hydroxyl group. For this compound, this would primarily be ortho to the hydroxyl group.
-
Carbocation Rearrangement: If using a primary or secondary alkylating agent, the intermediate carbocation can rearrange to a more stable form before attacking the phenol (B47542) ring.
Q2: How can I identify the different side products formed during the reaction?
A2: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for identifying and quantifying the products of the alkylation reaction. By comparing the mass spectra of the components in your reaction mixture to known spectra of potential products (e.g., O-alkylated, di-alkylated isomers), you can determine the product distribution.
Q3: Which type of catalyst is best for the selective C-alkylation of this compound?
A3: For selective C-alkylation via the Friedel-Crafts reaction, Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are commonly used.[3] Solid acid catalysts, such as zeolites (e.g., H-Beta, H-USY) and acid-activated clays, are also effective and offer advantages in terms of easier separation and reduced environmental impact.[1][4] The choice of catalyst can influence the selectivity for ortho- vs. para-alkylation relative to the hydroxyl group.
Q4: Can I avoid polyalkylation completely?
A4: While complete avoidance can be challenging, polyalkylation can be significantly minimized. The most effective strategy is to use a large molar excess of this compound relative to the alkylating agent.[2] This statistically favors the alkylation of the more abundant starting material over the newly formed mono-alkylated product. Additionally, using milder reaction conditions (lower temperature, shorter time) can help.
Q5: What is the role of the solvent in controlling the selectivity between O- and C-alkylation?
A5: The solvent plays a crucial role in the selectivity. In base-catalyzed reactions, protic solvents (like water or ethanol) can form hydrogen bonds with the phenoxide ion's oxygen, making it less nucleophilic and thus favoring C-alkylation. Conversely, aprotic polar solvents (like DMF or DMSO) do not solvate the phenoxide oxygen as strongly, leaving it more available for nucleophilic attack (O-alkylation).[1] For Friedel-Crafts C-alkylation, inert and anhydrous solvents are preferred.
Data Presentation
The following table presents illustrative quantitative data for the alkylation of p-cresol (B1678582) (a close structural analog of this compound) with isobutylene (B52900), showcasing the effect of catalyst loading on product distribution.
Table 1: Alkylation of p-Cresol with Isobutylene using a PW/MCM-41 Catalyst [5]
| Catalyst Loading (wt%) | p-Cresol Conversion (%) | Selectivity for 2-tert-butyl-p-cresol (%) | Selectivity for 2,6-di-tert-butyl-p-cresol (%) | Selectivity for tert-butyl-p-tolyl ether (%) |
| 1.0 | 85.6 | 55.2 | 38.1 | 0.2 |
| 1.5 | 93.9 | 51.3 | 42.5 | 0.1 |
| 2.0 | 91.2 | 48.7 | 45.1 | 0.1 |
| 2.5 | 88.5 | 46.3 | 47.8 | 0.1 |
Reaction Conditions: 90°C, 4 hours, p-cresol to isobutylene molar ratio of 1:1.5. PW/MCM-41 is a phosphotungstic acid on MCM-41 support.
Experimental Protocols
Representative Protocol for Friedel-Crafts Alkylation of this compound with tert-Butanol (B103910)
This protocol is a general guideline and may require optimization for specific experimental setups and desired outcomes.
Materials:
-
This compound (1.0 mol)
-
tert-Butanol (1.1 mol)
-
Anhydrous Aluminum Chloride (AlCl₃) (0.3 mol)
-
Anhydrous Dichloromethane (B109758) (500 mL)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane and aluminum chloride.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the stirred suspension of aluminum chloride.
-
After the addition of this compound, add tert-butanol dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition of tert-butanol, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography to isolate the desired mono-alkylated this compound.
Mandatory Visualization
Caption: Reaction pathways in this compound alkylation.
References
Technical Support Center: Handling and Storage of Air-Sensitive 4-Propylphenol
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of air-sensitive 4-Propylphenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
A1: this compound is an organic compound that can react with components of the air, primarily oxygen.[1] This sensitivity can lead to degradation of the compound, affecting its purity and performance in experiments. Phenols, in general, are susceptible to oxidation, which can be accelerated by light and heat.[2]
Q2: How should I store this compound to maintain its integrity?
A2: To ensure its stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[3] The storage area should be cool, dry, and dark to prevent light-induced degradation.[4] For long-term storage, refrigeration at 4°C is recommended.[4] Always store in a well-ventilated area away from incompatible materials like oxidizers.[4]
Q3: What are the primary hazards associated with this compound?
A3: this compound is harmful if swallowed, inhaled, or comes into contact with skin.[5] It can cause skin irritation and serious eye damage. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical.[5] Work should be conducted in a well-ventilated area or a fume hood.[4]
Troubleshooting Guide
Problem: The this compound has changed color (e.g., turned yellow or brown).
-
Possible Cause: The compound has likely been exposed to air and has started to oxidize. Phenols are prone to forming colored oxidation products.
-
Solution:
-
Evaluate the extent of discoloration. A slight change in color may not significantly affect all applications, but for high-purity work, the material should be considered suspect.
-
If purity is critical, it is recommended to purify the this compound by an appropriate method, such as distillation or recrystallization, under inert atmosphere conditions.
-
To prevent future discoloration, ensure that the storage container is properly sealed and has been purged with an inert gas before sealing. For frequent use, consider transferring smaller aliquots into separate vials to minimize repeated exposure of the bulk material.
-
Problem: I am observing unexpected side products in my reaction.
-
Possible Cause: If you have ruled out other sources of contamination, the this compound may have degraded due to improper handling or storage. Degradation products can act as impurities and interfere with your reaction.
-
Solution:
-
Confirm the purity of your this compound using an appropriate analytical technique (e.g., NMR, GC-MS).
-
If the material is found to be impure, purify it or use a fresh, unopened bottle.
-
Review your handling procedures to ensure they are rigorously air-free. Refer to the detailed experimental protocols for handling air-sensitive compounds.
-
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [6] |
| Molecular Weight | 136.19 g/mol | [6][7] |
| Appearance | Clear yellow liquid | [6][8] |
| Melting Point | 21-22 °C | [6] |
| Boiling Point | 232-233 °C at 760 mmHg | [6][7] |
| Density | 0.983 g/mL at 25 °C | [7] |
| Storage Temperature | 4°C | [4] |
| Incompatible Materials | Oxidizing agents | [4] |
| Signal Word | Danger | [7] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. | [5] |
Experimental Protocols
Protocol: Dispensing this compound using a Glovebox
A glovebox provides an inert atmosphere, which is one of the most secure ways to handle air-sensitive materials.[9][10]
-
Preparation:
-
Ensure the glovebox has a stable inert atmosphere (typically nitrogen or argon) with low oxygen and moisture levels.[9]
-
Gather all necessary materials: the container of this compound, a clean and dry receiving flask or vial, a compatible spatula or pipette, and a balance if weighing is required.
-
Transfer all items into the glovebox antechamber.
-
Purge the antechamber with at least three vacuum-refill cycles with the inert gas of the glovebox.[1]
-
-
Dispensing:
-
Move the items from the antechamber into the main glovebox chamber.
-
Allow the items to sit in the glovebox atmosphere for a few minutes to ensure any residual air is removed.
-
Carefully open the container of this compound.
-
Using a clean spatula or pipette, transfer the desired amount of this compound to the receiving flask.
-
If weighing, do so on a tared balance inside the glovebox.
-
Securely seal both the original container and the receiving flask.
-
-
Removal from Glovebox:
-
Place the sealed receiving flask and any other items to be removed back into the antechamber.
-
Close the inner antechamber door before opening the outer door.
-
Protocol: Dispensing this compound using a Schlenk Line
A Schlenk line is used for handling air-sensitive substances by providing a dual manifold for vacuum and inert gas.[11][12]
-
Glassware Preparation:
-
Ensure all glassware (e.g., Schlenk flask, receiving flask) is thoroughly dried in an oven (e.g., at >100°C) and cooled under a stream of inert gas or in a desiccator.[13]
-
Assemble the glassware on the Schlenk line.
-
-
Inert Atmosphere Introduction:
-
Attach the flask containing this compound and the receiving flask to the Schlenk line via flexible tubing.
-
Evacuate the air from the flasks using the vacuum manifold and then backfill with inert gas. Repeat this cycle at least three times to ensure an inert atmosphere.[1]
-
-
Liquid Transfer via Cannula:
-
If the this compound is liquid at room temperature, it can be transferred using a double-tipped needle (cannula).
-
Ensure both the source and receiving flasks are under a slight positive pressure of inert gas, indicated by the oil bubbler on the Schlenk line.[12]
-
Insert one end of the cannula through the septum of the this compound container, ensuring the tip is below the liquid surface.
-
Insert the other end of the cannula into the receiving flask.
-
The slight positive pressure in the source flask will push the liquid through the cannula into the receiving flask. This can be facilitated by slightly reducing the pressure in the receiving flask (e.g., by venting with a needle).
-
-
Completion:
-
Once the desired amount is transferred, remove the cannula from the receiving flask first, and then from the source flask, to prevent siphoning.
-
Ensure both flasks are sealed under a positive pressure of inert gas.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. Air-free technique - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. tsetse.org [tsetse.org]
- 6. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 99 645-56-7 [sigmaaldrich.com]
- 8. This compound | 645-56-7 [chemicalbook.com]
- 9. ossila.com [ossila.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Schlenk line - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Propylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges when working with 4-Propylphenol in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a phenolic compound with a propyl group attached to the benzene (B151609) ring. It is used in a variety of research applications, including as a building block in organic synthesis, in the development of liquid crystals, and as an agent in biochemical and pharmaceutical research.[1] It has demonstrated antifungal properties, making it a compound of interest for developing new antimicrobial agents.[2][3][4]
Q2: What is the general solubility profile of this compound?
This compound is characterized by its low solubility in water and high solubility in many organic solvents. It is also soluble in fats and oils.[5] This dual solubility profile can present challenges when preparing solutions for aqueous biological systems.
Q3: In which common laboratory solvents is this compound soluble?
-
Alcohols: Miscible with ethanol (B145695) and soluble in methanol (B129727).[5]
-
Aprotic Solvents: Soluble in Dimethyl Sulfoxide (DMSO), acetone, ether, and benzene.
-
Water: Slightly soluble.
Q4: How can I increase the solubility of this compound in aqueous solutions?
Several methods can be employed to increase the aqueous solubility of this compound for experimental use:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can significantly improve solubility. It is crucial to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid solvent-induced artifacts in biological assays.[6]
-
pH Adjustment: For phenolic compounds, adjusting the pH of the buffer can alter the ionization state of the hydroxyl group, which may influence solubility. However, the impact on this compound's solubility by pH adjustment within a physiologically relevant range may be limited.
-
Temperature: Gently warming the solution can increase the solubility of this compound. However, be cautious of potential compound degradation at elevated temperatures.
-
Solubilizing Agents: For specific applications, particularly in vivo studies, the use of surfactants or other formulating agents like PEG 400 and Tween 80 can create stable preparations.[7]
Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 1.28 g/L | 25 | [5] |
| Water | 1.28 mg/mL | 25 | [5] |
| Water | 1.427 g/L | 25 | [1] |
| Water | 610.7 mg/L (estimated) | 25 | [8] |
| Water | 1280 mg/L (experimental) | 25 | [8] |
| Ethanol | Miscible | Not Specified | [5] |
| Methanol | Soluble (e.g., 10,000 mg/L stock) | Not Specified | [2] |
| Fat | Soluble | Not Specified | [5] |
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Problem 1: Precipitation upon dilution of a stock solution into aqueous buffer or cell culture media.
-
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution. The abrupt change in solvent polarity from a high-concentration organic stock to an aqueous medium causes the compound to crash out of solution.
-
Solution:
-
Optimize Dilution: Instead of a single-step dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help maintain solubility.
-
Vigorous Mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion, preventing localized high concentrations.
-
Reduce Final Concentration: If precipitation persists, lower the final working concentration of this compound in your assay.
-
Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution. Always include a vehicle control with the same solvent concentration.[6]
-
Warm the Aqueous Medium: Pre-warming the aqueous buffer or media to 37°C before adding the stock solution can help improve solubility.
-
Problem 2: Inconsistent results in biological assays.
-
Cause: This can be due to incomplete dissolution of this compound in the stock solution or precipitation at the working concentration, leading to variability in the actual concentration of the compound in the assay.
-
Solution:
-
Ensure Complete Dissolution of Stock: After preparing your stock solution in an organic solvent, visually inspect it to ensure there are no undissolved particles. If necessary, briefly sonicate the solution.
-
Prepare Fresh Dilutions: Prepare fresh working solutions from your stock for each experiment to avoid potential degradation or precipitation over time.
-
Pre-solubility Check: Before conducting a full experiment, perform a small-scale test to confirm that your desired final concentration of this compound is soluble in your specific assay buffer or cell culture medium.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL (10,000 mg/L) Stock Solution in Methanol for Antifungal Assays
This protocol is adapted from a study investigating the antifungal activity of this compound.[2]
-
Materials:
-
This compound (purity ≥ 98%)
-
Methanol (analytical grade)
-
Sterile, amber glass vial
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weigh out 100 mg of this compound using an analytical balance.
-
Transfer the powder to a sterile amber glass vial.
-
Add 10 mL of methanol to the vial.
-
Cap the vial tightly and vortex until the this compound is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at 4°C in the dark.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol provides a general method for diluting a DMSO stock solution of this compound into cell culture medium.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
When diluting, add the this compound stock solution to the cell culture medium while gently vortexing to ensure rapid mixing.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
References
- 1. This compound CAS#: 645-56-7 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Activity and Mechanism of this compound Against Fusarium graminearum, Agent of Wheat Scab, and Its Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Alters Membrane Integrity in Fungi Isolated from Walnut Anthracnose and Brown Spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | TargetMol [targetmol.com]
- 8. 4-propyl phenol, 645-56-7 [thegoodscentscompany.com]
Technical Support Center: Stabilizing 4-Propylphenol for Long-Term Storage
Welcome to the technical support center for 4-propylphenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term storage and handling of this compound. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide
Q1: My this compound has turned yellow/brown. What is the cause and can I still use it?
A1: Discoloration of this compound, typically to a yellow or brown hue, is a common indicator of degradation, specifically oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities. This process can lead to the formation of colored compounds, such as quinone methides and other oxidized species.
Whether the discolored material is usable depends on the specific requirements of your experiment. For applications sensitive to impurities, it is highly recommended to purify the this compound (e.g., by distillation or chromatography) or use a fresh, un-degraded lot. For less sensitive applications, you may consider testing the purity to determine if it still meets your specifications.
Q2: I've observed a decrease in the purity of my this compound sample over time, even when stored in the dark. What could be the issue?
A2: A decrease in purity, even in the absence of light, suggests that other factors are contributing to degradation. The most likely cause is oxidation from exposure to air. The container may not be properly sealed, or the headspace above the sample may contain a significant amount of oxygen. For long-term storage, it is crucial to use a tightly sealed container and to purge the headspace with an inert gas like argon or nitrogen. Temperature is another critical factor; storage at elevated temperatures will accelerate the degradation process.
Q3: My this compound solution has become viscous and I've observed some precipitation. What is happening?
A3: Increased viscosity and precipitation are often signs of polymerization. Phenolic compounds, upon oxidation, can form radical species that can initiate polymerization reactions, leading to the formation of higher molecular weight oligomers and polymers. These polymers are often less soluble and can precipitate out of solution, appearing as a viscous residue or solid particles. This is a significant form of degradation that can be mitigated by preventing the initial oxidation.
Frequently Asked Questions (FAQs)
Q4: What are the ideal storage conditions for long-term stability of this compound?
A4: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerated (2-8°C). Avoid freezing, as this can cause the compound to solidify and potentially trap impurities upon thawing.
-
Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protected from light by using an amber glass bottle or storing it in a dark cabinet.
-
Container: A tightly sealed, clean, and dry glass container is recommended.
Q5: How can I prevent the degradation of this compound?
A5: In addition to the ideal storage conditions mentioned above, the use of antioxidants can significantly inhibit the degradation of this compound. Small amounts of antioxidants, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, can be added to the this compound to scavenge free radicals and prevent the initiation of oxidative degradation. A typical starting concentration for an antioxidant would be in the range of 0.01-0.1% (w/w).
Q6: What are the common degradation products of this compound?
A6: The primary degradation pathway for this compound is oxidation. This can lead to the formation of several degradation products, with the most common being the corresponding p-quinone methide. Further oxidation and rearrangement can lead to the formation of other quinones and eventually polymeric material.
Q7: How can I monitor the purity of my this compound sample?
A7: The purity of this compound can be effectively monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate this compound from its degradation products and allow for quantitative assessment of its purity.
Data Presentation
Table 1: Hypothetical Long-Term Stability of this compound Under Various Storage Conditions
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, Inert Gas, Dark | 0 | 99.8 | Colorless Liquid |
| 6 | 99.7 | Colorless Liquid | |
| 12 | 99.6 | Colorless Liquid | |
| 24 | 99.5 | Colorless Liquid | |
| 2-8°C, Inert Gas, Dark, with 0.05% BHT | 0 | 99.8 | Colorless Liquid |
| 6 | 99.8 | Colorless Liquid | |
| 12 | 99.8 | Colorless Liquid | |
| 24 | 99.7 | Colorless Liquid | |
| 20-25°C, Air, Light | 0 | 99.8 | Colorless Liquid |
| 6 | 95.2 | Pale Yellow Liquid | |
| 12 | 90.5 | Yellow Liquid | |
| 24 | 82.1 | Brown Liquid | |
| 20-25°C, Air, Dark | 0 | 99.8 | Colorless Liquid |
| 6 | 97.5 | Faintly Yellow Liquid | |
| 12 | 94.8 | Pale Yellow Liquid | |
| 24 | 90.2 | Yellow Liquid |
Note: This data is representative and intended for illustrative purposes to demonstrate the impact of storage conditions on the stability of this compound.
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC
This method is suitable for the quantitative determination of this compound and the separation of its potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The water can be acidified with 0.1% phosphoric acid or formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.2 mg/mL.
-
Prepare your test sample by accurately weighing and dissolving it in the mobile phase to a final concentration within the calibration range.
3. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the test sample.
-
The purity of the this compound is calculated based on the peak area of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Identification of Degradation Products by GC-MS
This method is suitable for the identification of volatile degradation products of this compound.
1. Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
2. Sample Preparation:
-
Dissolve the aged or degraded this compound sample in a suitable solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the peaks in the total ion chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST library).
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound degradation.
Validation & Comparative
A Comparative Analysis of the Bioactivity of 4-Propylphenol and 4-Ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of 4-Propylphenol and 4-Ethylphenol. These structurally similar alkylphenols, while differing by only a single carbon in their alkyl chain, exhibit distinct profiles in their interactions with biological systems. This document summarizes key quantitative data, details the experimental protocols used to obtain this data, and visualizes relevant biological pathways and experimental workflows.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of this compound and 4-Ethylphenol. It is important to note that direct comparative studies for all activities are limited; therefore, data from different studies are presented and should be interpreted with consideration of the varying experimental conditions.
Table 1: Antifungal Activity
| Compound | Fungal Species | Bioassay | Endpoint | Result |
| This compound | Colletotrichum gloeosporioides | Mycelial Growth Inhibition | EC₅₀ | 31.89 mg/L |
| Colletotrichum siamense | Mycelial Growth Inhibition | EC₅₀ | 31.06 mg/L | |
| Alternaria alternata | Mycelial Growth Inhibition | EC₅₀ | 29.11 mg/L | |
| Colletotrichum gloeosporioides | Conidial Germination Inhibition | EC₅₀ | 71.85 mg/L | |
| Colletotrichum siamense | Conidial Germination Inhibition | EC₅₀ | 63.48 mg/L | |
| Alternaria alternata | Conidial Germination Inhibition | EC₅₀ | 55.04 mg/L | |
| 4-Ethylphenol | Phytophthora nicotianae | Mycelial Growth Inhibition | Inhibition Rate | 57.73% at 57.66 mg/L |
| Phytophthora sojae | Mycelial Growth Inhibition | Inhibition Rate | 54.14% at 86.48 mg/L | |
| Phytophthora spp. | Mycelial Growth Inhibition | Complete Inhibition | 144.14 mg/L[1] | |
| Phytophthora sojae | Sporangium Formation | Significant Reduction | at 0.2 mmol | |
| Phytophthora nicotianae | Sporangium Formation | Significant Reduction | at 0.4 mmol | |
| Escherichia coli | Broth Microdilution | MIC | 695 µg/mL[2] |
Table 2: Endocrine-Disrupting Activity
| Compound | Bioassay | Cell Line | Endpoint | Result |
| This compound | E-Screen Assay | MCF-7 | Cell Proliferation | Weakly estrogenic |
| 4-Ethylphenol | E-Screen Assay | MCF-7 | Cell Proliferation | Weakly estrogenic |
Note: A direct quantitative comparison from the same study for the E-Screen assay was not available in the initial search results. The data is based on a comparative study that evaluated a series of alkylphenols.
Experimental Protocols
Antifungal Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension of the fungal spores or yeast cells is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., approximately 1-5 x 10⁶ CFU/mL). This suspension is then further diluted in the test medium to the final inoculum concentration.
-
Preparation of Test Compounds: Stock solutions of this compound and 4-Ethylphenol are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of twofold dilutions of each compound are then prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI 1640).
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The final volume in each well is typically 200 µL. The microtiter plate also includes positive controls (a known antifungal agent), negative controls (medium with inoculum but no test compound), and sterility controls (medium only). The plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength.
Endocrine Disrupting Activity: MCF-7 Cell Proliferation (E-Screen) Assay
This assay is used to assess the estrogenic potential of chemicals by measuring their ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Culture and Maintenance: MCF-7 cells are cultured in a growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator with 5% CO₂ at 37°C.
-
Hormone Deprivation: Prior to the assay, the cells are "starved" of estrogens by culturing them in a phenol (B47542) red-free medium (as phenol red has weak estrogenic activity) supplemented with charcoal-stripped FBS (which removes endogenous steroids) for several days.
-
Treatment: The starved cells are seeded into 96-well plates. After allowing the cells to attach, they are treated with various concentrations of the test compounds (this compound and 4-Ethylphenol), a positive control (e.g., 17β-estradiol), and a vehicle control (the solvent used to dissolve the test compounds).
-
Incubation: The plates are incubated for a period of 6-7 days to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein, or by direct cell counting.
-
Data Analysis: The proliferative effect of the test compounds is calculated relative to the negative and positive controls. The concentration of the test compound that produces a half-maximal proliferative response (EC₅₀) can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
Both this compound and 4-Ethylphenol are known to exert endocrine-disrupting effects, primarily through their interaction with the estrogen receptor (ER). Upon binding to the ER, these compounds can mimic the action of endogenous estrogens, leading to the activation of downstream signaling pathways that regulate gene expression and cellular processes like proliferation.
Estrogen Receptor Signaling Pathway for Alkylphenols.
Experimental Workflow: Antifungal Broth Microdilution Assay
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound and 4-Ethylphenol against a fungal strain.
Workflow for Antifungal Broth Microdilution Assay.
References
Comparison of different synthesis routes for 4-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
4-Propylphenol is a valuable chemical intermediate in the pharmaceutical and flavor and fragrance industries. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages in terms of yield, selectivity, and reaction conditions. This guide provides an objective comparison of common synthesis pathways to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
The primary methods for synthesizing this compound can be broadly categorized into two main approaches: direct alkylation of phenol (B47542) and multi-step syntheses involving the formation and subsequent reduction of a ketone intermediate. The multi-step approaches, while longer, often offer better control over isomer selectivity, a crucial factor in many applications.
The main synthesis routes detailed in this guide are:
-
Direct Friedel-Crafts Alkylation of Phenol: A one-step method involving the reaction of phenol with an alkylating agent.
-
Friedel-Crafts Acylation followed by Clemmensen Reduction: A two-step process beginning with the acylation of phenol to form 4-hydroxypropiophenone, which is then reduced.
-
Friedel-Crafts Acylation followed by Wolff-Kishner Reduction: Similar to the above, but employing a different reduction method for the ketone intermediate.
-
Fries Rearrangement followed by Reduction: A two-step route where phenyl propionate (B1217596) is rearranged to 4-hydroxypropiophenone and then reduced.
-
Hydrogenation of 4-Allylphenol: A method involving the saturation of an unsaturated side chain.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the different synthesis routes to this compound. Please note that yields and reaction conditions can vary based on the specific laboratory setup and scale of the reaction.
| Synthesis Route | Key Intermediate | Overall Yield | Reaction Temperature | Reaction Time | Key Reagents & Catalysts |
| Direct Friedel-Crafts Alkylation | N/A | Variable (Moderate to Good) | 300°C | 16 h | Phenol, 1-propanol, Toluene, Oxide Catalyst |
| Friedel-Crafts Acylation + Clemmensen Reduction | 4-Hydroxypropiophenone | Good to Excellent | Acylation: 0-20°C; Reduction: Reflux | Acylation: 1 h; Reduction: 24 h | Phenol, Propionyl chloride, TfOH; Zn(Hg), HCl |
| Friedel-Crafts Acylation + Wolff-Kishner Reduction | 4-Hydroxypropiophenone | Good to Excellent | Acylation: 0-20°C; Reduction: 190-200°C | Acylation: 1 h; Reduction: 3-5 h | Phenol, Propionyl chloride, TfOH; H₂NNH₂, KOH |
| Fries Rearrangement + Reduction | 4-Hydroxypropiophenone | Good | Rearrangement: 20-150°C; Reduction: Varies | Rearrangement: 3-48 h; Reduction: Varies | Phenyl propionate, AlCl₃; Reducing agent |
| Hydrogenation of 4-Allylphenol | N/A | Excellent | 250°C | 3 h | 4-Allylphenol, H₂, Pd/Y Zeolite |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Synthesis of 4-Hydroxypropiophenone via Friedel-Crafts Acylation
This procedure describes the synthesis of the common intermediate for the reduction steps.
Materials:
-
Phenol (0.28 mmol)
-
Propionyl chloride (0.28 mmol)
-
Trifluoromethanesulfonic acid (TfOH, 3 ml)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution
-
MgSO₄
-
Cold water
Procedure:
-
Dissolve phenol and propionyl chloride in TfOH at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]
-
Pour the mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and saturated NaCl.
-
Dry the organic layer over MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain 4-hydroxypropiophenone.
Clemmensen Reduction of 4-Hydroxypropiophenone
Materials:
-
4-Hydroxypropiophenone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene (as a co-solvent, optional)
Procedure:
-
Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercuric chloride for a few minutes, then decanting the solution and washing the zinc with water.
-
To a round-bottom flask, add the amalgamated zinc, concentrated HCl, and a solution of 4-hydroxypropiophenone in a suitable solvent like toluene.
-
Heat the mixture to reflux with vigorous stirring for 24 hours. Additional portions of HCl may be added during the reaction.[2]
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Combine the organic layers, wash with water and brine, and dry over a drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the resulting this compound, for instance by distillation.
Wolff-Kishner Reduction of 4-Hydroxypropiophenone (Huang-Minlon Modification)
Materials:
-
4-Hydroxypropiophenone
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
Procedure:
-
Place 4-hydroxypropiophenone, diethylene glycol, hydrazine hydrate, and KOH pellets in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux for 1 hour to form the hydrazone.
-
Remove the condenser and allow the temperature to rise to 190-200°C to distill off water and excess hydrazine.[3]
-
Once the temperature has stabilized, reattach the reflux condenser and maintain the reflux for 3-5 hours.[3]
-
Cool the reaction mixture and add water.
-
Acidify with dilute HCl and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the this compound by distillation.
Hydrogenation of 4-Allylphenol
This protocol is based on the analogous hydrogenation of eugenol (B1671780).
Materials:
-
4-Allylphenol (or eugenol as a model compound)
-
Pd/Y zeolite catalyst (e.g., 6% Pd on Y zeolite)
-
Hydrogen gas (H₂)
Procedure:
-
Activate the Pd/Y catalyst by heating at 350°C under a flow of hydrogen gas for 1 hour in a suitable reactor.
-
Cool the reactor to 100°C and add the 4-allylphenol.
-
Increase the temperature to 250°C and maintain the reaction under a hydrogen atmosphere for 3 hours.[4]
-
After the reaction, cool the reactor and filter to remove the catalyst.
-
The resulting product can be purified by distillation. A high conversion to 2-methoxy-4-propylphenol (B1219966) (in the case of eugenol) of up to 98.24% has been reported.[4]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the different synthesis routes to this compound.
References
A Comparative Guide to the Catalytic Activity of Phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The catalytic transformation of phenol (B47542) and its derivatives is a cornerstone of modern synthetic chemistry, with wide-ranging applications in the production of polymers, pharmaceuticals, and other fine chemicals. The reactivity of the phenolic ring is highly influenced by the nature and position of its substituents, leading to significant variations in catalytic activity. This guide provides an objective comparison of the catalytic performance of various phenol derivatives in different reaction types, supported by experimental data, detailed protocols, and visual representations of key processes.
Data Presentation: Comparative Catalytic Performance
The following tables summarize the catalytic activity of various phenol derivatives in different catalytic reactions. The data highlights the influence of substituents on conversion, selectivity, and reaction rates.
Catalytic Wet Air Oxidation of Phenol and Substituted Phenols
Catalyst: 5% ZnO/Al2O3 Reaction Conditions: Temperature: 70 °C, Reaction Time: 100s, Mixing Speed: 750 rpm.
| Phenol Derivative | Initial Concentration (ppm) | Phenol Removal (%) | Reference |
| Phenol | Not Specified | 95.45 | [1] |
| p-Cresol | Not Specified | ~85 (estimated) | [1] |
| o-Cresol | Not Specified | ~80 (estimated) | [1] |
| m-Cresol | Not Specified | ~75 (estimated) | [1] |
Note: Removal percentages for cresol (B1669610) derivatives are estimated based on qualitative comparisons in the source.
Peroxidase-Catalyzed Polymerization of Phenol Derivatives
Catalyst: Horseradish Peroxidase (HRP), Soybean Peroxidase (SBP), Radish Peroxidase (RP) Reaction Conditions: Ambient Temperature (27-32°C), Initial Phenol Concentration: 100 mg/L.
| Phenol Derivative | Catalyst | Polymerization (%) | Reference |
| Phenol | HRP | 84 | [2][3] |
| Phenol | SBP | 72 | [2][3] |
| Phenol | RP | 76 | [2][3] |
Aqueous OH Oxidation of Substituted Phenolic Compounds
Reaction Conditions: Simulated sunlight irradiation, Initial H₂O₂ concentration: 3 mM.
| Phenol Derivative | Substituent Group(s) | Pseudo-first-order rate constant (k_obs) (x 10⁻⁴ s⁻¹) | Reference |
| 4-Nitrophenol | -NO₂ | 1.03 | [4][5] |
| 4-Hydroxybenzaldehyde | -CHO | 1.25 | [4][5] |
| 4-Hydroxybenzoic acid | -COOH | 1.33 | [4][5] |
| Phenol | -H | 1.49 | [4][5] |
| 4-Methoxyphenol | -OCH₃ | 4.89 | [4][5] |
| 3-Methylcatechol | 3-CH₃, 1,2-(OH)₂ | 6.68 | [4][5] |
| 4-Ethylphenol | -CH₂CH₃ | Not Specified | [4][5] |
| Catechol | 1,2-(OH)₂ | 1.49 | [4][5] |
| Syringol | 2,6-(OCH₃)₂, 1-OH | Not Specified | [4][5] |
| 2,4-Dimethylphenol | 2,4-(CH₃)₂ | Not Specified | [4][5] |
Note: This table highlights the trend of higher reaction rates for phenols with electron-donating groups (-OH, -OCH₃, -CH₃) compared to those with electron-withdrawing groups (-NO₂, -CHO, -COOH)[4][5].
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparing the catalytic activity of phenol derivatives. Below are representative methodologies for catalytic oxidation and polymerization reactions.
Catalytic Wet Air Oxidation (CWAO) of Phenol
This protocol is a general procedure for evaluating the performance of a solid catalyst in the wet air oxidation of phenol.
1. Catalyst Preparation and Characterization:
-
Preparation: The catalyst (e.g., metal oxide supported on alumina) is prepared using methods such as impregnation or precipitation.
-
Characterization: The catalyst is characterized by techniques such as X-ray Diffraction (XRD) to determine its crystalline structure, Brunauer-Emmett-Teller (BET) analysis for surface area, and Transmission Electron Microscopy (TEM) to observe its morphology and particle size.
2. Reaction Setup:
-
A high-pressure batch reactor or a continuous flow reactor (e.g., trickle bed reactor) is used.
-
The reactor is charged with a known amount of catalyst and an aqueous solution of the phenol derivative at a specific concentration.
3. Reaction Conditions:
-
The reactor is pressurized with air or a synthetic air mixture to the desired oxygen partial pressure.
-
The temperature is raised to the set point (e.g., 120-160°C) and the reaction is carried out for a specific duration with constant stirring.
4. Sampling and Analysis:
-
Liquid samples are withdrawn at regular intervals.
-
The samples are filtered to remove catalyst particles.
-
The concentration of the phenol derivative and its degradation products is analyzed using High-Performance Liquid Chromatography (HPLC).
-
The Total Organic Carbon (TOC) is measured to determine the extent of mineralization.
5. Data Analysis:
-
The conversion of the phenol derivative and the selectivity towards different products are calculated based on the analytical data.
Horseradish Peroxidase (HRP) Catalyzed Polymerization of Phenol
This protocol describes a typical procedure for the enzymatic polymerization of phenol.
1. Materials:
-
Horseradish Peroxidase (HRP) enzyme.
-
Phenol or substituted phenol derivative.
-
Hydrogen peroxide (H₂O₂).
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).
2. Reaction Procedure:
-
A solution of the phenol derivative is prepared in the buffer.
-
A stock solution of HRP is added to the phenol solution.
-
The polymerization reaction is initiated by the dropwise addition of H₂O₂ under constant stirring.
3. Reaction Monitoring:
-
The progress of the reaction can be monitored by observing the formation of a precipitate (the polymer).
-
The removal of the phenol derivative from the solution can be quantified by taking samples at different time points, quenching the reaction (e.g., by adding a catalase), and analyzing the supernatant by HPLC or a colorimetric method.
4. Product Characterization:
-
The precipitated polymer is collected by filtration or centrifugation, washed, and dried.
-
The molecular weight of the polymer can be determined by techniques such as Gel Permeation Chromatography (GPC).
-
The structure of the polymer can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Peroxidase-Catalyzed Phenol Polymerization Pathway
The following diagram illustrates the generally accepted mechanism for the peroxidase-catalyzed polymerization of phenol. The enzyme is first activated by hydrogen peroxide, and the activated enzyme then abstracts a hydrogen atom from the phenol molecule to generate a phenoxy radical. These radicals then couple to form dimers, oligomers, and ultimately, a polymer precipitate.
Caption: A simplified signaling pathway for the peroxidase-catalyzed polymerization of phenol.
Experimental Workflow for Comparative Catalytic Activity Study
This diagram outlines a typical workflow for conducting a comparative study of the catalytic activity of different phenol derivatives.
Caption: A general experimental workflow for comparing the catalytic activity of phenol derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of horseradish peroxidase, soybean peroxidase and radish peroxidase for the polymerization of phenol | Journal of Research in Biology [ojs.jresearchbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis and Validation of 4-Propylphenol
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of three common analytical methods for determining the purity of 4-Propylphenol: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to support methodological application.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of potential impurities. The following table summarizes the typical performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of phenolic compounds like this compound.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | ≥0.99 | ≥0.999 | Not Applicable (Single point calibration) |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.01 - 0.5 µg/mL | ~0.1% (impurity detection) |
| Limit of Quantitation (LOQ) | 0.05 - 5 µg/mL | 0.05 - 1.5 µg/mL | ~0.3% (impurity quantification) |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 98 - 102% |
| Precision (%RSD) | < 5% | < 2% | < 1% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical techniques. Below are representative protocols for the purity analysis of this compound using GC-FID, HPLC-UV, and qNMR.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating this compound from its potential impurities.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Instrumental Analysis:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
HPLC-UV is a versatile and highly precise method suitable for a wide range of compounds, including those that are less volatile or thermally sensitive.
Instrumentation:
-
HPLC System: Equipped with a UV-Vis detector, a quaternary or binary pump, an autosampler, and a column oven.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% phosphoric acid to improve peak shape.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of about 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumental Analysis:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Purity is calculated based on the area percentage of the this compound peak in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][2] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[1]
Instrumentation:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to dissolve both the sample and the internal standard completely.
-
-
Instrumental Analysis:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Analysis: The purity of the this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose.[3] The following diagram illustrates a typical workflow for the validation of the analytical methods described above.
Caption: A typical workflow for analytical method validation.
Signaling Pathway for Method Selection
The choice between GC-FID, HPLC-UV, and qNMR for purity analysis is guided by the specific characteristics of the analyte and the analytical requirements. The following diagram illustrates the decision-making process.
Caption: Decision pathway for selecting an analytical method.
References
A Comprehensive Spectroscopic Comparison of 4-Propylphenol and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical isomers are of paramount importance. Subtle differences in molecular structure can lead to significant variations in physical, chemical, and biological properties. This guide provides an objective, data-driven comparison of 4-propylphenol and its constitutional isomers, focusing on their distinct spectroscopic signatures. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the unambiguous differentiation of these closely related compounds.
The isomers under comparison include the n-propylphenols (2-propylphenol, 3-propylphenol, and this compound) and the isopropylphenols (2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol). The data herein is curated from various spectroscopic databases and is presented in a clear, comparative format to facilitate rapid analysis and interpretation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. These quantitative comparisons are essential for distinguishing between the different substitution patterns on the phenol (B47542) ring.
Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Aromatic Protons (Ar-H) | Hydroxyl Proton (-OH) | Alkyl Protons (Alkyl-H) |
| 2-Propylphenol | 7.09 (d), 7.07 (t), 6.82 (t), 6.73 (d)[1] | 4.85[1] | 2.57 (t), 1.63 (m), 0.96 (t)[1] |
| 3-Propylphenol | ~7.1-6.7 (m)[1] | ~4.7[1] | 2.53 (t), 1.62 (m), 0.93 (t)[1] |
| This compound | 7.03 (d), 6.75 (d) | 4.68 | 2.51 (t), 1.61 (m), 0.92 (t) |
| 2-Isopropylphenol | 7.21-6.74 (m)[2] | 4.76[2] | 3.21 (septet), 1.26 (d)[2] |
| 3-Isopropylphenol | 7.18-6.69 (m) | ~4.6 | 2.88 (septet), 1.24 (d) |
| 4-Isopropylphenol | 7.11 (d), 6.78 (d)[3] | 4.61 | 2.85 (septet), 1.22 (d) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm) [1]
| Compound | Aromatic Carbons (Ar-C) - Substituted | Aromatic Carbons (Ar-C) - Unsubstituted | Alkyl Carbons (Alkyl-C) |
| 2-Propylphenol | 152.0, 128.1 | 127.3, 126.8, 120.8, 115.1 | 32.0, 23.0, 14.1 |
| 3-Propylphenol | 155.3, 144.5 | 129.5, 121.3, 116.0, 113.1 | 38.1, 24.5, 13.9 |
| This compound | 153.6, 136.2 | 129.6, 115.1 | 37.4, 24.9, 13.9 |
| 2-Isopropylphenol | 152.6, 134.7 | 126.7, 126.5, 121.1, 115.4 | 26.9, 22.6 |
| 3-Isopropylphenol | 155.5, 149.3 | 129.5, 119.7, 115.2, 112.8 | 34.1, 24.1 |
| 4-Isopropylphenol | 153.8, 141.2 | 127.8, 115.0 | 33.2, 24.2 |
Table 3: Key IR Spectral Data (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Alkyl) | C=C Stretch (Aromatic) | C-O Stretch |
| 2-Propylphenol | ~3550-3200 (broad) | ~3050 | ~2960-2870 | ~1600, 1490 | ~1230 |
| 3-Propylphenol | ~3550-3200 (broad) | ~3040 | ~2960-2870 | ~1600, 1485 | ~1220 |
| This compound | ~3550-3200 (broad)[4] | ~3030 | ~2960-2870[4] | ~1610, 1515 | ~1240[4] |
| 2-Isopropylphenol | ~3550-3200 (broad)[5] | ~3060 | ~2960-2870[5] | ~1600, 1490 | ~1230 |
| 3-Isopropylphenol | ~3550-3200 (broad) | ~3040 | ~2960-2870 | ~1600, 1485 | ~1225 |
| 4-Isopropylphenol | ~3550-3200 (broad)[6] | ~3030 | ~2960-2870[6] | ~1610, 1510 | ~1245 |
Table 4: Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] |
| 2-Propylphenol | 136[7] | 107[7] | 77, 91 |
| 3-Propylphenol | 136[8] | 107[9] | 77, 91 |
| This compound | 136[10][11] | 107[10] | 77, 91, 108[10] |
| 2-Isopropylphenol | 136 | 121 | 77, 91, 107 |
| 3-Isopropylphenol | 136[12] | 121[12] | 77, 91, 107 |
| 4-Isopropylphenol | 136 | 121 | 77, 91, 107 |
Experimental Protocols
The following are generalized yet detailed methodologies for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of propylphenol isomers.[1]
-
Methodology: [1]
-
Sample Preparation: Dissolve 5-10 mg of the propylphenol isomer in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard, setting the chemical shift reference to δ = 0.00 ppm.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Typical parameters involve a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw free induction decay (FID) data by applying Fourier transformation, followed by phase and baseline corrections. Chemical shifts are reported in parts per million (ppm) relative to the TMS internal standard.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the propylphenol isomers, particularly the hydroxyl (-OH) and alkyl groups, and to observe subtle differences in the fingerprint region based on substitution patterns.
-
Methodology:
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify characteristic functional group vibrations.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and analyze the fragmentation patterns of the propylphenol isomers.[1]
-
Methodology: [1]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like propylphenols, this is typically achieved using a Gas Chromatography (GC-MS) system, which separates the isomers before they enter the mass spectrometer.
-
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces fragmentation, which is useful for structural analysis.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the major fragment ions to deduce the structure and differentiate between isomers. For instance, the loss of a propyl group (C₃H₇) or a methyl group (CH₃) from the molecular ion can provide clues about the alkyl substituent.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of this compound and its isomers.
Caption: Workflow for the spectroscopic analysis of propylphenol isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Isopropylphenol(88-69-7) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Isopropylphenol(99-89-8) 1H NMR [m.chemicalbook.com]
- 4. This compound(645-56-7) IR Spectrum [m.chemicalbook.com]
- 5. 2-Isopropylphenol(88-69-7) IR Spectrum [chemicalbook.com]
- 6. 4-Isopropylphenol(99-89-8) IR Spectrum [m.chemicalbook.com]
- 7. 2-Propylphenol | C9H12O | CID 12570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenol, 3-propyl- [webbook.nist.gov]
- 9. 3-Propylphenol | C9H12O | CID 69302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Phenol, 4-propyl- [webbook.nist.gov]
- 12. 3-Isopropylphenol | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating the Biological Efficacy of 4-Propylphenol in Comparison to Other Alkylphenols: A Guide for Researchers
For Immediate Release: This guide offers a comparative analysis of the biological efficacy of 4-Propylphenol against other structurally related alkylphenols. It is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their estrogenic, antioxidant, and antimicrobial activities. This document summarizes key experimental data, details the methodologies of pivotal assays, and visualizes relevant biological pathways and experimental workflows to support further research and development.
Comparative Biological Activity of Alkylphenols
The biological activities of alkylphenols, including this compound, are significantly influenced by the structure of the alkyl chain. This guide evaluates their efficacy across three key domains: estrogenic, antioxidant, and antimicrobial activities.
Estrogenic Activity
Alkylphenols are known to exhibit estrogenic activity by binding to estrogen receptors (ERs), which can lead to the proliferation of estrogen-sensitive cells. The potency of this activity is largely dependent on the length and branching of the alkyl chain.
A comparative study by Kwack et al. (2002) provides valuable insights into the relative estrogenic potencies of various 4-alkylphenols. The study utilized both in vitro and in vivo assays to assess these effects.
| Compound | In Vitro E-Screen Assay (MCF-7 Cell Proliferation) | In Vivo Uterotrophic Assay (Rat) |
| 17β-Estradiol (E2) | Maximum proliferation at 1 nM | Significant increase in uterine weight at 1 µg/kg |
| This compound | Weakly estrogenic | No significant effect at tested doses |
| 4-Butylphenol | Weakly estrogenic | No significant effect at tested doses |
| 4-t-Butylphenol | Weakly estrogenic | No significant effect at tested doses |
| 4-Pentylphenol | Estrogenic effects detected | Increase in Calbindin-D9K mRNA at 400 mg/kg |
| 4-Octylphenol | Estrogenic effects detected | Not reported in this study |
| 4-t-Octylphenol | Potent estrogenic effects at 1 µM | Dose-dependent increase in uterine weight |
| 4-Nonylphenol | Potent estrogenic effects at 10 µM | Dose-dependent increase in uterine weight |
| 4-Phenylphenol | Estrogenic effects detected | Dose-dependent increase in uterine weight |
Source: Data compiled from Kwack et al., 2002.[1][2]
Antioxidant Activity
The antioxidant activity of phenols is attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The nature of the substituent on the phenol (B47542) ring can influence this activity. While direct comparative data for a homologous series of p-alkylphenols is limited, structure-activity relationships generally indicate that electron-donating groups, such as alkyl groups, can enhance antioxidant capacity. The length of the alkyl chain can also play a role in the lipophilicity of the molecule, which may affect its access to lipid-rich environments where peroxidation occurs.
| Compound | Antioxidant Activity (General Trend) |
| p-Methylphenol | Possesses antioxidant properties. |
| p-Ethylphenol | Antioxidant activity is expected to be similar to or slightly higher than p-methylphenol. |
| This compound | Expected to have moderate antioxidant activity. |
| p-Butylphenol | Longer alkyl chains may increase lipid solubility and interaction with cell membranes, potentially enhancing antioxidant activity in certain environments. |
Antimicrobial Activity
Phenolic compounds exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis. The lipophilicity of the molecule, influenced by the alkyl chain length, is a critical factor in its ability to interact with and penetrate bacterial cell membranes.
A study by D'Arrigo et al. (2019) provides minimum inhibitory concentration (MIC) values for 2-n-propylphenol, an isomer of this compound, against Staphylococcus epidermidis and Pseudomonas aeruginosa.
| Compound | MIC (mM) vs. S. epidermidis | MIC (mM) vs. P. aeruginosa |
| 2-n-Propylphenol | 15.62 | 15.62 |
Source: D'Arrigo et al., 2019.
Generally, for alkylphenols, antimicrobial activity tends to increase with the length of the alkyl chain up to a certain point, after which a "cut-off" effect is observed due to reduced water solubility.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
E-screen (MCF-7 Cell Proliferation) Assay
This assay measures the estrogen-induced proliferation of human breast cancer cells (MCF-7), which are estrogen receptor-positive.
-
Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL insulin.
-
Hormone Deprivation: Prior to the assay, cells are cultured in a phenol red-free DMEM supplemented with 10% charcoal-dextran stripped FBS for at least 48 hours to deprive them of estrogens.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 2 x 10^4 cells per well and allowed to attach for 24 hours.
-
Treatment: The medium is replaced with fresh hormone-free medium containing the test compounds (e.g., this compound and other alkylphenols) at various concentrations. 17β-Estradiol is used as a positive control, and a solvent control (e.g., ethanol) is also included.
-
Incubation: The cells are incubated for 6 days, with a medium change on day 3.
-
Cell Proliferation Measurement: Cell proliferation is assessed by measuring the total DNA content per well using a fluorescent DNA-binding dye (e.g., Hoechst 33342) or by a colorimetric assay such as the sulforhodamine B (SRB) assay.
-
Data Analysis: The proliferative effect of each compound is calculated relative to the negative control and the maximal effect of 17β-Estradiol.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor.
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats or mice are homogenized in a buffer to prepare a cytosolic fraction containing estrogen receptors.
-
Binding Reaction: A constant amount of uterine cytosol and a fixed concentration of [3H]17β-estradiol are incubated with increasing concentrations of the unlabeled test compounds (competitors).
-
Separation of Bound and Free Ligand: After incubation, the unbound radioligand is separated from the receptor-bound radioligand using a method such as dextran-coated charcoal or hydroxylapatite.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Rat Uterotrophic Assay
This in vivo assay assesses the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rats.
-
Animal Model: Immature (21-25 days old) or adult ovariectomized female rats are used. Ovariectomy removes the endogenous source of estrogens.
-
Dosing: The test compound is administered daily for three consecutive days by oral gavage or subcutaneous injection. A vehicle control and a positive control (e.g., ethinyl estradiol) are included.
-
Necropsy: On the day after the final dose, the animals are euthanized, and the uteri are carefully dissected and weighed (wet weight). The uteri may also be blotted to obtain a blotted weight.
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental workflows are provided below using Graphviz (DOT language) to aid in the understanding of the mechanisms of action and experimental designs.
References
Quantitative Structure-Activity Relationship (QSAR) Studies of Phenolic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of recent Quantitative Structure-Activity Relationship (QSAR) studies on phenolic compounds, focusing on their antioxidant and enzyme inhibitory activities. By presenting key quantitative data, detailed experimental methodologies, and visual workflows, this document aims to offer researchers a valuable resource for understanding the structural requirements for the biological activity of phenolic compounds and for designing novel, more potent molecules.
Comparative Analysis of QSAR Models
The following table summarizes the key findings from three distinct QSAR studies on phenolic compounds. These studies were selected for their comprehensive data and clear methodologies, allowing for a robust comparison of their predictive models.
| Study Focus | Biological Activity | Compound Set | Key Descriptors | Statistical Model | Model Performance | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | 99 Phenolic Compounds | Drug-likeness, molecular fingerprints, physicochemical, topological, constitutional, and electronic properties. | Discriminant Analysis | Sensitivity = 0.9697, Specificity = 1 | [1][2][3] |
| Enzyme Inhibition | Aldose Reductase Inhibition | 62 Flavonoids | Galvez Charge Indices | Multiple Linear Regression (MLR) | r² = 0.912, q² = 0.800, pred_r² = 0.6042 | [4] |
| Antioxidant Activity | Ferric Reducing Antioxidant Power (FRAP) | 22 Phenolic Acids | Topological descriptors | Multiple Linear Regression (MLR) | Training set r² = 0.9918, Test set r² = 0.9993, q² (LOO) = 0.9716 | [5] |
Detailed Experimental Protocols
A critical aspect of evaluating and comparing QSAR studies is understanding the underlying experimental and computational methodologies. The following sections detail the protocols employed in the selected studies.
Study 1: QSAR Study of Phenolic Compounds and their Anti-DPPH Radical Activity
-
Biological Activity Assay (DPPH Radical Scavenging): The antioxidant activity of 99 phenolic compounds was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The percentage of DPPH radical scavenging was calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPPH radicals) was determined.[2][3]
-
Data Set Preparation: A dataset of 99 phenolic compounds with known antioxidant activity was collected from the PubMed database. A negative dataset of 105 compounds was sourced from the ChEMBL database.[1][2]
-
Molecular Descriptor Calculation: Molecular descriptors, including physicochemical, topological, constitutional, electronic properties, drug-likeness, and molecular fingerprints, were generated for all compounds using the Python Rdkit package. A t-test was used to filter for descriptors significantly related to antioxidant activity.[1][2][3]
-
QSAR Model Development and Validation: A predictive QSAR model was established using discriminant analysis. The model's robustness and predictive power were validated using back-substitution and Leave-One-Out (LOO) cross-validation methods. A heat map was also used for visualization.[1][2][3]
Study 2: 2D QSAR Studies on the Differential Inhibition of Aldose Reductase by Flavonoids
-
Biological Activity Data: The inhibitory activity of a series of 62 flavonoid derivatives against aldose reductase was expressed as pIC50.
-
Molecular Descriptor Calculation: Eleven kinds of molecular descriptors were calculated using Dragon software, with a focus on Galvez Charge Indices, which describe molecular topology and charge transfer.[4]
-
QSAR Model Development and Validation: The dataset was divided into a training set of 42 molecules and a test set. A Multiple Linear Regression (MLR) model was developed. The model was validated internally using the leave-one-out cross-validation (q²) method and externally using the test set (pred_r²).[4]
Study 3: Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis
-
Biological Activity Assay (FRAP): The antioxidant potential of 22 phenolic acids was evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay.[5]
-
Molecular Descriptor Calculation: Purely topological descriptors were generated to understand how the structural features of the compounds influence their antioxidant activity.[5]
-
QSAR Model Development and Validation: A Multiple Linear Regression (MLR) model was built to describe the dependence of antioxidant activity on the structure of the compounds. The model's performance was evaluated using the coefficient of determination (r²) for both the training and test sets, and the leave-one-out cross-validation (Q²) value.[5]
Visualizing QSAR Workflows and Biological Pathways
To further clarify the processes involved in QSAR studies and the biological context of the targeted activities, the following diagrams are provided.
Caption: General workflow of a Quantitative Structure-Activity Relationship (QSAR) study.
Caption: Simplified mechanism of radical scavenging by a phenolic compound.
References
- 1. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis [ouci.dntb.gov.ua]
- 2. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Cross-Validation of 4-Propylphenol: A Comparative Analysis of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for 4-Propylphenol, a phenolic compound with emerging interest in various scientific fields. Due to the limited availability of comprehensive experimental results for this compound, this document cross-validates existing data with that of structurally similar alkylphenols and other relevant compounds. This guide aims to offer a clear, objective comparison to support further research and development.
Physicochemical Properties
A foundational aspect of understanding a compound's biological and toxicological profile is its physicochemical properties. Below is a comparison of this compound with other selected phenolic compounds.
| Property | This compound | 4-Ethylphenol | 4-tert-Octylphenol | Bisphenol A (BPA) |
| Molecular Formula | C₉H₁₂O | C₈H₁₀O | C₁₄H₂₂O | C₁₅H₁₆O₂ |
| Molecular Weight ( g/mol ) | 136.19 | 122.16 | 206.33 | 228.29 |
| Boiling Point (°C) | 232-234 | 218-219 | 280-283 | 360 |
| Melting Point (°C) | 22-25 | 42-45 | 79-82 | 158-159 |
| Water Solubility | 1.23 g/L | 9 g/L | 0.019 g/L | 0.3 g/L |
| LogP | 2.84 | 2.47 | 4.12 | 3.32 |
Biological and Toxicological Data
This section summarizes the available experimental data on the biological activities and toxicity of this compound and its comparators.
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentrations (MIC) where available.
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-Ethylphenol | Escherichia coli | 695 | [1] |
| Carvacrol | Staphylococcus aureus | 512 | [2] |
| Thymol | Staphylococcus aureus | >512 | [2] |
| 4-chloro-2-isopropyl-5-methylphenol | Staphylococcus aureus | 32 | [2] |
Note: Specific MIC values for this compound against common bacterial strains like S. aureus and E. coli were not found in the reviewed literature, highlighting a significant data gap.
Antioxidant Activity
The antioxidant potential of phenolic compounds is a key area of investigation. The 50% inhibitory concentration (IC50) is a common metric for antioxidant activity, with lower values indicating higher potency.
| Compound | Assay | IC50 | Reference |
| This compound | DPPH/ABTS | Data Not Available | |
| Gallic Acid | DPPH | 0.118 µg/mL | [3] |
| Butylated Hydroxytoluene (BHT) | DPPH | > Gallic Acid | [3] |
Note: Quantitative antioxidant activity data (IC50 values) for this compound from standardized assays like DPPH or ABTS could not be located in the available literature. This represents a critical area for future experimental validation.
Endocrine Disrupting Potential
Several alkylphenols are recognized as endocrine-disrupting chemicals (EDCs) due to their interaction with hormone receptors.
| Compound | Receptor/Assay | EC50/IC50 (µM) | Effect | Reference |
| This compound | ERα / AR | Data Not Available | ||
| Bisphenol A (BPA) | Estrogen Receptor α (ERα) Transactivation | 3.9 | Agonist | [4] |
| Androgen Receptor (AR) Antagonism | 0.746 | Antagonist | [5] | |
| 4-n-Nonylphenol | Estrogen Receptor α (ERα) Transactivation | 8.9 | Agonist | [4] |
| Androgen Receptor (AR) Antagonism | 20.2 | Antagonist | [5] | |
| 4-n-Octylphenol | Estrogen Receptor α (ERα) Transactivation | 4.9 | Agonist | [4] |
| Androgen Receptor (AR) Antagonism | 97.1 | Antagonist | [5] |
Note: There is a significant lack of publicly available data on the direct interaction of this compound with estrogen and androgen receptors. Given the endocrine-disrupting properties of other alkylphenols, this is a crucial area for further investigation.
Acute Toxicity
The acute toxicity, represented by the median lethal dose (LD50), is a fundamental measure of a substance's toxicity.
| Compound | Route | Species | LD50 (mg/kg) | Reference |
| This compound | Oral | Rat | 500 | [6] |
| 4-sec-Butylphenol | Oral | Rat | 100 (NOEL) | [7] |
| 4-tert-Octylphenol | Oral | Rat | 4040 | [2] |
| 4-tert-Pentylphenol | Oral | Rat | >2000 |
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of a compound is typically determined using a broth microdilution method.
Protocol:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli).
-
Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[8]
Estrogen Receptor (ER) and Androgen Receptor (AR) Transactivation Assays
These assays are used to determine if a compound can activate or inhibit the transcriptional activity of hormone receptors.
Protocol:
-
A suitable cell line (e.g., MCF-7 for ER, PC-3 for AR) is transiently or stably transfected with a reporter plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase) and an expression vector for the respective receptor.
-
The cells are treated with various concentrations of the test compound, along with a known agonist (for antagonist assays) or alone (for agonist assays).
-
After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
-
For agonist assays, the EC50 (half-maximal effective concentration) is calculated. For antagonist assays, the IC50 (half-maximal inhibitory concentration) is determined.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Workflow for determining the Minimum Inhibitory Concentration (MIC).
General Signaling Pathway for Endocrine Disruption
Simplified pathway of endocrine disruption by alkylphenols.
Conclusion and Future Directions
The available experimental data for this compound is currently limited, particularly in the areas of antioxidant activity and endocrine disruption. While its acute toxicity is characterized, a comprehensive understanding of its biological effects requires further investigation. This comparative guide highlights these data gaps and provides a framework for future research by contextualizing this compound's properties with those of similar compounds. Researchers are encouraged to conduct standardized assays to generate robust data on the antimicrobial, antioxidant, and endocrine-disrupting potential of this compound to fully assess its toxicological and pharmacological profile.
References
- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth medium-dependent antimicrobial activity of early stage MEP pathway inhibitors | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Propylphenol: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-propylphenol, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling to prevent exposure.[1] It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1][2][3] Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
Personal Protective Equipment (PPE):
A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required, especially when there is a risk of splashing.[3]
-
Skin Protection: Wear chemical-resistant gloves (nitrile, neoprene, or butyl rubber are recommended) and a lab coat or a chemical-resistant apron.[3] Contaminated clothing should be removed immediately.[3]
-
Respiratory Protection: In case of inadequate ventilation or the potential to exceed exposure limits, a NIOSH/MSHA-approved respirator is necessary.[3][4]
Properties and Hazards of this compound
A summary of the key characteristics of this compound is provided in the table below for quick reference.
| Property | Value |
| CAS Number | 645-56-7 |
| Molecular Formula | C₉H₁₂O |
| Appearance | Yellow liquid |
| Boiling Point | 232-233 °C |
| Flash Point | 106 °C (223 °F) |
| Solubility in Water | 1.28 mg/mL at 25 °C |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation), Skin corrosion/burns, Serious eye damage |
Operational Plan: Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal facility via incineration.[5][6] This ensures the complete destruction of the hazardous compound.
Step 1: Waste Collection and Segregation
-
All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be collected as chemical hazardous waste.[7]
-
Do not dispose of this compound down the drain or in regular trash.[8]
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container should be compatible with phenolic compounds.
Step 2: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other components in the waste stream.
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizers, acid chlorides, and acid anhydrides.[1][2]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for waste manifesting and handover.
Spill Response Protocol
In the event of a this compound spill, immediate and appropriate action is crucial.
For Small Spills:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the necessary personal protective equipment, including respiratory protection if vapors are present.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial spill absorbents to contain the spill.[7][9][10] Work from the outside of the spill inward to prevent spreading.[9][10]
-
Absorb and Collect: Absorb the spilled material with the absorbent.[4] Carefully scoop the mixture into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water or another appropriate decontamination solution.[7]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[7]
For Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS department.
-
Provide them with the details of the spill, including the identity of the chemical and the approximate quantity.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. tsetse.org [tsetse.org]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound(645-56-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. High-Temperature Incineration | Clean Harbors [cleanharbors.com]
- 6. Industry Leading Incineration Facilities | Clean Harbors [cleanharbors.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. cpachem.com [cpachem.com]
- 9. acs.org [acs.org]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
Essential Safety and Logistics for Handling 4-Propylphenol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of 4-Propylphenol, a compound that requires careful management in a laboratory setting.
Chemical Hazards: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1][2][3] It can cause skin corrosion and severe eye damage.[2][4][5] Additionally, it is irritating to the respiratory system.[1][2][5][6]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring Solids | Chemical Fume Hood | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[7] | Safety goggles and a face shield[5][8] | NIOSH/MSHA-approved respirator[1][6] | Lab coat, closed-toe shoes |
| Preparing Solutions | Chemical Fume Hood | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical splash goggles and a face shield | NIOSH/MSHA-approved respirator | Chemical-resistant apron over a lab coat, closed-toe shoes |
| Conducting Reactions | Chemical Fume Hood | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical splash goggles and a face shield | NIOSH/MSHA-approved respirator | Chemical-resistant apron over a lab coat, closed-toe shoes |
| Handling Spills | N/A | Heavy rubber gloves[1] | Safety goggles and a face shield | Self-contained breathing apparatus (SCBA) for large spills[1] | Chemical-resistant suit or coveralls |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
Before starting any work, inspect all PPE for integrity.
2. Weighing and Transferring:
-
Wear the appropriate PPE as detailed in the table above.
-
Use a disposable weighing boat or paper to weigh the solid this compound.
-
Carefully transfer the chemical to the reaction vessel to minimize dust formation.
-
Clean any residual solid from the weighing area immediately with a damp cloth, which should then be disposed of as hazardous waste.
3. Dissolving the Chemical:
-
Add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
If necessary, use gentle agitation (e.g., a magnetic stirrer) to facilitate dissolution.
4. In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[9] Place the absorbed material into a sealed container for disposal.[1][9]
-
For larger spills, evacuate the area and contact the appropriate emergency response team.[9]
-
Ventilate the area of the spill and wash the site after the material has been collected.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local environmental regulations.[1]
1. Waste Collection:
-
Collect all solid waste, including contaminated gloves, weighing papers, and absorbent materials, in a clearly labeled, sealed container.
-
Collect all liquid waste in a separate, labeled, and sealed container. Do not mix with other incompatible waste streams.
2. Disposal Procedure:
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Never dispose of this compound down the drain or in regular trash.[9]
3. Contaminated Clothing:
-
Any clothing that becomes contaminated with this compound should be removed immediately and decontaminated or disposed of as hazardous waste.[1]
Below is a workflow diagram illustrating the safe handling and disposal of this compound.
Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. tsetse.org [tsetse.org]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 99 645-56-7 [sigmaaldrich.com]
- 6. This compound(645-56-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. na.bhs1.com [na.bhs1.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
